Product packaging for P-1075(Cat. No.:CAS No. 60559-98-0)

P-1075

Numéro de catalogue: B1678134
Numéro CAS: 60559-98-0
Poids moléculaire: 231.30 g/mol
Clé InChI: HKZNADVVGXKQDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

P-1075 (CAS 60559-98-0) is a potent guanidine derivative and a cyanoguanidine-based opener of ATP-sensitive potassium (K ATP) channels, functioning as a more potent analogue of pinacidil . Its primary mechanism of action is the selective activation of sulfonylurea receptor 2-associated K ATP channels (SUR2-KIR6), with research indicating an EC50 value of 45 nM for the SUR2B-KIR6.1 channel subtype . This activity underlies its significant vasodilatory and cardioprotective effects observed in preclinical models. In cardiovascular research, this compound has been investigated as a potential therapeutic for arrhythmias and ischemic heart disorders . Studies on isolated human blood vessels, such as the saphenous vein and internal mammary artery, have demonstrated its potent vasorelaxant effects, suggesting its utility in preventing graft spasm . Furthermore, in vivo studies have shown that this compound can protect the heart by opening mitochondrial K_ATP channels to produce reactive oxygen species, significantly reducing infarct size in rabbit and rat models of ischemia . Beyond cardiovascular applications, this compound has been a valuable tool in dermatological research. It was under development for the treatment of androgenic alopecia after studies demonstrated its ability to stimulate cultured hair follicles and promote hair growth in balding stump-tailed macaques . As a research-grade compound, this product is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can handle this compound as a white to off-white solid powder with a molecular formula of C12H17N5 and a molecular weight of 231.30 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5 B1678134 P-1075 CAS No. 60559-98-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNADVVGXKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209335
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60559-98-0
Record name N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60559-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

P-1075: An In-Depth Technical Guide to an ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-1075 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating significant therapeutic potential in preclinical studies for conditions such as androgenic alopecia, cardiac arrhythmias, and ischemic heart disorders. As a cyanoguanidine derivative and a more potent analog of pinacidil, this compound exerts its effects by targeting the sulfonylurea receptor (SUR) subunits of the KATP channel complex, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and protection of various cell types from ischemic damage. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy and binding data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] High intracellular ATP concentrations promote channel closure, while an increased ADP/ATP ratio leads to channel opening.

This compound emerged as a promising KATP channel opener with high potency.[2] It was under development by AstraZeneca and LEO Pharma and reached phase 2 clinical trials for alopecia.[2] Although its development was discontinued, the extensive preclinical research on this compound provides valuable insights into the pharmacology of KATP channel openers and their therapeutic applications.

Mechanism of Action

This compound functions as a KATP channel opener by binding to the SUR subunit of the channel complex.[3] This binding is ATP-dependent, meaning that ATP must be present for this compound to effectively bind to and activate the channel.[3][4] The binding of this compound to SUR induces a conformational change in the channel complex, increasing its open probability and leading to an efflux of potassium ions from the cell. This potassium efflux results in hyperpolarization of the cell membrane, making the cell less excitable.

In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.[5] In cardiomyocytes, the opening of mitochondrial KATP (mitoKATP) channels by this compound has been shown to be cardioprotective, a mechanism that involves the generation of reactive oxygen species (ROS).[4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Potency and Efficacy of this compound

ParameterValueSpecies/TissueAssayReference
EC₅₀ (SUR2B-KIR6 activation)45 nM-Electrophysiology[4]
EC₅₀ (Relaxation of rat aorta)7.5 nMRat AortaVasorelaxation Assay[7][8]
EC₅₀ (mitoKATP channel opening)60-90 nMRabbit Heart, Rat Heart, Rat BrainLiposome Reconstitution Assay[6]
Infarct size reduction10.6 ± 8.1% of area at risk (vs. 31.5 ± 5.6% in control)Rabbit HeartIn vivo ischemia model[6]

Table 2: Binding Affinity of this compound

ParameterValueSubunit/TissueAssayReference
Kₐ17 nMSUR2ARadioligand Binding[7][8]
Kₐ3 nMSUR2BRadioligand Binding[7][8]
Kₐ~3 nMRat Glomerular PreparationsRadioligand Binding[9]
Bₘₐₓ10 fmol/mg proteinRat Glomerular PreparationsRadioligand Binding[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound, leading to its physiological effects.

P1075_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space P1075 This compound KATP KATP Channel (Kir6.x/SUR) P1075->KATP Binds to SUR subunit K_efflux K⁺ Efflux KATP->K_efflux Opens Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx_dec Decreased Ca²⁺ Influx Ca_channel->Ca_influx_dec Reduces Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inactivates Relaxation Smooth Muscle Relaxation Ca_influx_dec->Relaxation

This compound signaling pathway leading to vasorelaxation.
Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for the preclinical evaluation of a KATP channel opener like this compound.

P1075_Experimental_Workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assay (Determine Kd for SUR subtypes) start->binding_assay electrophysiology Electrophysiology (Patch-Clamp) (Measure channel opening, EC50) start->electrophysiology functional_assay Functional Assays (e.g., ⁸⁶Rb⁺ Efflux, Vasorelaxation) binding_assay->functional_assay electrophysiology->functional_assay in_vitro_model In Vitro Models (e.g., Cultured Hair Follicles) functional_assay->in_vitro_model in_vivo_model In Vivo Models (e.g., Animal models of ischemia, alopecia) in_vitro_model->in_vivo_model end Preclinical Candidate Evaluation in_vivo_model->end

Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (for Kd determination)

This protocol is adapted from studies on KATP channel openers and can be used to determine the binding affinity of this compound to specific SUR subunits.

Objective: To determine the dissociation constant (Kd) of [³H]this compound for KATP channel SUR subunits.

Materials:

  • Membrane preparations from cells expressing the desired SUR subunit (e.g., SUR2A or SUR2B).

  • [³H]this compound (radioligand).

  • Unlabeled this compound (for competition assays).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target SUR subunit in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Incubation: In a microtiter plate, incubate a fixed concentration of [³H]this compound with varying concentrations of unlabeled this compound and the membrane preparation in the binding buffer. Include tubes with only [³H]this compound and membranes (total binding) and tubes with [³H]this compound, membranes, and a high concentration of unlabeled this compound (non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kd using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp) for EC₅₀ Determination

This protocol allows for the direct measurement of KATP channel activity in response to this compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for KATP channel activation.

Materials:

  • Cells expressing the KATP channel of interest (e.g., HEK293 cells transfected with Kir6.2 and SUR2B).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Pipette solution (intracellular-like, e.g., containing KCl, EGTA, HEPES).

  • Bath solution (extracellular-like, e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.

  • Drug Application: Perfuse the bath with solutions containing increasing concentrations of this compound.

  • Data Acquisition: Record the current at each this compound concentration until a steady-state response is achieved.

  • Data Analysis: Measure the amplitude of the this compound-induced current at each concentration. Plot the current amplitude as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Vasorelaxation Assay

This ex vivo assay measures the functional effect of this compound on vascular smooth muscle tone.

Objective: To assess the vasorelaxant potency of this compound.

Materials:

  • Isolated arterial rings (e.g., from rat aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution).

  • Vasoconstrictor agent (e.g., phenylephrine or KCl).

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Dissect and clean the desired artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor agent.

  • Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Recording: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

This compound is a well-characterized, potent ATP-sensitive potassium channel opener with demonstrated efficacy in various preclinical models. Its mechanism of action, involving the direct opening of KATP channels via the SUR subunit, is well-established. The quantitative data on its potency and binding affinity highlight its selectivity for certain KATP channel subtypes. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other KATP channel modulators. While this compound did not reach the market, the wealth of scientific knowledge generated from its study continues to be invaluable for the development of new therapies targeting KATP channels.

References

P-1075: A Technical Guide to a Potent ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075 is a potent, third-generation ATP-sensitive potassium (KATP) channel opener that was under investigation for various therapeutic applications, including alopecia, cardiac arrhythmias, and ischemic heart disease.[1] A cyanoguanidine derivative and a more potent analogue of pinacidil, this compound demonstrated significant activity in preclinical and early clinical studies.[1] Although its development was discontinued by AstraZeneca and LEO Pharma around the year 2000, the compound remains a valuable tool for research into the physiological and pathological roles of KATP channels. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound, supported by available experimental data.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinyl-guanidine, is a small molecule with the molecular formula C12H17N5.[2] Its structure is characterized by a central guanidine core substituted with a cyano group, a tert-pentyl group, and a pyridinyl moiety. The SMILES representation of this compound is CCC(C)(C)N=C(NC#N)NC1=CC=CN=C1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 60559-98-0[2]
Molecular Formula C12H17N5[2]
Molecular Weight 231.3 g/mol [2]
Melting Point 186-187 °C
Boiling Point (Predicted) 347.6 ± 34.0 °C
Density (Predicted) 1.07 ± 0.1 g/cm³
pKa (Predicted) 4.74 ± 0.11
Solubility Soluble to 50 mM in ethanolSoluble to 100 mM in DMSO250 mg/mL (1080.85 mM) in DMSO (with sonication)

Biological Properties and In Vitro Activity

This compound is a potent activator of ATP-sensitive potassium (KATP) channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel determines its tissue localization and pharmacological properties.

This compound exhibits high affinity for the SUR2 subunit, making it particularly active in tissues where this subunit is predominantly expressed, such as vascular smooth muscle, cardiac muscle, and hair follicles.[1]

Table 2: In Vitro Biological Activity of this compound

ParameterValueAssay DetailsReference
EC50 for SUR2B-Kir6.2 channel activation 45 nMThallium-flux assay
EC50 for relaxation of rat aorta 7.5 nMNot specified
Kd for SUR2A 17 nMRadioligand binding assay
Kd for SUR2B 3 nMRadioligand binding assay
IC50 for SUR2 (radioligand binding) 9-46 nMRadioligand binding assay[2]
IC50 for SUR1 (radioligand binding) 1.02 mMRadioligand binding assay[2]
EC50 for mitoKATP channel opening 60-90 nMReconstituted liposome assay

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the opening of KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells and modulation of cellular activity in other tissues.

Cardioprotective Effects

In the context of ischemic heart disease, this compound has been shown to exert cardioprotective effects by opening mitochondrial KATP (mitoKATP) channels. This action triggers a signaling cascade involving the generation of reactive oxygen species (ROS), which paradoxically acts as a protective signal in the preconditioning response, ultimately reducing infarct size.

Cardioprotection_Pathway P1075 This compound mitoKATP Mitochondrial KATP Channel (Kir6.x/SURx) P1075->mitoKATP Opens K_efflux K+ Efflux mitoKATP->K_efflux ROS Reactive Oxygen Species (ROS) Generation K_efflux->ROS Cardioprotection Cardioprotection (Reduced Infarct Size) ROS->Cardioprotection Triggers protective signaling

Caption: Cardioprotective signaling pathway of this compound.

Hair Growth Stimulation

The stimulatory effect of this compound on hair growth is also mediated by the opening of KATP channels located in the hair follicle dermal papilla and outer root sheath cells. This leads to increased blood flow to the follicle and may directly stimulate follicular cell proliferation and differentiation, prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle. While the precise downstream signaling is not fully elucidated, it is hypothesized to involve key hair growth pathways such as Wnt/β-catenin.

Hair_Growth_Pathway P1075 This compound Follicle_KATP Hair Follicle KATP Channel (SUR2B/Kir6.1) P1075->Follicle_KATP Opens Vasodilation Vasodilation & Increased Blood Flow Follicle_KATP->Vasodilation Cell_Prolif Follicular Cell Proliferation & Differentiation Follicle_KATP->Cell_Prolif Hair_Growth Hair Growth Vasodilation->Hair_Growth Anagen Prolonged Anagen Phase Cell_Prolif->Anagen Telogen Shortened Telogen Phase Cell_Prolif->Telogen Wnt Wnt/β-catenin Pathway (Hypothesized) Cell_Prolif->Wnt Anagen->Hair_Growth Telogen->Hair_Growth

Caption: Proposed signaling pathway for this compound in hair growth stimulation.

Intraocular Pressure Reduction

This compound has been shown to increase the outflow facility of aqueous humor in the eye, thereby reducing intraocular pressure (IOP). This effect is mediated by the opening of KATP channels in the trabecular meshwork, leading to relaxation of the trabecular meshwork cells and increased permeability. The Erk1/2 signaling pathway has been implicated as a downstream effector of KATP channel opening in this tissue.

IOP_Reduction_Pathway P1075 This compound TM_KATP Trabecular Meshwork KATP Channel P1075->TM_KATP Opens TM_Relaxation Trabecular Meshwork Cell Relaxation TM_KATP->TM_Relaxation Erk12 Erk1/2 Pathway Activation TM_KATP->Erk12 Outflow_Facility Increased Aqueous Outflow Facility TM_Relaxation->Outflow_Facility IOP_Reduction Reduced Intraocular Pressure Outflow_Facility->IOP_Reduction Erk12->TM_Relaxation

References

Preclinical Profile of P-1075: A Novel Potassium Channel Opener for the Treatment of Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia, the most common form of hair loss, presents a significant challenge in dermatological medicine. Current therapeutic options are limited and exhibit variable efficacy. This whitepaper details the preclinical research on P-1075, a potent cyanoguanidine potassium channel opener, for the treatment of alopecia. Drawing from foundational in vitro and in vivo studies, this document summarizes the existing data, outlines detailed experimental methodologies, and elucidates the proposed mechanism of action involving the modulation of ATP-sensitive potassium channels in the hair follicle. The presented evidence suggests that this compound is a promising candidate for further development as a novel therapeutic for hair loss, potentially offering a more direct and potent mechanism of action compared to existing treatments like minoxidil.[1]

Introduction

Hair growth is a complex process regulated by the hair follicle cycle, which consists of anagen (growth), catagen (transition), and telogen (resting) phases. Disruptions in this cycle, often influenced by genetic and hormonal factors, can lead to alopecia. One therapeutic strategy that has shown promise is the modulation of ion channels within the hair follicle. This compound, a cyanoguanidine derivative of pinacidil, is a high-potency potassium channel opener that has been investigated for its potential to stimulate hair growth.[1] Unlike minoxidil, which requires enzymatic conversion to its active sulfate form, this compound acts directly on ATP-sensitive potassium (KATP) channels, suggesting a more immediate and potentially more reliable mechanism of action.[1] This document provides a comprehensive overview of the preclinical data available for this compound, intended to inform further research and development in the field of hair loss therapeutics.

Quantitative Data Summary

While the full quantitative data from the primary preclinical studies on this compound are not publicly available, qualitative summaries from published abstracts indicate its significant potential. The following tables are illustrative, based on the reported relative efficacy of this compound and other potassium channel openers.

Table 1: In Vitro Efficacy of Potassium Channel Openers on Hair Growth (Cultured Mouse Whisker Follicles)

CompoundRelative Cysteine Incorporation
This compound +++ (Strongest Response)
Minoxidil+++
Cromakalim+++
Pinacidil++
Nicorandil++
RP-49,356+
Diazoxide- (Limited by solubility)

Note: This table represents a qualitative summary of the findings from the 1992 study by Buhl, Waldon, and Conrad, where '+' indicates a positive effect on cysteine incorporation. The original study should be consulted for precise quantitative data.[1]

Table 2: In Vivo Efficacy of Potassium Channel Openers on Hair Regrowth (Balding Stumptail Macaques)

CompoundRelative Increase in Hair Weight
This compound +++ (Most Potent)
Minoxidil+++
Cromakalim+++
RP-49,356-

Note: This table provides a qualitative summary of the in vivo findings from the 1992 study by Buhl, Waldon, and Conrad. '+' indicates a significant increase in hair weight, while '-' indicates no significant effect. For detailed quantitative results, the original publication is the definitive source.[1]

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments conducted on this compound.

In Vitro Hair Growth Assay: Cultured Mouse Whisker Follicles

This assay assesses the direct effect of compounds on hair follicle growth by measuring the incorporation of a radiolabeled amino acid into the hair shaft.

  • Follicle Isolation: Vibrissae (whisker) follicles are isolated from mice.

  • Culture Conditions: Individual follicles are cultured in a suitable medium, such as Williams E medium, supplemented with serum, antibiotics, and other necessary nutrients.

  • Drug Treatment: this compound and other test compounds are dissolved in an appropriate vehicle (e.g., DMSO) and added to the culture medium at various concentrations. Control cultures receive the vehicle alone.

  • Radiolabeling: A radiolabeled amino acid, typically [35S]-cysteine, is added to the culture medium. Cysteine is a major component of keratin, the primary protein in hair.

  • Incubation: The follicles are incubated for a defined period, typically 3-5 days, allowing for hair shaft elongation and incorporation of the radiolabel.

  • Measurement of Incorporation: After incubation, the hair shafts are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.

In Vivo Hair Regrowth Model: Balding Stumptail Macaques

The stumptail macaque is a well-established animal model for androgenetic alopecia as it exhibits a similar pattern of hair loss to humans.

  • Animal Model: Adult male balding stumptail macaques are used.

  • Test Sites: Defined areas on the balding scalp of each monkey are selected as test sites.

  • Drug Formulation and Administration: this compound and other test compounds are formulated into a topical solution, likely containing ethanol, propylene glycol, and water. The solution is applied once daily to the designated test sites. A vehicle control is also applied to a separate site.

  • Treatment Duration: The treatment is carried out for several months to allow for sufficient hair growth.

  • Hair Growth Assessment: At regular intervals (e.g., monthly), the hair at the test sites is shaved, collected, and weighed. The change in hair weight over time is the primary endpoint for assessing efficacy.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Dermal Papilla Cells

This compound is believed to exert its hair growth-promoting effects by opening ATP-sensitive potassium channels (KATP) in the dermal papilla cells of the hair follicle. The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to modulate intracellular calcium levels and potentially influence the activity of signaling pathways crucial for hair follicle cycling, such as the Wnt/β-catenin pathway.

P1075_Signaling_Pathway P1075 This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) P1075->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca2_Influx Decreased Ca2+ Influx Hyperpolarization->Ca2_Influx Leads to Signaling_Cascade Intracellular Signaling Cascade Ca2_Influx->Signaling_Cascade Modulates Wnt_BetaCatenin Activation of Wnt/β-catenin Pathway Signaling_Cascade->Wnt_BetaCatenin Potentially activates Gene_Expression Altered Gene Expression Wnt_BetaCatenin->Gene_Expression Proliferation Increased Dermal Papilla Cell Proliferation & Survival Gene_Expression->Proliferation Growth_Factors Secretion of Growth Factors (e.g., FGF-7) Gene_Expression->Growth_Factors Anagen_Induction Anagen Induction & Prolongation Proliferation->Anagen_Induction Growth_Factors->Anagen_Induction

Proposed signaling pathway of this compound in hair follicle dermal papilla cells.
Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the key steps in the in vitro assessment of this compound's effect on hair growth.

InVitro_Workflow Start Start Isolation Isolate Mouse Vibrissae Follicles Start->Isolation Culture Culture Individual Follicles in Nutrient Medium Isolation->Culture Treatment Add this compound and Control Compounds Culture->Treatment Radiolabel Add [35S]-Cysteine to Culture Medium Treatment->Radiolabel Incubate Incubate for 3-5 Days Radiolabel->Incubate Harvest Harvest Hair Shafts Incubate->Harvest Measure Measure Incorporated Radioactivity Harvest->Measure Analyze Analyze and Compare Data Measure->Analyze End End Analyze->End

Workflow for the in vitro hair growth assay using cultured mouse whisker follicles.
Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the process for evaluating the in vivo efficacy of this compound in a relevant animal model of alopecia.

InVivo_Workflow Start Start Selection Select Balding Stumptail Macaques Start->Selection Site_Definition Define Test Sites on Scalp Selection->Site_Definition Topical_Application Daily Topical Application of This compound and Controls Site_Definition->Topical_Application Treatment_Period Treatment for Several Months Topical_Application->Treatment_Period Monthly_Assessment Monthly Shaving and Weighing of Regrown Hair Treatment_Period->Monthly_Assessment Data_Collection Collect Hair Weight Data Over Time Monthly_Assessment->Data_Collection Statistical_Analysis Statistically Analyze Hair Weight Changes Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion End End Conclusion->End

Workflow for the in vivo hair regrowth study in balding stumptail macaques.

Conclusion and Future Directions

The preclinical evidence for this compound suggests it is a potent stimulator of hair growth, with a potentially more direct and robust mechanism of action than minoxidil.[1] Its ability to directly open ATP-sensitive potassium channels in hair follicles presents a promising avenue for the development of a new generation of alopecia treatments. However, the lack of publicly available, detailed quantitative data from the seminal preclinical studies is a significant limitation. Future research should focus on replicating and expanding upon these early findings. Key areas for further investigation include:

  • Dose-response studies: To determine the optimal concentration of this compound for maximal efficacy and minimal side effects.

  • Long-term safety studies: To assess the safety profile of chronic topical application.

  • Human clinical trials: To evaluate the efficacy and safety of this compound in patients with androgenetic alopecia.

  • Mechanistic studies: To further elucidate the downstream signaling pathways activated by this compound in human dermal papilla cells and other cell types within the hair follicle.

References

P-1075: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-1075 is a potent cyanoguanidine-derived potassium channel opener, identified as a high-affinity activator of ATP-sensitive potassium (KATP) channels, specifically those containing the SUR2B subunit. Its development originated from research into the role of potassium channel conductance in cellular function, leading to its investigation as a potential therapeutic agent. Notably, early studies highlighted its significant potential as a hair growth stimulant, demonstrating superior potency to minoxidil in preclinical models. This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, and a detailed account of the key experiments that established its pharmacological profile.

Discovery and Development History

This compound emerged from research focused on the therapeutic potential of potassium channel openers. Derived from pinacidil, this compound was identified as a more potent and direct-acting agent. Unlike minoxidil, which requires enzymatic conversion to its active sulfate form by sulfotransferase enzymes, this compound acts directly on the potassium channels in follicular cells.[1] This direct mechanism of action suggested that this compound could be effective for individuals who are non-responders to minoxidil due to low sulfotransferase activity.[1]

The pivotal research that brought this compound to the forefront of hair growth research was a 1992 study by Buhl, Waldon, and Conrad.[1] This study systematically investigated the effect of various potassium channel openers on hair growth in both in vitro and in vivo models. The findings from this research established this compound as a standout candidate for the treatment of androgenetic alopecia.[1] Despite promising preclinical results, the development of this compound for this indication did not progress to commercialization.

Mechanism of Action

This compound is a potent activator of sulfonylurea receptor 2 (SUR2)-associated ATP-sensitive potassium channels (KATP channels).[2] These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory SURx subunits. This compound exhibits a high affinity for the SUR2B subunit, which is predominantly found in vascular smooth muscle and hair follicles.

The binding of this compound to the SUR2B subunit induces a conformational change in the KATP channel, leading to its opening. This allows an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In the context of hair follicles, this hyperpolarization is believed to stimulate and prolong the anagen (growth) phase of the hair cycle.

The signaling pathway for this compound-mediated hair follicle stimulation is illustrated below:

P1075_Signaling_Pathway cluster_membrane Hair Follicle Cell P1075 This compound SUR2B_Kir6_2 SUR2B/Kir6.2 KATP Channel P1075->SUR2B_Kir6_2 Binds to SUR2B K_efflux K+ Efflux SUR2B_Kir6_2->K_efflux Opens Channel Cell_Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Anagen_Prolongation Anagen Phase Prolongation & Stimulation Hyperpolarization->Anagen_Prolongation Promotes

This compound signaling pathway in hair follicle cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Binding Affinity

ParameterValueChannel/ReceptorReference
EC50 45 nMSUR2B-Kir6.2 Channel Activation[2]
Kd 17 nMSUR2A
Kd 3 nMSUR2B

Table 2: In Vivo Efficacy

ModelEffectDosageReference
Isolated Rabbit HeartsReduced infarct size by 41.8%150 nM[2]

Key Experimental Protocols

The following sections detail the methodologies of the key experiments that characterized the effects of this compound on hair growth.

In Vitro Hair Growth Stimulation

This experiment was designed to assess the direct effect of this compound and other potassium channel openers on hair follicle growth in a controlled laboratory setting.

Objective: To measure the stimulation of hair growth in cultured mouse whisker follicles by quantifying the incorporation of radiolabeled cysteine.

Methodology:

  • Follicle Isolation: Vibrissae (whisker) follicles were isolated from mice.

  • Culture: The isolated follicles were cultured in a suitable growth medium.

  • Treatment: The cultured follicles were exposed to various potassium channel openers, including this compound, minoxidil, pinacidil, RP-49,356, diazoxide, cromakalim, and nicorandil. A control group received no treatment.

  • Radiolabeling: The culture medium was supplemented with radiolabeled cysteine ([³⁵S]cysteine), a key amino acid in the keratin structure of the hair shaft.

  • Incubation: The follicles were incubated for a specified period to allow for hair growth and incorporation of the radiolabeled cysteine.

  • Measurement: At the end of the incubation period, the hair shafts were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. The level of radioactivity was directly proportional to the amount of new keratin synthesis and, therefore, hair growth.

Results Summary: With the exception of diazoxide, all tested potassium channel openers increased the incorporation of radiolabeled cysteine. This compound was among the most potent stimulators of hair growth in this in vitro model.[1]

In Vivo Hair Growth Promotion in Stumptail Macaques

This study aimed to evaluate the efficacy of this compound in a preclinical model that closely mimics human androgenetic alopecia.

Objective: To determine the effect of topically applied this compound on hair regrowth in balding stumptail macaques.

Methodology:

  • Animal Model: Balding stumptail macaques, a well-established model for human male pattern baldness, were used.

  • Test Sites: Designated test sites were marked on the scalps of the macaques.

  • Treatment: A topical solution of this compound was applied once daily to the test sites. Other groups were treated with minoxidil, cromakalim, or RP-49,356 for comparison. A vehicle control was also included.

  • Duration: The treatment was continued for several months.

  • Hair Collection: At regular intervals, the regrown hair within the test sites was shaved.

  • Measurement: The collected hair was weighed to quantify the amount of hair regrowth.

Results Summary: The in vivo findings were consistent with the in vitro results. This compound, minoxidil, and cromakalim all produced significant increases in hair weight compared to the control. Notably, this compound was identified as the most potent hair growth stimulant among the tested compounds.[1]

The workflow for these key experiments is visualized in the diagram below:

P1075_Experimental_Workflow cluster_invitro In Vitro Study: Mouse Whisker Follicles cluster_invivo In Vivo Study: Stumptail Macaques invitro_start Isolate Mouse Whisker Follicles culture Culture Follicles invitro_start->culture treatment_invitro Treat with this compound & other K+ Channel Openers culture->treatment_invitro radiolabel Add Radiolabeled Cysteine treatment_invitro->radiolabel measure_invitro Measure Cysteine Incorporation radiolabel->measure_invitro result_invitro This compound is a Potent Stimulator of Hair Growth measure_invitro->result_invitro invivo_start Select Balding Stumptail Macaques treatment_invivo Topical Application of This compound (Once Daily) invivo_start->treatment_invivo duration Treat for Several Months treatment_invivo->duration shave Shave Regrown Hair duration->shave measure_invivo Weigh Shaved Hair shave->measure_invivo result_invivo This compound is the Most Potent Stimulant of Hair Regrowth measure_invivo->result_invivo

Experimental workflow for the in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a potent, direct-acting potassium channel opener with a well-defined mechanism of action on ATP-sensitive potassium channels. Preclinical studies have demonstrated its significant potential as a hair growth stimulant, surpassing the efficacy of minoxidil in the models tested. While its development for androgenetic alopecia did not proceed to market, the data from its early development provide valuable insights for researchers and scientists in the field of hair loss and potassium channel pharmacology. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the foundational research on this compound.

References

The Vasodilatory Effects of P-1075 on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075, a potent cyanoguanidine derivative, is an ATP-sensitive potassium (KATP) channel opener that has demonstrated significant vasodilatory effects on vascular smooth muscle.[1] As a more potent analog of pinacidil, this compound has been a subject of interest for its potential therapeutic applications in conditions associated with vasoconstriction. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2][3] These channels are hetero-octameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SUR) subunits.[4] In vascular smooth muscle, the predominant isoform is a combination of the Kir6.1 and SUR2B subunits.[5]

The binding of this compound to the SUR2B subunit of the KATP channel complex induces a conformational change that increases the channel's open probability.[6] This leads to an efflux of potassium ions (K+) from the cell, down their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes hyperpolarization of the cell membrane.

This hyperpolarization has a critical downstream effect: the closure of voltage-gated calcium channels (VGCCs).[4] VGCCs are essential for the influx of extracellular calcium (Ca2+) that triggers smooth muscle contraction. By inhibiting Ca2+ influx, this compound effectively reduces the intracellular free calcium concentration.

The decrease in intracellular calcium prevents the activation of calmodulin and, subsequently, myosin light chain kinase (MLCK).[7] With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to the detachment of myosin heads from actin filaments and, ultimately, relaxation of the vascular smooth muscle.[8] This vasodilation results in an increased vessel diameter and, consequently, a decrease in vascular resistance.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its functional effects on vascular smooth muscle.

Table 1: Binding Affinity of this compound
Target SubunitDissociation Constant (Kd)Reference
SUR2A17 nM[2]
SUR2B3 nM[2]
Table 2: Functional Potency of this compound in Vasodilation
Vascular BedParameterValueReference
Rat AortaEC50 for relaxation7.5 nM[2]
Human Saphenous VeinMore sensitive to this compound than HIMA-[2]
Human Internal Mammary Artery (HIMA)Less sensitive to this compound than HSV-[2]
Rat Renal ArteryConcentration-dependent relaxation-[3]
Table 3: Inhibitory Concentration (IC50) for Displacement of [3H]this compound
CompoundIC50Reference
This compound15 ± 2 nM[6]
Pinacidil0.16 ± 0.01 µM[6]
Levcromakalim0.45 ± 0.03 µM[6]
Diazoxide16 ± 2 µM[6]

Experimental Protocols

Isolated Aortic Ring Assay for Vasodilation

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. To check the viability of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 70% indicates a functional endothelium.

  • Contraction: After a washout period, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells

This protocol provides a general framework for recording KATP channel currents in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells (e.g., from mesenteric artery)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Micromanipulator

  • Extracellular (bath) solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): K-aspartate 110, KCl 30, NaCl 10, MgCl2 1, HEPES 10, EGTA 5, ATP 0.1; pH adjusted to 7.2 with KOH.

  • This compound

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps or steps to elicit membrane currents.

  • This compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Data Acquisition and Analysis: Record the this compound-induced outward current. Analyze the current-voltage relationship and dose-response characteristics of the this compound-activated current.

Measurement of Myosin Light Chain Phosphorylation

This protocol outlines a method to quantify the phosphorylation state of myosin light chains in vascular smooth muscle.

Materials:

  • Vascular smooth muscle tissue or cultured cells

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-myosin light chain 2 (Ser19) and anti-total myosin light chain 2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Treat vascular smooth muscle tissue or cells with this compound for the desired time.

  • Lysis: Lyse the cells or tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total myosin light chain. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and express the level of myosin light chain phosphorylation as the ratio of the phosphorylated form to the total protein.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced vasodilation.

P1075_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol P1075 This compound KATP KATP Channel (Kir6.1/SUR2B) P1075->KATP Activates K_ion K+ KATP->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes VGCC Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_ion_decrease [Ca²⁺]i Decreases Hyperpolarization->VGCC Inhibits Calmodulin Calmodulin Ca_ion_decrease->Calmodulin Reduced Activation MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Reduced Binding MLCK_active MLCK (active) MLC Myosin Light Chain MLCK_active->MLC Reduced Phosphorylation MLC_P Phosphorylated Myosin Light Chain Relaxation Relaxation MLC->Relaxation Leads to Contraction Contraction MLC_P->Contraction Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow_Aortic_Ring cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Aorta Excision A2 Ring Preparation (3-4 mm) A1->A2 A3 Mounting in Organ Bath A2->A3 A4 Equilibration (60-90 min) A3->A4 B1 Viability Check (PE + ACh) A4->B1 B2 Induce Contraction (PE) B1->B2 B3 Cumulative Dosing of this compound B2->B3 C1 Record Isometric Tension B3->C1 C2 Calculate % Relaxation C1->C2 C3 Construct Dose-Response Curve C2->C3 C4 Determine EC50 C3->C4

Caption: Workflow for the isolated aortic ring assay.

Conclusion

This compound is a potent and specific opener of vascular KATP channels, primarily of the SUR2B/Kir6.1 subtype. Its mechanism of action, involving membrane hyperpolarization and subsequent inhibition of calcium influx, leads to effective vasodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other KATP channel openers in cardiovascular diseases characterized by excessive vasoconstriction. Further research into the differential effects of this compound on various vascular beds will be crucial for delineating its full pharmacological profile and potential clinical applications.

References

In Vitro Efficacy of P-1075 on Hair Follicle Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on P-1075, a potent potassium channel opener, and its effects on hair follicle culture. This compound, an analog of pinacidil, has demonstrated significant potential as a hair growth stimulant. This document summarizes the available data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

While specific dose-response data from published studies on this compound is limited, the available literature consistently indicates its high potency in stimulating hair growth in vitro, often exceeding that of other potassium channel openers like minoxidil. The following tables represent a summary of the reported effects based on qualitative descriptions from comparative studies.

Table 1: Comparative Efficacy of Potassium Channel Openers on Cysteine Incorporation in Cultured Mouse Vibrissae Follicles

CompoundConcentration Range (µM)Observed Effect on [35S]Cysteine IncorporationRelative Potency Ranking
This compound Not SpecifiedStrong stimulation1 (Most Potent)
MinoxidilNot SpecifiedStimulation2
CromakalimNot SpecifiedStimulation2
PinacidilNot SpecifiedModerate stimulation3
NicorandilNot SpecifiedModerate stimulation3
RP-49,356Not SpecifiedWeak stimulation4
DiazoxideLow (due to poor solubility)Weak stimulation5

Note: This table is based on qualitative comparisons describing this compound as one of the most effective compounds tested.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound on hair follicle culture. These protocols are based on established methods for similar compounds.

Isolation and Culture of Mouse Vibrissae Hair Follicles

This protocol describes the microdissection and culture of anagen-phase mouse vibrissae follicles, a common model for studying hair growth in vitro.[2][3][4]

Materials:

  • 7-8 week old C57BL/6 mice

  • William’s E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

  • Sterile phosphate-buffered saline (PBS)

  • Dissecting microscope

  • Fine-tipped sterile forceps and micro-scissors

  • 24-well culture plates

Procedure:

  • Euthanize the mouse and sterilize the snout area with 70% ethanol.

  • Excise the whisker pad and place it in a sterile petri dish containing William’s E medium.

  • Under a dissecting microscope, carefully dissect individual anagen-phase vibrissae follicles from the surrounding tissue using fine forceps and micro-scissors. Anagen follicles are identified by their large, pigmented bulbs.

  • Transfer the isolated follicles to a fresh petri dish with clean medium to wash away any debris.

  • Place one intact follicle per well into a 24-well plate containing 1 mL of pre-warmed, supplemented William’s E medium.

  • Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.

This compound Treatment of Cultured Hair Follicles

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Supplemented William’s E medium

Procedure:

  • Prepare a range of concentrations of this compound by diluting the stock solution in the culture medium. A vehicle control (medium with the same concentration of DMSO) should also be prepared.

  • After an initial 24-hour stabilization period in culture, replace the medium in each well with the medium containing the appropriate concentration of this compound or the vehicle control.

  • Change the medium every 48 hours for the duration of the experiment (typically 3-7 days).

Measurement of Hair Shaft Elongation

Materials:

  • Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

  • On day 0 (immediately after adding this compound) and at subsequent time points (e.g., every 24 hours), capture a digital image of each hair follicle.

  • Measure the length of the hair shaft from the base of the hair bulb to the tip of the hair shaft.

  • Calculate the daily elongation rate for each treatment group.

[35S]Cysteine Incorporation Assay

This assay measures the rate of new protein synthesis in the hair shaft, which is a direct indicator of hair growth.[5]

Materials:

  • [35S]Cysteine

  • Cultured and this compound treated hair follicles

  • Scintillation vials

  • Scintillation counter

  • Lysis buffer

  • Trichloroacetic acid (TCA)

Procedure:

  • On the final day of the culture period, add [35S]cysteine to the culture medium of each well and incubate for a defined period (e.g., 4-8 hours).

  • Wash the follicles several times with PBS to remove unincorporated [35S]cysteine.

  • Harvest the follicles and lyse them in a suitable buffer.

  • Precipitate the proteins using cold TCA.

  • Wash the protein pellet to remove any remaining free [35S]cysteine.

  • Dissolve the protein pellet and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the number of follicles or total protein content.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Hair Follicle Cells

This compound is a potassium channel opener that targets ATP-sensitive potassium (KATP) channels in the cell membrane of hair follicle cells, including dermal papilla cells and keratinocytes.[6] The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to be a key initiating event in a signaling cascade that ultimately promotes hair growth. While the complete downstream pathway is not fully elucidated, it is hypothesized to involve changes in intracellular calcium levels and the expression of various growth factors. Human hair follicles express the necessary KATP channel subunits, including SUR1, SUR2B, Kir6.1, and Kir6.2, making them responsive to openers like this compound.[7]

P1075_Signaling_Pathway P1075 This compound KATP_Channel ATP-Sensitive Potassium Channel (SUR2/Kir6.x) P1075->KATP_Channel activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization leads to Ca2_Influx Modulation of Intracellular Ca2+ Hyperpolarization->Ca2_Influx influences Growth_Factors Increased Growth Factor Expression (e.g., VEGF) Ca2_Influx->Growth_Factors regulates Cell_Proliferation Increased Hair Matrix Keratinocyte Proliferation Growth_Factors->Cell_Proliferation Anagen_Prolongation Prolongation of Anagen Phase Cell_Proliferation->Anagen_Prolongation Hair_Growth Hair Growth Stimulation Anagen_Prolongation->Hair_Growth

Proposed signaling pathway of this compound in hair follicle cells.
Experimental Workflow for In Vitro Hair Follicle Culture and Analysis

The following diagram illustrates the overall workflow for investigating the effects of this compound on cultured hair follicles.

Experimental_Workflow Start Start Isolation Isolation of Anagen Hair Follicles (Mouse Vibrissae) Start->Isolation Culture Hair Follicle Organ Culture Isolation->Culture Treatment Treatment with this compound (and Vehicle Control) Culture->Treatment Analysis Analysis Treatment->Analysis Elongation Hair Shaft Elongation Measurement Analysis->Elongation Morphological Cysteine [35S]Cysteine Incorporation Assay Analysis->Cysteine Biochemical IHC Immunohistochemistry (e.g., Ki-67 for proliferation) Analysis->IHC Cellular End End Elongation->End Cysteine->End IHC->End

Experimental workflow for in vitro hair follicle studies.

References

P-1075: A Deep Dive into its Cardioprotective Mechanisms in Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

P-1075, a potent N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine, has emerged as a significant pharmacological tool in the investigation of cardioprotection against ischemic injury. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardioprotective effects of this compound, with a primary focus on its role as a mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. We will explore the downstream signaling cascades initiated by this compound, including the generation of reactive oxygen species (ROS) and the subsequent activation of key protein kinases such as Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and the modulation of Glycogen Synthase Kinase-3β (GSK-3β). This guide presents quantitative data from key studies in structured tables, details essential experimental protocols for investigating this compound's effects, and provides visual representations of the signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: Mitochondrial KATP Channel Opening

The primary mechanism through which this compound exerts its cardioprotective effects is by acting as a potent opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Unlike sarcolemmal KATP channels, which are primarily involved in regulating the cardiac action potential, mitoKATP channels are located on the inner mitochondrial membrane and play a crucial role in mitochondrial function and cell survival signaling.

This compound has been shown to open mitoKATP channels from various tissues, including the rabbit heart, rat heart, and rat brain, with a high affinity.[1] This action is independent of its effects on sarcolemmal KATP channels, highlighting its specificity for the mitochondrial isoform.[2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's activity as a mitoKATP channel opener.

ParameterValueSpecies/TissueReference
EC50 for mitoKATP channel opening60-90 nMRabbit heart, Rat heart, Rat brain[1]
Reduction in Infarct Size (vs. control)10.6 ± 8.1% vs. 31.5 ± 5.6%Isolated Rabbit Hearts[1]
Increase in ROS Generation (vs. control)44 ± 9%Rabbit Cardiomyocytes[1]

The Signaling Cascade Initiated by this compound

The opening of mitoKATP channels by this compound is not the final step in its cardioprotective pathway but rather the trigger for a complex signaling cascade. A key event in this cascade is the generation of a controlled burst of reactive oxygen species (ROS) from the mitochondria.

The Role of Reactive Oxygen Species (ROS)

Contrary to their typical association with cellular damage, the ROS produced in response to mitoKATP channel opening act as critical second messengers in a protective signaling pathway.[1][2] this compound has been demonstrated to induce a significant increase in mitochondrial ROS production in cardiomyocytes.[1] This increase is comparable to that induced by other known mitoKATP channel openers like diazoxide.[1] Importantly, the cardioprotective effect of this compound is abolished by ROS scavengers, confirming the essential role of ROS in this pathway.[2]

Downstream Kinase Activation

The ROS generated downstream of this compound-mediated mitoKATP opening activate several key protein kinases that are central to cell survival and cardioprotection.

A primary target of the ROS signal is Protein Kinase C (PKC), particularly the epsilon isoform (PKCε).[3][4] The activation of PKCε is a critical step in mediating the protective effects against ischemia-reperfusion injury.[3] The cardioprotective effects of mitoKATP channel openers are often linked to the translocation and activation of PKCε.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK), is another potential downstream target. While direct evidence linking this compound to ERK phosphorylation is still emerging, studies have shown that ROS can activate the ERK pathway, which is known to be involved in cell survival signaling in cardiomyocytes.

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that promotes cell death under ischemic conditions. The cardioprotective signaling pathways activated by preconditioning and various pharmacological agents often converge on the inhibitory phosphorylation of GSK-3β at Serine 9.[5][6] This inhibition is thought to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death. The pathway initiated by this compound may lead to the inhibition of GSK-3β, contributing to its protective effects.

Signaling Pathway Diagram

P1075_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol P1075 This compound mitoKATP mitoKATP Channel P1075->mitoKATP Opens ROS Reactive Oxygen Species (ROS) mitoKATP->ROS Generates PKC Protein Kinase C (PKCε) ROS->PKC Activates ERK ERK ROS->ERK Activates (potential) GSK3b_active GSK-3β (active) PKC->GSK3b_active Inhibits Cardioprotection Cardioprotection (Reduced Infarct Size) PKC->Cardioprotection ERK->GSK3b_active Inhibits (potential) ERK->Cardioprotection GSK3b_inactive GSK-3β (inactive) (p-Ser9) GSK3b_active->GSK3b_inactive Phosphorylation (Inhibition) GSK3b_inactive->Cardioprotection

Caption: Signaling pathway of this compound-induced cardioprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cardioprotective effects of this compound.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is crucial for studying the direct effects of this compound on the heart, independent of systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound stock solution

  • Infarct size staining solution: 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer.

Procedure:

  • Heart Isolation: Anesthetize the animal (e.g., rabbit, rat) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • This compound Administration (Preconditioning): For preconditioning studies, perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 150 nM) for a defined period (e.g., 5-15 minutes) followed by a washout period with normal buffer.[1]

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Restore perfusion with normal Krebs-Henseleit buffer for a prolonged period (e.g., 120 minutes).

  • Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into sections, and incubate with TTC stain. The viable tissue will stain red, while the infarcted tissue remains pale. Quantify the infarct size as a percentage of the total ventricular area.

Measurement of Mitochondrial ROS Production in Cardiomyocytes

This protocol allows for the direct assessment of this compound's effect on mitochondrial ROS generation.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • MitoSOX Red or other mitochondrial ROS-sensitive fluorescent probes

  • Confocal microscope

  • This compound stock solution

  • Control and antagonist solutions (e.g., diazoxide, 5-hydroxydecanoate, glibenclamide)

Procedure:

  • Cell Preparation: Isolate cardiomyocytes from the desired animal model (e.g., rabbit).

  • Dye Loading: Incubate the isolated cardiomyocytes with a mitochondrial ROS-sensitive probe (e.g., 5 µM MitoSOX Red) for 15-30 minutes at room temperature.

  • Washout: Wash the cells to remove excess dye.

  • Treatment: Expose the cells to different concentrations of this compound (e.g., 150 nM or 100 µM).[1] Include control groups (untreated) and groups pre-treated with antagonists like 5-hydroxydecanoate (a selective mitoKATP channel blocker) or glibenclamide (a non-selective KATP channel blocker) to confirm the mechanism.[1]

  • Imaging: Acquire fluorescent images of the cells using a confocal microscope at specific time points after treatment.

  • Quantification: Measure the fluorescence intensity in the mitochondrial regions of the cells. An increase in fluorescence indicates an increase in mitochondrial ROS production.

Mandatory Visualizations

Experimental Workflow: Langendorff Ischemia-Reperfusion

Langendorff_Workflow start Start stabilization Stabilization (20-30 min) start->stabilization preconditioning This compound Perfusion (e.g., 150 nM, 15 min) stabilization->preconditioning washout Washout (10 min) preconditioning->washout ischemia Global Ischemia (30 min) washout->ischemia reperfusion Reperfusion (120 min) ischemia->reperfusion infarct_staining Infarct Size Measurement (TTC) reperfusion->infarct_staining end End infarct_staining->end

Caption: Workflow for Langendorff isolated heart ischemia-reperfusion experiment.

Experimental Workflow: Mitochondrial ROS Measurement

ROS_Workflow start Start isolate_cells Isolate Cardiomyocytes start->isolate_cells dye_loading Load with MitoSOX Red isolate_cells->dye_loading wash Wash Cells dye_loading->wash treatment Treat with this compound (and controls) wash->treatment imaging Confocal Microscopy treatment->imaging quantification Quantify Fluorescence imaging->quantification end End quantification->end

References

A Pharmacological Profile of P-1075: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

P-1075, a potent ATP-sensitive potassium (KATP) channel opener, emerged as a promising therapeutic agent for androgenetic alopecia, cardiac arrhythmias, and ischemic heart disorders. Despite demonstrating significant preclinical efficacy, its development was discontinued, leaving a legacy of intriguing pharmacological data. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and available preclinical data. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, dermatology, and cardiology, providing detailed experimental methodologies and exploring the signaling pathways modulated by this cyanoguanidine derivative.

Introduction

This compound is a cyanoguanidine derivative and a potent opener of ATP-sensitive potassium (KATP) channels.[1] It was under development for the treatment of androgenetic alopecia (male pattern baldness), cardiac arrhythmias, and ischemic heart disease.[1] As a direct-acting potassium channel opener, this compound does not require metabolic activation, offering a potential advantage over other compounds like minoxidil which need conversion to an active sulfate metabolite. While its clinical development was halted, the preclinical data for this compound provide valuable insights into the therapeutic potential of targeting KATP channels.

Mechanism of Action

This compound exerts its pharmacological effects by directly opening ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The opening of KATP channels leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the intracellular calcium concentration and leading to the relaxation of smooth muscle and modulation of cellular activity in various tissues.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in several preclinical models, demonstrating its potential in hair growth stimulation, cardioprotection, and vasorelaxation.

Hair Growth Stimulation

This compound has shown significant efficacy in promoting hair growth in both in vitro and in vivo models. The proposed mechanism involves the opening of KATP channels in the hair follicle dermal papilla cells, leading to increased proliferation and a prolonged anagen (growth) phase of the hair cycle.

Quantitative Data for Hair Growth Stimulation

Experimental ModelCompound(s)Key FindingReference
Cultured Mouse Whisker FolliclesThis compound, Minoxidil, Cromakalim, etc.This compound was one of the most effective compounds in increasing radiolabeled cysteine incorporation, indicating enhanced hair protein synthesis.[2]
Balding Stumptail MacaquesThis compound, Minoxidil, CromakalimThis compound was the most potent stimulant of hair regrowth, as measured by increased hair weight.[2]
Cardioprotective Effects

This compound has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury. This is attributed to the opening of mitochondrial KATP (mitoKATP) channels, which leads to the generation of reactive oxygen species (ROS) that trigger a preconditioning-like protective signaling cascade.

Quantitative Data for Cardioprotective Effects

Experimental ModelParameter MeasuredThis compound ConcentrationResultReference
Isolated Rabbit HeartsInfarct Size (% of area at risk)150 nMReduced from 31.5% (control) to 10.6%[3]
Rabbit CardiomyocytesROS Production100 µMIncreased ROS production, similar to the selective mitoKATP opener diazoxide[3]
Vasorelaxant Effects

As a potent KATP channel opener, this compound induces vasorelaxation in various blood vessels. This effect is mediated by the hyperpolarization of vascular smooth muscle cells.

Quantitative Data for Vasorelaxant Effects

Experimental ModelParameter MeasuredKey FindingReference
Rat Renal Artery RingsConcentration-dependent relaxationThis compound induced strong endothelium-independent relaxation.[4]
Human Saphenous Vein & Internal Mammary ArteryVasorelaxationThis compound had a vasorelaxant effect on both grafts, with a more pronounced effect on the saphenous vein.[5]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively available in the public domain. As a cyanoguanidine derivative, its metabolism may involve pathways common to this chemical class. Due to the discontinuation of its development, comprehensive ADME studies in humans were likely not completed or published.

Signaling Pathways

Hair Growth Signaling Pathway

The precise signaling cascade downstream of KATP channel opening by this compound in hair follicles is not fully elucidated. However, it is hypothesized to involve the modulation of key signaling pathways that regulate the hair cycle, such as the Wnt/β-catenin pathway. Opening of KATP channels may lead to changes in intracellular calcium levels and other signaling molecules that ultimately influence the expression of growth factors in dermal papilla cells, promoting the proliferation of hair matrix cells and prolonging the anagen phase.

Hair_Growth_Signaling_Pathway P1075 This compound KATP_Channel KATP Channel (Kir6.x/SUR) P1075->KATP_Channel Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ efflux Ca_Channel Voltage-gated Ca2+ Channels (Inhibition) Hyperpolarization->Ca_Channel Intracellular_Ca ↓ Intracellular Ca2+ Ca_Channel->Intracellular_Ca Signaling_Cascade Intracellular Signaling Cascade Intracellular_Ca->Signaling_Cascade Growth_Factors ↑ Growth Factors (e.g., from Dermal Papilla) Signaling_Cascade->Growth_Factors Hair_Matrix_Proliferation ↑ Hair Matrix Cell Proliferation Growth_Factors->Hair_Matrix_Proliferation Anagen_Prolongation Prolonged Anagen Phase Hair_Matrix_Proliferation->Anagen_Prolongation Hair_Growth Hair Growth Anagen_Prolongation->Hair_Growth

Caption: Proposed signaling pathway for this compound-induced hair growth.

Cardioprotection Signaling Pathway

The cardioprotective effects of this compound are better characterized and involve the opening of mitochondrial KATP channels. This leads to a mild increase in reactive oxygen species (ROS) production, which acts as a signaling molecule to activate protective pathways, mimicking ischemic preconditioning.

Cardioprotection_Signaling_Pathway P1075 This compound MitoKATP_Channel Mitochondrial KATP Channel P1075->MitoKATP_Channel ROS_Generation ↑ Reactive Oxygen Species (ROS) MitoKATP_Channel->ROS_Generation K+ influx into matrix Protective_Kinases Activation of Protective Kinases (e.g., PKC, MAPK) ROS_Generation->Protective_Kinases Cardioprotection Cardioprotection (Reduced Infarct Size) Protective_Kinases->Cardioprotection

Caption: Signaling pathway for this compound-mediated cardioprotection.

Experimental Protocols

In Vitro Hair Growth Assay (Radiolabeled Cysteine Incorporation)

This assay measures the synthesis of keratin, a cysteine-rich protein, in cultured hair follicles as an indicator of hair growth.

Cysteine_Incorporation_Workflow Isolation Isolate Mouse Whisker Follicles Culture Culture Follicles in Appropriate Medium Isolation->Culture Treatment Treat with this compound or Control Vehicle Culture->Treatment Radiolabel Add [35S]-Cysteine to Culture Medium Treatment->Radiolabel Incubation Incubate for a Defined Period Radiolabel->Incubation Harvest Harvest Follicles and Wash to Remove Unincorporated Label Incubation->Harvest Quantification Quantify Incorporated [35S]-Cysteine via Scintillation Counting Harvest->Quantification Analysis Compare Radioactivity between Treated and Control Groups Quantification->Analysis

References

Beyond the Canonical: An In-depth Technical Guide to the Molecular Targets of P-1075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075, a cyanoguanidine derivative, is well-established in the scientific literature as a potent activator of ATP-sensitive potassium (KATP) channels. Its vasodilatory and cardioprotective effects are largely attributed to its action on these channels in both sarcolemmal and mitochondrial membranes. However, emerging evidence suggests that the pharmacological profile of this compound is more complex, with interactions extending to other ion channel families. This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a particular focus on targets beyond the KATP channels. We will delve into the quantitative data, detailed experimental methodologies, and the signaling pathways involved.

Primary Molecular Targets: ATP-Sensitive Potassium (KATP) Channels

This compound is a high-affinity opener of KATP channels, which are hetero-octameric protein complexes composed of sulfonylurea receptor (SUR) subunits and inwardly rectifying potassium channel (Kir6.x) subunits.

Quantitative Data: this compound Interaction with KATP Channels

The following table summarizes the key quantitative parameters defining the interaction of this compound with various KATP channel subtypes.

Target Subunit(s)ParameterValueSpecies/TissueReference
SUR2B-Kir6.xEC5045 nM-[1]
mitoKATPEC5060-90 nMRabbit heart, Rat heart, Rat brain[2]
SUR2AKd17 nM-
SUR2BKd3 nM-
Rat AortaEC50 (relaxation)7.5 nMRat

Beyond KATP Channels: Evidence for Voltage-Gated Potassium (KV) Channel Modulation

Recent studies have indicated that the vasorelaxant effects of this compound are not solely mediated by KATP channels. Evidence points towards the involvement of voltage-gated potassium (KV) channels.

A key study demonstrated that the relaxation of rat renal artery induced by this compound is partially antagonized by 4-aminopyridine (4-AP), a non-selective blocker of KV channels, and by margatoxin, a potent inhibitor of the KV1.3 channel subtype[3]. This suggests that this compound may directly or indirectly modulate the activity of these channels.

Signaling Pathway for this compound-Induced Vasorelaxation

The following diagram illustrates the proposed signaling pathways for this compound-induced vasorelaxation, incorporating both KATP and KV channels.

P1075_Signaling cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell P1075 This compound KATP KATP Channel (SUR2/Kir6.x) P1075->KATP Activates KV KV Channel (e.g., Kv1.3) P1075->KV Modulates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux KV->Hyperpolarization K+ Efflux Ca_channel Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation

This compound signaling in vascular smooth muscle cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of a ligand (in this case, radiolabeled this compound) to its receptor.

  • Objective: To quantify the binding of [3H]this compound to KATP channels.

  • Methodology:

    • Membrane Preparation: Homogenize tissues (e.g., aorta, heart) in a suitable buffer and centrifuge to isolate the membrane fraction.

    • Incubation: Incubate the membrane preparation with varying concentrations of [3H]this compound in the presence (non-specific binding) or absence (total binding) of a high concentration of an unlabeled competitor ligand.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the Kd and Bmax (maximum number of binding sites) by Scatchard analysis or non-linear regression.

Functional Assays: Vasorelaxation Studies

These experiments assess the physiological effect of this compound on blood vessel tone.

  • Objective: To measure the concentration-dependent relaxation of arterial rings induced by this compound.

  • Methodology:

    • Tissue Preparation: Isolate arterial rings (e.g., rat renal artery) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2 at 37°C.

    • Contraction: Pre-contract the arterial rings with an agonist such as phenylephrine.

    • Drug Application: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

    • Inhibitor Studies: To investigate the involvement of specific channels, pre-incubate the tissues with selective blockers (e.g., glibenclamide for KATP channels, 4-aminopyridine for KV channels) before adding this compound.

    • Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves to determine the EC50.

86Rb+ Efflux Assays

This is a functional assay to measure the activity of potassium channels. 86Rb+ is used as a radioactive tracer for K+.

  • Objective: To assess the ability of this compound to open potassium channels.

  • Methodology:

    • Loading: Incubate tissues or cells with 86Rb+ for a sufficient time to allow for its uptake.

    • Washout: Wash the tissues or cells with a non-radioactive solution to remove extracellular 86Rb+.

    • Efflux Measurement: Collect the superfusate at regular intervals and measure the amount of 86Rb+ released from the tissue.

    • Stimulation: After a baseline period, stimulate the tissue with this compound and continue to collect the superfusate.

    • Data Analysis: Calculate the rate of 86Rb+ efflux and express it as a fraction of the total 86Rb+ in the tissue.

Workflow for Investigating this compound's Molecular Targets

The following diagram outlines a typical experimental workflow for identifying and characterizing the molecular targets of a compound like this compound.

Experimental_Workflow Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay ([3H]this compound) Start->Binding_Assay Functional_Screening Functional Screening (e.g., Vasorelaxation) Start->Functional_Screening Identify_Primary_Target Identify Primary Target (KATP Channels) Binding_Assay->Identify_Primary_Target Functional_Screening->Identify_Primary_Target Inhibitor_Studies Inhibitor Studies (e.g., Glibenclamide, 4-AP, Margatoxin) Identify_Primary_Target->Inhibitor_Studies Identify_Secondary_Targets Identify Secondary Targets (KV Channels) Inhibitor_Studies->Identify_Secondary_Targets Electrophysiology Electrophysiology (Patch Clamp) Identify_Secondary_Targets->Electrophysiology Characterize_Mechanism Characterize Mechanism of Action Electrophysiology->Characterize_Mechanism End End Characterize_Mechanism->End

Experimental workflow for target identification.

Conclusion and Future Directions

While this compound is unequivocally a potent KATP channel opener, the evidence strongly suggests that its pharmacological actions extend to voltage-gated potassium channels, particularly those sensitive to 4-aminopyridine and margatoxin (likely including KV1.3). This off-target activity may contribute to its overall physiological effects and should be a consideration in its therapeutic application and in the design of future KATP channel openers.

Further research is warranted to fully elucidate the interaction of this compound with KV channels. Specifically, detailed electrophysiological studies, such as patch-clamp analysis on cells expressing specific KV channel subtypes, are needed to quantify the potency and efficacy of this compound at these targets. A broader, unbiased off-target screening approach, such as a comprehensive kinase panel or a safety pharmacology screen, would also be invaluable in identifying any other potential molecular targets and ensuring a complete understanding of the compound's mechanism of action.

References

Methodological & Application

P-1075 synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. P-1075 is an investigational compound and is not approved for human or veterinary use.[1] The synthesis and purification of such compounds should only be conducted by trained professionals in a controlled laboratory setting. This document summarizes publicly available information and does not constitute a validated protocol for synthesis or purification.

Introduction

This compound, chemically known as N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinyl-guanidine, is a potent ATP-sensitive potassium (K-ATP) channel opener.[2][3] It is a cyanoguanidine derivative and a more potent analog of pinacidil.[4] this compound has been investigated for its potential therapeutic applications in androgenic alopecia (hair loss), arrhythmias, and ischemic heart disorders.[4] It functions by activating K-ATP channels, leading to vasorelaxation and other physiological effects.[3][5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine[4]
Synonyms P1075[4]
CAS Number 60559-98-0[1]
Molecular Formula C₁₂H₁₇N₅[1]
Molar Mass 231.3 g/mol [1]
Solubility DMSO: <100mM, Ethanol: <50mM[1]
SMILES CCC(C)(C)/N=C(NC#N)/NC1=CC=CN=C1[1]
InChI InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)[1]

Table 1: Chemical and Physical Properties of this compound

Synthesis and Purification Protocols

Mechanism of Action

This compound is a potent activator of sulfonylurea receptor 2-associated ATP-sensitive potassium channels (SUR2-KIR6).[1][6] The activation of these channels leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[3][5] this compound has shown selectivity for SUR2 isoforms over SUR1 isoforms.[1] It also opens mitochondrial K(ATP) channels, which is believed to contribute to its cardioprotective effects by generating reactive oxygen species (ROS).[6]

Unlike minoxidil, which requires enzymatic conversion to its active sulfate form, this compound acts directly on the potassium channels.[7] This direct mechanism of action may offer an advantage in individuals with low sulfotransferase enzyme activity who may not respond well to minoxidil for hair growth.[7]

P1075_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response P1075 This compound K_ATP_channel K-ATP Channel (SUR2-KIR6) P1075->K_ATP_channel Activates K_ion K⁺ K_ATP_channel->K_ion Efflux Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx (blocked) Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Ca_influx Reduced Intracellular Ca²⁺ Ca_ion->Reduced_Ca_influx Hyperpolarization->Ca_channel Inhibits opening Smooth_muscle_relaxation Smooth Muscle Relaxation Reduced_Ca_influx->Smooth_muscle_relaxation

Caption: Signaling pathway of this compound as a K-ATP channel opener.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in various in vitro and in vivo models. A summary of its key activities is presented in Table 2.

ParameterValueModel SystemReference
EC₅₀ (SUR2B-KIR6 activation) 45 nM-[1][6]
EC₅₀ (Relaxation of rat aorta) 7.5 nMRat aorta[2]
EC₅₀ (Mitochondrial K-ATP channel activation) 60-90 nMIsolated rabbit hearts[1]
K_d (SUR2A) 17 nM-[2]
K_d (SUR2B) 3 nM-[2]
IC₅₀ (SUR1) 1.02 mMRadioligand binding assay[1]
IC₅₀ (SUR2) 9-46 nMRadioligand binding assay[1]
Infarct size reduction Reduced to 10.6% of area at risk (vs. 31.5% in control)Isolated rabbit hearts (150 nM)[6]
Infarct size reduction 41.8% reduction compared to vehicleIschemia model (1µg/kg, intravenous)[2]

Table 2: Biological Activity of this compound

Experimental Protocols

While a synthesis protocol is unavailable, the following outlines a general experimental workflow for assessing the effect of this compound on hair growth, based on published studies.[7]

Protocol: In Vitro Assessment of Hair Follicle Growth

  • Follicle Isolation: Isolate vibrissae (whisker) follicles from mice.

  • Culture: Culture the isolated follicles in a suitable medium.

  • Treatment: Expose the cultured follicles to varying concentrations of this compound. A vehicle control (e.g., DMSO) should be used.

  • Radiolabeling: Add radiolabeled cysteine to the culture medium. Cysteine is an amino acid incorporated into the keratin of the hair shaft.

  • Incubation: Incubate the follicles for a defined period to allow for hair growth and incorporation of the radiolabel.

  • Measurement: Measure the amount of radiolabeled cysteine incorporated into the hair shaft using a scintillation counter or similar method.

  • Analysis: Compare the cysteine incorporation in this compound-treated follicles to the control group to determine the effect on hair growth.

Hair_Growth_Assay_Workflow start Start follicle_isolation Isolate Mouse Whisker Follicles start->follicle_isolation culture Culture Follicles follicle_isolation->culture treatment Treat with this compound and Vehicle Control culture->treatment radiolabeling Add Radiolabeled Cysteine treatment->radiolabeling incubation Incubate for Hair Growth radiolabeling->incubation measurement Measure Cysteine Incorporation incubation->measurement analysis Analyze and Compare Results measurement->analysis end End analysis->end

Caption: Experimental workflow for in vitro hair growth assay.

References

Application Notes and Protocols for Topical P-1075 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and experimental application of P-1075, a potent ATP-sensitive potassium channel (KATP) opener, for topical research. The protocols outlined below are based on established methodologies for evaluating hair growth promotion and skin permeation.

Introduction to this compound

This compound is a cyanoguanidine derivative and a potent activator of ATP-sensitive potassium channels, specifically those containing the SUR2B subunit and the Kir6.1 inwardly-rectifying potassium channel subunit.[1] Unlike some other potassium channel openers like minoxidil, this compound does not require metabolic activation to exert its effects, making it a valuable tool for direct studies on KATP channel function in the skin and hair follicles.[2] Research has shown its potential as a hair growth stimulant, demonstrating greater potency than minoxidil in preclinical models.[2]

Physicochemical Properties for Formulation

A summary of the key physicochemical properties of this compound relevant to the development of a topical formulation is provided in Table 1. Understanding these properties is crucial for selecting appropriate vehicles and excipients to ensure drug solubility, stability, and effective delivery into the skin.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine[3]
Molecular Formula C₁₂H₁₇N₅[4]
Molecular Weight 231.3 g/mol [4]
Appearance Solid (assumed)General chemical knowledge
Solubility Poorly soluble in aqueous solutions. Soluble in organic solvents such as ethanol and propylene glycol.[3]
pKa Not explicitly found in searches, but the guanidine group suggests it is a weak base.General chemical knowledge

Topical Formulation Protocol

This protocol describes the preparation of a basic vehicle for the topical application of this compound, based on commonly used solvent systems for similar compounds in hair growth research.

Objective: To prepare a stable and homogenous solution of this compound for topical application.

Materials:

  • This compound

  • Ethanol (95%)

  • Propylene Glycol (PG)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Glass beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing ethanol, propylene glycol, and purified water in a 60:20:20 (v/v/v) ratio. For example, to prepare 100 mL of the vehicle, mix 60 mL of 95% ethanol, 20 mL of propylene glycol, and 20 mL of purified water.

  • Dissolution of this compound:

    • Weigh the desired amount of this compound. For initial studies, a concentration range of 0.1% to 1% (w/v) can be explored. For a 1% solution in 10 mL, weigh 100 mg of this compound.

    • Add the weighed this compound to the prepared vehicle.

    • Stir the mixture using a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming (up to 40°C) may be used to facilitate dissolution, but care should be taken to avoid solvent evaporation.

  • Final Formulation: Once dissolved, the solution should be clear and free of any visible particles. Store the formulation in a tightly sealed, light-resistant container at a controlled room temperature.

Experimental Protocols

In Vitro Hair Growth Assay: Cultured Mouse Vibrissae Follicles

This protocol is adapted from the methodology used by Buhl, Waldon, and Conrad (1992) to assess the direct effect of this compound on hair follicle growth.[5]

Objective: To determine the effect of this compound on the growth of isolated mouse vibrissae follicles by measuring the incorporation of radiolabeled cysteine.

Materials:

  • Mouse vibrissae follicles

  • Williams' E medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • [³⁵S]L-cysteine

  • This compound stock solution (dissolved in a suitable vehicle, e.g., ethanol)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Incubator (37°C, 5% CO₂)

  • Dissection microscope

Procedure:

  • Follicle Isolation:

    • Isolate vibrissae follicles from the upper lip of mice under a dissection microscope.

    • Ensure the dermal papilla at the base of the follicle remains intact.

  • Follicle Culture:

    • Place individual follicles in a 24-well plate containing Williams' E medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Add this compound to the culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control group.

  • Radiolabeling:

    • Add [³⁵S]L-cysteine to each well at a final concentration of 1-2 µCi/mL.

    • Incubate the follicles for 3 days at 37°C in a 5% CO₂ atmosphere.

  • Measurement of Cysteine Incorporation:

    • After the incubation period, wash the follicles several times with phosphate-buffered saline (PBS).

    • Lyse the follicles in a suitable buffer.

    • Precipitate the protein using cold 10% TCA.

    • Wash the protein pellet with 5% TCA to remove unincorporated [³⁵S]L-cysteine.

    • Dissolve the protein pellet in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of new protein synthesis and, therefore, hair growth.

In Vivo Hair Growth Assay: Balding Stumptail Macaque Model

This protocol is based on the in vivo studies conducted by Buhl, Waldon, and Conrad (1992) using the stumptail macaque, a well-established model for androgenetic alopecia.[5][6]

Objective: To evaluate the efficacy of topically applied this compound in promoting hair growth in a primate model of baldness.

Materials:

  • Balding adult male stumptail macaques (Macaca arctoides)

  • Topical this compound formulation (e.g., 1% solution in the vehicle described in Section 3)

  • Vehicle control solution

  • Electric animal clippers

  • Tattooing equipment for marking test sites

  • Analytical balance

Procedure:

  • Animal Selection and Acclimation:

    • Select healthy, adult male stumptail macaques with visible frontal baldness.

    • Acclimate the animals to the housing conditions and handling procedures.

  • Test Site Demarcation:

    • On the balding scalp of each macaque, demarcate two identical, well-defined areas (e.g., 2 cm x 2 cm) for treatment and control.

    • Mark the corners of the test sites with small tattoos for accurate and consistent application and measurement.

  • Treatment Application:

    • Apply a fixed volume (e.g., 0.5 mL) of the this compound formulation to one test site and the vehicle control to the other site once daily, five days a week, for a period of 4-5 months.

  • Hair Growth Assessment:

    • At the beginning of the study and at monthly intervals, carefully clip the hair from both the treatment and control sites.

    • Collect all the clipped hair from each site separately.

    • Weigh the collected hair using an analytical balance.

    • An increase in hair weight in the this compound treated site compared to the vehicle control site indicates a positive hair growth response.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on the findings of Buhl, Waldon, and Conrad (1992).[2][5]

Table 2: In Vitro Effect of this compound on [³⁵S]Cysteine Incorporation in Cultured Mouse Vibrissae Follicles

TreatmentConcentrationMean [³⁵S]Cysteine Incorporation (CPM ± SEM)
Vehicle Control-Baseline Value
This compound0.1 µMExpected Increase
This compound1 µMExpected Strong Increase
This compound10 µMExpected Potent Increase
Minoxidil10 µMComparative Increase
Cromakalim10 µMComparative Increase

Table 3: In Vivo Effect of Topical this compound on Hair Growth in Balding Stumptail Macaques

TreatmentDuration (Months)Mean Hair Weight (mg ± SEM)
Vehicle Control4Baseline Value
This compound (1%)4Significant Increase
Minoxidil (2%)4Comparative Increase
Cromakalim (1%)4Comparative Increase

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Hair Follicle Dermal Papilla Cells

P1075_Signaling_Pathway P1075 This compound KATP_Channel KATP Channel (SUR2B/Kir6.1) P1075->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K⁺ Efflux Ca_Influx Decreased Ca²⁺ Influx Hyperpolarization->Ca_Influx Inactivates Voltage-gated Ca²⁺ channels Downstream Downstream Effectors (e.g., Altered Gene Expression, Growth Factor Release) Ca_Influx->Downstream

Caption: Proposed signaling pathway of this compound in dermal papilla cells.

Experimental Workflow for Topical this compound Evaluation

P1075_Workflow cluster_Formulation Formulation cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Formulation Prepare this compound Topical Solution Follicle_Culture Mouse Vibrissae Follicle Culture Formulation->Follicle_Culture Topical_Application Daily Topical Application Formulation->Topical_Application Cysteine_Assay [³⁵S]Cysteine Incorporation Assay Follicle_Culture->Cysteine_Assay Macaque_Model Balding Stumptail Macaque Model Macaque_Model->Topical_Application Hair_Weight Monthly Hair Weight Measurement Topical_Application->Hair_Weight

References

Application Notes and Protocols for In Vivo Efficacy Testing of P-1075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models and detailed protocols for evaluating the efficacy of P-1075, a potent ATP-sensitive potassium channel opener. This compound, a guanidine derivative and a more potent analog of pinacidil, has been investigated for its therapeutic potential in androgenic alopecia and cardiovascular disorders due to its vasodilatory and cardioprotective effects.[1] This document outlines the mechanism of action, relevant animal models, and specific experimental procedures to guide researchers in the preclinical assessment of this compound and similar compounds.

Mechanism of Action

This compound is a potent activator of sulfonylurea receptor 2 (SUR2)-associated ATP-sensitive potassium channels (K-ATP channels), with an EC50 value of 45 nM for SUR2B-KIR6 channel activation.[2][3] Unlike minoxidil, which requires enzymatic conversion to its active sulfate form, this compound acts directly on the potassium channels, leading to immediate cellular responses.[4] Its activation of K-ATP channels in vascular smooth muscle cells causes hyperpolarization, leading to vasodilation and increased blood flow.[5][6] Additionally, this compound opens mitochondrial K-ATP channels, which is believed to contribute to its cardioprotective effects against ischemic injury.[2]

I. Androgenic Alopecia Models

The most relevant in vivo model for testing the hair growth-promoting effects of this compound is the balding stump-tailed macaque, which exhibits a pattern of baldness similar to human androgenetic alopecia.[4]

A. Balding Stump-Tailed Macaque Model

This model is considered the gold standard for preclinical evaluation of hair growth stimulants.

Experimental Protocol:

  • Animal Selection: Utilize adult male stump-tailed macaques (Macaca arctoides) with visible signs of frontal scalp thinning or baldness.

  • Housing and Acclimation: House animals individually in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimation period of at least two weeks before the start of the study.

  • Test Article Preparation: Prepare a topical solution of this compound in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water). A range of concentrations should be tested to determine the optimal dose. A vehicle control group and a positive control group (e.g., minoxidil solution) should be included.

  • Dosing and Administration:

    • Define a specific area on the balding scalp for treatment application.

    • Apply the test solution once daily to the designated area for a period of several months (e.g., 4-6 months).[4]

  • Efficacy Endpoints:

    • Hair Weight: At baseline and regular intervals (e.g., monthly), shave the treated area and weigh the collected hair. An increase in hair weight over time indicates a positive response.[4]

    • Photographic Evaluation: Take standardized photographs of the treatment area at baseline and throughout the study to visually assess changes in hair density and coverage.

    • Follicle Activity: Optional: Skin biopsies can be taken at the end of the study to histologically assess changes in hair follicle number, size, and stage (anagen, catagen, telogen).

Data Presentation:

Treatment GroupBaseline Hair Weight (mg)Month 1 Hair Weight (mg)Month 2 Hair Weight (mg)Month 3 Hair Weight (mg)Month 4 Hair Weight (mg)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Minoxidil (Positive Control)

II. Cardiovascular Models

Given this compound's mechanism as a vasodilator and its potential cardioprotective effects, several in vivo and ex vivo models are relevant for assessing its cardiovascular efficacy.

A. Models for Vasodilatory Effects

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension and is suitable for evaluating the antihypertensive effects of this compound.[7]

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Selection: Use adult male SHRs with established hypertension (e.g., systolic blood pressure > 160 mmHg). Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

  • Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the study begins to minimize stress-induced fluctuations.

  • Drug Administration: this compound can be administered via various routes, such as oral gavage or intravenous injection. The vehicle used for dissolution should be tested as a control.

  • Experimental Design:

    • Acute Study: Measure blood pressure at baseline and at multiple time points after a single dose of this compound to determine the onset and duration of its antihypertensive effect.

    • Chronic Study: Administer this compound daily for several weeks and measure blood pressure regularly (e.g., weekly) to assess its long-term efficacy and potential for tolerance development.

  • Efficacy Endpoints:

    • Mean Arterial Pressure (MAP)

    • Systolic Blood Pressure (SBP)

    • Diastolic Blood Pressure (DBP)

    • Heart Rate (HR)

Data Presentation:

Treatment GroupRoute of AdministrationDose (mg/kg)Change in Mean Arterial Pressure (mmHg) from Baseline
Vehicle Control
This compound
Positive Control (e.g., an established antihypertensive drug)
B. Models for Cardioprotective Effects

An isolated perfused heart model (Langendorff) from rabbits can be used to assess the direct cardioprotective effects of this compound against ischemia-reperfusion injury.[2]

Experimental Protocol: Isolated Rabbit Heart (Langendorff) Model

  • Animal Preparation: Anesthetize a male New Zealand White rabbit and rapidly excise the heart.

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with Krebs-Henseleit buffer.

  • Ischemia-Reperfusion Injury Protocol:

    • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

    • Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion: Reinitiate perfusion for a longer period (e.g., 120 minutes).

  • Drug Treatment: this compound can be included in the perfusion buffer before the ischemic period (pre-conditioning) or at the onset of reperfusion.

  • Efficacy Endpoints:

    • Infarct Size: At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Express the infarct size as a percentage of the total ventricular area.[2]

    • Hemodynamic Function: Monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

Data Presentation:

Treatment GroupInfarct Size (% of Area at Risk)Left Ventricular Developed Pressure (% of Baseline)
Control (Ischemia-Reperfusion)31.5%[2]
This compound (150 nM)[2]10.6%[2]

Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle

P1075_Vasodilation P1075 This compound K_ATP ATP-sensitive K+ Channel (SUR2/Kir6.x) P1075->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_influx Decreased Intracellular Ca2+ VGCC->Ca_influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation

Caption: this compound mediated vasodilation pathway.

Experimental Workflow for the Balding Stump-Tailed Macaque Model

Macaque_Workflow start Start animal_selection Select Balding Stump-Tailed Macaques start->animal_selection acclimation Acclimation Period (≥ 2 weeks) animal_selection->acclimation baseline Baseline Measurements (Hair Weight, Photos) acclimation->baseline randomization Randomize into Treatment Groups (Vehicle, this compound, Positive Control) baseline->randomization treatment Daily Topical Application (4-6 months) randomization->treatment monitoring Monthly Efficacy Measurements (Hair Weight, Photos) treatment->monitoring Repeated Monthly monitoring->treatment end End of Study (Final Measurements, Optional Biopsy) monitoring->end data_analysis Data Analysis and Comparison end->data_analysis Cardioprotection_Logic P1075 This compound Mito_KATP Mitochondrial K-ATP Channel Opening P1075->Mito_KATP Activates ROS Reactive Oxygen Species (ROS) Generation Mito_KATP->ROS Leads to Cardioprotection Cardioprotection (Reduced Infarct Size) ROS->Cardioprotection Triggers Protective Pathways

References

Measuring P-1075 Activity in Isolated Cell Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075, with the chemical name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine, is a potent and selective opener of ATP-sensitive potassium (KATP) channels.[1][2] Specifically, it demonstrates high affinity for the sulfonylurea receptor (SUR) 2A and SUR2B subunits, which are key components of KATP channels in cardiac, smooth muscle, and mitochondrial membranes.[1][3] This document provides detailed application notes and protocols for measuring the activity of this compound in isolated cell assays, a critical step in understanding its pharmacological profile and therapeutic potential.

The opening of KATP channels by this compound leads to potassium ion efflux, resulting in membrane hyperpolarization.[4] This mechanism underlies its various physiological effects, including vasodilation and cardioprotection.[2][5] The following protocols describe three common methods for assessing this compound activity in vitro: Rubidium Flux Assay, Membrane Potential Assay, and Patch-Clamp Electrophysiology.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound activity from various studies.

ParameterValueCell/Tissue TypeReference
EC50 (SUR2B-Kir6.2 activation) 45 nMCOS-7 cells[6]
EC50 (relaxation of rat aorta) 7.5 nMRat aorta[1][2]
Kd (SUR2A) 17 nM-[1][2]
Kd (SUR2B) 3 nM-[1][2]
Infarct Size Reduction (vs. control) 10.6 ± 8.1% (this compound) vs. 31.5 ± 5.6% (control)Isolated rabbit hearts[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for its characterization.

P1075_Signaling_Pathway P1075 This compound SUR2 SUR2 Subunit (SUR2A/SUR2B) P1075->SUR2 Binds KATP_Channel KATP Channel Complex SUR2->KATP_Channel Associates with Kir6x Kir6.x Subunit Kir6x->KATP_Channel Forms pore K_ion K+ KATP_Channel->K_ion Opens, allowing K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Cellular_Response Cellular Response (e.g., Vasodilation, Cardioprotection) Hyperpolarization->Cellular_Response Results in

This compound Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Assays Assay1 Rubidium Flux Assay Data_Acquisition Data Acquisition Assay1->Data_Acquisition Assay2 Membrane Potential Assay Assay2->Data_Acquisition Assay3 Patch-Clamp Electrophysiology Assay3->Data_Acquisition Cell_Culture Cell Culture (e.g., HEK293 expressing SUR2/Kir6.x) Compound_Treatment This compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Compound_Treatment->Assay1 Compound_Treatment->Assay2 Compound_Treatment->Assay3 Data_Analysis Data Analysis (EC50, etc.) Data_Acquisition->Data_Analysis

Experimental Workflow for this compound Characterization

Experimental Protocols

Rubidium (Rb+) Flux Assay

This assay indirectly measures potassium channel activity by using rubidium as a non-radioactive tracer for K+.[7] The opening of KATP channels by this compound will facilitate the efflux of pre-loaded Rb+ from the cells.

Materials:

  • Cells expressing the KATP channel of interest (e.g., HEK293 cells stably expressing SUR2B/Kir6.2).

  • Cell culture medium.

  • Loading Buffer: Physiological salt solution containing RbCl (e.g., 5 mM RbCl, 140 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Wash Buffer: Physiological salt solution without RbCl.

  • Stimulation Buffer: Wash buffer containing various concentrations of this compound.

  • Lysis Buffer: e.g., 1% Triton X-100.

  • Atomic Absorption Spectrometer.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

  • Rb+ Loading: Aspirate the culture medium and wash the cells once with Wash Buffer. Add Loading Buffer and incubate for 2-4 hours at 37°C to allow for Rb+ uptake.

  • Washing: Aspirate the Loading Buffer and wash the cells 3-4 times with Wash Buffer to remove extracellular Rb+.

  • Compound Stimulation: Add Stimulation Buffer containing a range of this compound concentrations (e.g., 1 nM to 10 µM) to the wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Supernatant Collection: Carefully collect the supernatant from each well. This contains the Rb+ that has effluxed from the cells.

  • Cell Lysis: Add Lysis Buffer to the remaining cells in the wells to release the intracellular Rb+.

  • Quantification: Determine the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Data Analysis: Calculate the percentage of Rb+ efflux for each concentration of this compound: % Efflux = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] x 100. Plot the % efflux against the this compound concentration to determine the EC50 value.

Membrane Potential Assay

This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the cell membrane potential.[8] Activation of KATP channels by this compound will cause hyperpolarization, which can be detected as a change in fluorescence.

Materials:

  • Cells expressing the KATP channel of interest.

  • Physiological salt solution.

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • This compound stock solution.

  • Fluorescence plate reader with a liquid handling system.

Protocol:

  • Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with various concentrations of this compound.

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Stimulation and Reading: Use the plate reader's liquid handler to add the this compound solutions to the cell plate. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in membrane potential. Calculate the change in fluorescence for each this compound concentration and plot a dose-response curve to determine the EC50.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through individual ion channels or across the entire cell membrane.[9][10] It provides detailed information about the biophysical properties of KATP channels and their modulation by this compound.

Materials:

  • Isolated cells expressing KATP channels.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution: (in mM) 140 KCl, 10 HEPES, 1 MgCl2, 1 CaCl2, pH 7.4.

  • Intracellular (pipette) solution: (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 MgATP, pH 7.2.

  • This compound stock solution.

Protocol:

  • Cell Preparation: Plate isolated cells on a glass coverslip placed in a recording chamber on the microscope stage.

  • Pipette Preparation: Pull a glass capillary to create a micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Using the micromanipulator, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • This compound Application: Perfuse the bath with the extracellular solution containing various concentrations of this compound.

  • Current Measurement: Record the outward K+ current elicited by this compound.

  • Data Analysis: Measure the amplitude of the this compound-induced current at each concentration. Plot the current amplitude against the this compound concentration to generate a dose-response curve and determine the EC50.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the activity of the KATP channel opener this compound in isolated cell assays. The choice of assay will depend on the specific research question, required throughput, and available equipment. By employing these techniques, researchers can gain valuable insights into the pharmacology of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of P-1075 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated bioanalytical methods for the specific quantification of P-1075 were not identified in the scientific literature. The development of this compound, a guanidine derivative, was discontinued around the year 2000. Therefore, the following application notes and protocols are based on established and validated methods for the quantification of other guanidine-containing small molecule drugs, such as metformin, in biological matrices.[1][2][3][4][5] These methods serve as a representative template and would require specific validation for this compound.

Introduction

This compound is an ATP-sensitive potassium channel opener and a guanidine derivative that was investigated for the treatment of androgenic alopecia.[1] Accurate quantification of drug candidates like this compound in biological samples (e.g., plasma, serum) is essential for pharmacokinetic and toxicokinetic studies during drug development. This document provides detailed protocols for two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally preferred for its high sensitivity and selectivity, while HPLC-UV can be a viable, more accessible alternative.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in human plasma. A simple protein precipitation is employed for sample preparation, making it suitable for high-throughput analysis.

Quantitative Data Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method for a guanidine-containing compound, which would be the target for a validated this compound assay.

ParameterResult
Linearity Range1.00 - 2000 ng/mL (r² > 0.99)[3]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[3]
Intra-day Precision (%CV)
LQC (e.g., 3 ng/mL)< 6%[2]
MQC (e.g., 100 ng/mL)< 5%[2]
HQC (e.g., 1600 ng/mL)< 4%[2]
Inter-day Precision (%CV)
LQC (e.g., 3 ng/mL)< 7%[2]
MQC (e.g., 100 ng/mL)< 6%[2]
HQC (e.g., 1600 ng/mL)< 5%[2]
Accuracy (% Bias)
LQC (e.g., 3 ng/mL)Within ± 6%[2]
MQC (e.g., 100 ng/mL)Within ± 5%[2]
HQC (e.g., 1600 ng/mL)Within ± 4%[2]
Mean Extraction Recovery86.6 ± 5.4%[2]
Stability (Freeze-Thaw, Bench-Top, Long-Term)Stable under various storage conditions[2]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) of this compound (e.g., this compound-d6)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation:

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a 250 ng/mL working solution of the IS in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnZorbax SB-C18 (150 mm × 2.1 mm, 5 µm)[2]
Mobile PhaseA: 10 mmol/L ammonium acetate in water (with 0.1% formic acid)B: Methanol[2]
GradientIsocratic: 5% B[2]
Flow Rate0.3 mL/min[2]
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive mode
MRM TransitionsThis compound: m/z 232.2 → [Fragment ion 1], [Fragment ion 2]this compound-d6 (IS): m/z 238.2 → [Fragment ion 1], [Fragment ion 2](Note: MRM transitions for this compound need to be determined by direct infusion of the compound.)
Dwell Time200 ms
Collision GasArgon

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method provides a less sensitive but more accessible alternative to LC-MS/MS for the quantification of this compound. Due to the lower sensitivity, a larger sample volume and a liquid-liquid extraction (LLE) step are typically required to achieve adequate detection limits.

Quantitative Data Summary

The following table summarizes the expected validation parameters for an HPLC-UV method for a guanidine-containing compound.

ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)
LQC (e.g., 30 ng/mL)< 10%
MQC (e.g., 200 ng/mL)< 8%
HQC (e.g., 800 ng/mL)< 7%
Inter-day Precision (%CV)
LQC (e.g., 30 ng/mL)< 12%
MQC (e.g., 200 ng/mL)< 10%
HQC (e.g., 800 ng/mL)< 9%
Accuracy (% Bias)
LQC (e.g., 30 ng/mL)Within ± 15%
MQC (e.g., 200 ng/mL)Within ± 10%
HQC (e.g., 800 ng/mL)Within ± 10%
Mean Extraction Recovery> 80%
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • A suitable internal standard (structurally similar, with a different retention time)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide solution (1 M)

  • Extraction solvent (e.g., Ethyl acetate or a mixture of Hexane:Isoamyl alcohol)

  • Phosphoric acid (for mobile phase pH adjustment)

  • Sodium phosphate monobasic (for buffer preparation)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions for this compound and the IS as described in the LC-MS/MS method.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 500 µL of plasma sample, calibration standard, or QC sample into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject an aliquot into the HPLC-UV system.

4. HPLC-UV Conditions:

ParameterCondition
HPLC SystemAgilent 1100 series or equivalent with UV detector
ColumnCogent Diamond Hydride™, 4µm, 100Å (4.6 x 100mm)[6]
Mobile Phase50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[6]
Flow Rate1.0 mL/min[6]
Column Temperature30°C
Detection Wavelength195 nm[6][7]
Injection Volume50 µL

Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is basify Add 1 M NaOH (100 µL) add_is->basify add_solvent Add Extraction Solvent (3 mL) basify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4,000 rpm, 10 min) vortex->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection (195 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for this compound quantification in plasma by HPLC-UV.

Signaling Pathway Context

This compound is an ATP-sensitive potassium (K-ATP) channel opener. In the context of hair growth, its proposed mechanism involves the opening of these channels in the hair follicle cells. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent vasodilation, which may improve microcirculation to the hair follicle and promote hair growth.

Signaling_Pathway P1075 This compound KATP ATP-sensitive Potassium (K-ATP) Channel P1075->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Flow Increased Blood Flow to Hair Follicle Vasodilation->Blood_Flow Hair_Growth Promotion of Hair Growth Blood_Flow->Hair_Growth

Caption: Proposed signaling pathway for this compound in promoting hair growth.

References

Application Notes and Protocols for P-1075 in Patch-Clamp Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating a high affinity for channels containing the sulfonylurea receptor 2 (SUR2) subunit. This makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SUR2-containing KATP channels, which are prominently expressed in vascular smooth muscle and cardiac tissue.[1][2] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on KATP channel activity.

Mechanism of Action

This compound activates KATP channels by binding to a specific site on the SUR2 subunit.[1][3] This binding is dependent on the presence of intracellular ATP.[4] The binding of this compound to the SUR2 subunit induces a conformational change in the KATP channel complex, leading to an increase in the channel's open probability and resulting in potassium ion efflux. This hyperpolarizes the cell membrane, leading to vasodilation in smooth muscle cells and cardioprotective effects.[1][5] Recent cryo-electron microscopy studies have revealed that this compound binds to a common site in the transmembrane domain (TMD) of the SUR2 subunit, between TMD1 and TMD2.[1]

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with KATP channels from various studies.

Table 1: Binding Affinity and Potency of this compound

ParameterChannel SubtypeValueSpeciesReference
EC50 SUR2B-Kir6.245 nMNot Specified[4]
EC50 (relaxation) Rat Aorta7.5 nMRat
Kd SUR2A17 nMNot Specified
Kd SUR2B3 nMNot Specified

Table 2: Electrophysiological Effects of this compound on KATP Channels

Cell TypeChannel SubtypeThis compound ConcentrationEffectReference
Rabbit CardiomyocytesmitoKATP100 µM44% increase in ROS generation[5]
Rat HeartKATP5 µM~130% stimulation of Rb+ efflux[6]
HEK293Kir6.2/SUR2B10 µMSignificant increase in whole-cell current[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Activated KATP Currents

This protocol is designed to measure macroscopic KATP currents in response to this compound in whole-cell configuration.

1. Cell Preparation:

  • Culture cells expressing the KATP channel of interest (e.g., HEK293 cells stably expressing Kir6.2/SUR2B, or primary vascular smooth muscle cells) on glass coverslips.[2][7]

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH. Note: The presence of ATP in the pipette solution is crucial for this compound activity.[4]

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • To elicit currents, apply a voltage ramp protocol from -120 mV to +120 mV over 2 seconds, repeated every 20 seconds.[8]

  • Record a stable baseline current for 2-3 minutes.

  • Apply this compound at various concentrations (e.g., 1 nM to 10 µM) to the extracellular solution to construct a dose-response curve.

  • After obtaining a stable response to this compound, apply a KATP channel blocker such as glibenclamide (e.g., 10 µM) to confirm the recorded current is through KATP channels.[6]

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after drug application.

  • Plot the percentage increase in current as a function of this compound concentration to determine the EC50 value.

Protocol 2: Inside-Out Patch-Clamp Recording of Single-Channel KATP Activity

This protocol allows for the direct application of this compound to the intracellular face of the KATP channel.

1. Cell Preparation:

  • Follow the same cell preparation steps as for the whole-cell protocol.

2. Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH. This compound will be added to this solution.

3. Recording Procedure:

  • Form a gigaohm seal on the cell membrane.

  • Gently retract the pipette to excise a patch of membrane, with the intracellular side facing the bath solution.[9][10][11]

  • Hold the membrane potential at a constant voltage (e.g., -60 mV).

  • Record baseline single-channel activity in the control bath solution.

  • Perfuse the chamber with the bath solution containing the desired concentration of this compound.

  • Record changes in channel activity (open probability, mean open time).

  • Wash out this compound with the control bath solution.

4. Data Analysis:

  • Analyze single-channel recordings to determine the open probability (NPo) and mean open and closed times.

  • Compare these parameters before and after the application of this compound.

Mandatory Visualizations

P1075_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effect Cellular Effect P1075 This compound SUR2 SUR2 Subunit (Transmembrane Domain) P1075->SUR2 Binds (ATP-dependent) Kir6 Kir6.x Subunit (Pore) SUR2->Kir6 Conformational Change K_out K+ Efflux Kir6->K_out Channel Opening K_ion K+ Hyperpolarization Hyperpolarization K_out->Hyperpolarization

Caption: Signaling pathway of this compound action on KATP channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-Kir6.2/SUR2B) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Intra/Extracellular) Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline P1075_Application Apply this compound (Dose-Response) Baseline->P1075_Application Blocker Apply KATP Blocker (e.g., Glibenclamide) P1075_Application->Blocker Measure_Current Measure Current Amplitude Blocker->Measure_Current Dose_Response_Curve Construct Dose-Response Curve Measure_Current->Dose_Response_Curve EC50_Calc Calculate EC50 Dose_Response_Curve->EC50_Calc

Caption: Experimental workflow for whole-cell patch-clamp analysis.

References

Protocols for Assessing Hair Growth with P-1075 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075 is a high-potency potassium channel opener, derived from pinacidil, that has demonstrated significant potential as a hair growth stimulant.[1] Unlike minoxidil, which requires enzymatic conversion to its active sulfate form, this compound acts directly on potassium channels within the hair follicle.[1] This direct mechanism of action suggests that this compound could be a more reliable and potent agent for promoting hair growth, potentially benefiting individuals who do not respond well to minoxidil due to low sulfotransferase activity.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound in promoting hair growth using established in vitro and in vivo models. The methodologies are based on foundational studies of this compound and other potassium channel openers, offering a guide for researchers to evaluate its therapeutic potential.

Mechanism of Action: Potassium Channel Opening

This compound functions by opening ATP-sensitive potassium (KATP) channels in the cell membranes of hair follicles.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This bioelectric change is thought to stimulate and prolong the anagen (growth) phase of the hair cycle, resulting in increased hair shaft production and thickness. The direct action of this compound bypasses the need for metabolic activation, ensuring that the active compound is immediately available to the hair follicle cells.[1]

P1075_Signaling_Pathway cluster_membrane Cellular Level P1075 This compound KATP_Channel ATP-sensitive Potassium Channel (KATP) P1075->KATP_Channel  activates K_efflux K+ Efflux KATP_Channel->K_efflux Cell_Membrane Hair Follicle Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Decreased Ca2+ Influx Hyperpolarization->Ca_influx Anagen_Prolongation Prolongation of Anagen Phase Ca_influx->Anagen_Prolongation  leads to Hair_Growth Increased Hair Growth (Thicker, Longer Hair) Anagen_Prolongation->Hair_Growth

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative outcomes from preclinical studies of this compound and other relevant potassium channel openers.

Table 1: In Vitro Efficacy of this compound and Other Potassium Channel Openers

CompoundRelative Cysteine Incorporation (%)Potency Category
This compound ~180 High
Minoxidil~160High
Cromakalim~150High
Pinacidil~130Moderate
Nicorandil~125Moderate
RP-49,356~110Weak
DiazoxideNo significant increaseInactive (solubility issues)
Control100-

Data are estimations based on graphical representations from historical studies.[1]

Table 2: In Vivo Efficacy of this compound in Balding Stumptail Macaques

Treatment GroupMean Change in Hair Weight (mg/cm²)Outcome
This compound Significant Increase Most Potent
MinoxidilSignificant IncreasePotent
CromakalimSignificant IncreasePotent
RP-49,356No Significant ChangeInactive
Vehicle ControlNo Significant Change-

Qualitative summary based on reported outcomes.[1]

Experimental Protocols

The following are detailed protocols for assessing the hair growth-promoting effects of this compound.

Protocol 1: In Vitro Mouse Vibrissae Follicle Culture Assay

This assay measures the incorporation of radiolabeled cysteine into the hair shafts of cultured mouse whisker follicles, providing a quantitative measure of hair protein synthesis.[1]

In_Vitro_Workflow Start Start Isolate_Follicles Isolate Anagen Phase Mouse Vibrissae Follicles Start->Isolate_Follicles Culture_Follicles Culture Follicles in William's E Medium Isolate_Follicles->Culture_Follicles Add_Compounds Add this compound, Controls (e.g., Minoxidil, Vehicle) and ³⁵S-Cysteine Culture_Follicles->Add_Compounds Incubate Incubate for 3 Days at 37°C, 5% CO₂ Add_Compounds->Incubate Harvest_Shafts Harvest Hair Shafts Incubate->Harvest_Shafts Measure_Incorporation Measure ³⁵S-Cysteine Incorporation via Scintillation Counting Harvest_Shafts->Measure_Incorporation Analyze_Data Analyze and Compare Data Across Groups Measure_Incorporation->Analyze_Data End End Analyze_Data->End

In Vitro Experimental Workflow

Materials:

  • This compound (and other test compounds)

  • C57BL/6 mice (16-18 days old)

  • William's E Medium (phenol-free)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • ³⁵S-L-cysteine

  • Stereomicroscope and fine forceps

  • 24-well culture plates

  • Scintillation counter and vials

  • Ethanol and appropriate solvents for dissolving compounds

Procedure:

  • Follicle Isolation:

    • Euthanize C57BL/6 mice according to institutional guidelines.

    • Under a stereomicroscope, carefully dissect the mystacial pad (whisker pad).

    • Isolate individual vibrissae follicles in the anagen phase of the hair cycle. Anagen follicles are characterized by a large, pigmented bulb.

  • Follicle Culture:

    • Place one isolated follicle per well in a 24-well plate.

    • Add 1 mL of culture medium (William's E Medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin) to each well.

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Application:

    • Prepare stock solutions of this compound, positive controls (e.g., minoxidil), and negative controls in a suitable solvent (e.g., ethanol).

    • Add the test compounds to the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Add ³⁵S-L-cysteine to each well at a final concentration that allows for detectable incorporation.

  • Incubation and Harvesting:

    • Incubate the treated follicles for 3 days.

    • After incubation, carefully remove the hair shafts from the follicles using fine forceps.

    • Wash the harvested hair shafts thoroughly to remove any unincorporated radiolabel.

  • Data Acquisition and Analysis:

    • Place individual hair shafts into scintillation vials.

    • Add scintillation fluid and measure the amount of incorporated ³⁵S-cysteine using a scintillation counter.

    • Express the results as counts per minute (CPM) or disintegrations per minute (DPM).

    • Normalize the data to the vehicle control group and express as a percentage of control to determine the relative increase in cysteine incorporation.

Protocol 2: In Vivo Hair Growth Assay in Balding Stumptail Macaques

This protocol uses the stumptail macaque, a well-established model for androgenetic alopecia, to assess the efficacy of topically applied this compound.[1]

In_Vivo_Workflow Start Start Select_Animals Select Balding Stumptail Macaques Start->Select_Animals Define_Sites Define and Tattoo Test Sites on Scalp Select_Animals->Define_Sites Baseline_Measurement Shave and Weigh Hair for Baseline Measurement Define_Sites->Baseline_Measurement Topical_Application Apply Topical Formulations (this compound, Controls) Daily for 4-5 Months Baseline_Measurement->Topical_Application Monthly_Shaving Shave Test Sites Monthly and Weigh Regrown Hair Topical_Application->Monthly_Shaving Data_Analysis Analyze Hair Weight Change Over Time Monthly_Shaving->Data_Analysis End End Data_Analysis->End

References

Application Notes: P-1075 in Cardiac Arrhythmia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: P-1075 is a potent cyanoguanidine compound known as an ATP-sensitive potassium (K-ATP) channel opener. It demonstrates selectivity for the sulfonylurea receptor 2 (SUR2) subunits, which are key components of K-ATP channels in cardiac and smooth muscle.[1] In cardiac tissue, the opening of K-ATP channels plays a crucial role in cellular homeostasis, particularly under conditions of metabolic stress such as ischemia. This compound serves as a critical pharmacological tool to investigate the electrophysiological consequences of K-ATP channel activation, its role in cardioprotection, and its complex effects on the genesis and suppression of cardiac arrhythmias. These notes provide detailed applications and protocols for utilizing this compound in relevant research models.

Mechanism of Action

This compound exerts its effects primarily by activating two types of K-ATP channels in cardiomyocytes:

  • Sarcolemmal K-ATP (sK-ATP) Channels: These channels are composed of Kir6.2 and SUR2A subunits in ventricular myocytes.[2] Activation of sK-ATP channels by this compound increases potassium efflux during the plateau phase of the cardiac action potential. This leads to a shortening of the Action Potential Duration (APD), which can reduce calcium influx and conserve ATP during metabolic stress. However, significant APD shortening can also create a substrate for re-entrant arrhythmias by increasing the dispersion of repolarization.[2]

  • Mitochondrial K-ATP (mitoK-ATP) Channels: this compound has been shown to open mitoK-ATP channels.[3][4] This action is linked to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger downstream cardioprotective pathways, mimicking ischemic preconditioning.[1][3] This protective effect, primarily through the reduction of infarct size, can secondarily reduce the arrhythmogenic substrate following ischemia-reperfusion injury.[3]

cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Primary Effects cluster_3 Downstream Consequences P1075 This compound sKATP Sarcolemmal K-ATP Channels (SUR2A/Kir6.2) P1075->sKATP mitoKATP Mitochondrial K-ATP Channels P1075->mitoKATP KEfflux ↑ K+ Efflux sKATP->KEfflux ROS ↑ Reactive Oxygen Species (ROS) Generation mitoKATP->ROS APD Action Potential Duration Shortening KEfflux->APD Cardioprotection Cardioprotection (↓ Infarct Size) ROS->Cardioprotection Arrhythmia Substrate for Re-entrant Arrhythmias APD->Arrhythmia Pro-arrhythmic AntiArrhythmia ↓ Arrhythmogenic Substrate Cardioprotection->AntiArrhythmia Anti-arrhythmic

Caption: Signaling pathway of this compound in cardiomyocytes.

Data Presentation

Quantitative data from various studies are summarized below for easy reference and comparison.

Table 1: In Vitro Efficacy and Cellular Effects of this compound

ParameterValueCell/System TypeCommentsReference
EC₅₀ 45 nMSUR2B-Kᵢᵣ6 ChannelsPotent activation of the SUR2B subtype.[1]
IC₅₀ 15 nMCompetition-bindingMeasured in the presence of MgATP.[1]
ROS Generation 44% increaseRabbit CardiomyocytesAt 100 µM this compound. Blocked by glibenclamide and 5-HD, indicating K-ATP dependence.[1][3]
Rubidium Efflux Two-fold activationLangendorff-perfused rat heartsAt 5 µM this compound. Glibenclamide-sensitive, indicating K-ATP channel activation.[4][5]

Table 2: In Vivo / Ex Vivo Cardioprotective Effects of this compound

ModelThis compound DoseEffectControl GroupCommentsReference
Isolated Rabbit Heart (I/R)150 nMInfarct size reduced to 10.6 ± 8.1%31.5 ± 5.6%Protective effect was blocked by glibenclamide and 5-HD.[3]
In Vivo Rat Model (Ischemia)1 µg/kg (IV)41.8% reduction in infarct sizeVehicleDemonstrates in vivo cardioprotective efficacy.[1]

Experimental Protocols

Protocol 1: In Vivo Ischemia-Reperfusion (I/R) Arrhythmia Model

This protocol is designed to assess the effect of this compound on arrhythmias arising from ischemia-reperfusion injury in a rodent model.[6][7]

1. Animal Preparation:

  • Anesthetize male Sprague-Dawley rats (250-300g) with pentobarbital (60 mg/kg, i.p.).
  • Intubate and ventilate the animal mechanically.
  • Monitor core body temperature and maintain at 37.0 ± 0.5 °C using a heating pad.[8]
  • Record a baseline surface ECG (Lead II) for at least 15 minutes.

2. Surgical Procedure:

  • Perform a left thoracotomy to expose the heart.
  • Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
  • Tighten the suture to induce regional myocardial ischemia. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the ventricular wall.

3. Drug Administration and Reperfusion:

  • Maintain ischemia for 30 minutes.
  • Administer this compound (e.g., 1 µg/kg) or vehicle via the femoral vein 5-10 minutes before reperfusion.[1]
  • Release the ligature to allow reperfusion of the myocardium for a period of up to 2 hours.

4. Arrhythmia Analysis:

  • Continuously record the ECG throughout the ischemia and reperfusion periods.

  • Analyze recordings for the incidence and duration of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[6][9]

  • At the end of the experiment, the heart can be excised for infarct size analysis (e.g., TTC staining).

    A Anesthesia & Ventilation B Thoracotomy & Heart Exposure A->B C LAD Artery Ligation (Ischemia) B->C D This compound or Vehicle Administration (IV) C->D E Reperfusion (Release Ligature) D->E F ECG Monitoring & Arrhythmia Analysis E->F

    Caption: Workflow for an in vivo ischemia-reperfusion model.
    Protocol 2: Ex Vivo Langendorff-Perfused Heart Model

This ex vivo model allows for the study of this compound's direct cardiac effects without systemic influences.[5][10]

1. Heart Isolation and Perfusion:

  • Heparinize and anesthetize a rat or rabbit.
  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit (KH) buffer.
  • Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer maintained at 37°C and constant pressure.
  • Allow the heart to stabilize for 20-30 minutes.

2. Electrophysiological Measurements:

  • Place recording electrodes on the epicardial surface to record a pseudo-ECG.
  • (Optional) For detailed mapping, use optical mapping with voltage-sensitive dyes or multi-electrode arrays to measure APD and conduction velocity.[10]

3. Experimental Intervention:

  • After stabilization, switch to a perfusion buffer containing this compound at the desired concentration (e.g., 5 µM).[5]
  • Alternatively, induce global ischemia by stopping perfusion, followed by reperfusion with or without this compound to model I/R injury.
  • Record cardiac electrical activity continuously.

4. Data Analysis:

  • Analyze changes in heart rate, rhythm, and the incidence of arrhythmias.
  • If optical mapping is used, quantify changes in APD90 and the spatial dispersion of repolarization.

Protocol 3: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol details how to measure the direct effects of this compound on the action potential of single ventricular myocytes.[11][12]

1. Cardiomyocyte Isolation:

  • Enzymatically digest an adult rat or rabbit ventricle using collagenase and protease to obtain single, calcium-tolerant, rod-shaped myocytes.[12]
  • Store isolated cells in a modified Tyrode's solution at room temperature for at least 45 minutes before use.[12]

2. Patch-Clamp Recording:

  • Transfer myocytes to a recording chamber on an inverted microscope and superfuse with external Tyrode's solution at 36°C.
  • Use the perforated patch-clamp technique to maintain intracellular integrity. The pipette solution should contain amphotericin B (e.g., 240 µg/ml) or gramicidin.[11][12]
  • Achieve a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
  • Switch to current-clamp mode. Elicit action potentials at a steady-state frequency (e.g., 1 Hz) using brief suprathreshold current pulses.[12]

3. This compound Application:

  • Once a stable baseline recording is established, switch the superfusion to an external solution containing this compound.
  • Record action potentials continuously to observe the drug's effect on waveform, particularly the APD at 50% and 90% repolarization (APD₅₀, APD₉₀).[13][14]

4. Data Analysis:

  • Measure and compare APD₅₀ and APD₉₀ before and after this compound application. A shortening of the APD is the expected outcome.

  • Wash out the drug to observe the reversibility of the effect.

    A Enzymatic Isolation of Cardiomyocytes B Perforated Patch Configuration A->B C Baseline Action Potential Recording (Current Clamp) B->C D Superfusion with This compound Solution C->D E Record Changes in Action Potential D->E F Data Analysis (APD Measurement) E->F

    Caption: Workflow for patch-clamp analysis of this compound effects.

References

Application Notes and Protocols for Evaluating the Vasodilatory Effects of P-1075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075 is a potent ATP-sensitive potassium (K-ATP) channel opener that exhibits significant vasodilatory properties. As a structural analogue of pinacidil, this compound induces vascular relaxation by activating K-ATP channels in the smooth muscle cells of blood vessels. This activation leads to membrane hyperpolarization, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation. These application notes provide detailed protocols for in vitro and in vivo methods to rigorously evaluate the vasodilatory effects of this compound, along with a summary of its known potency and the signaling pathways involved.

Data Presentation

The vasodilatory potency of this compound is typically quantified by its half-maximal effective concentration (EC50) and the maximum relaxation effect (Emax). These values can vary depending on the vascular bed and the pre-constricting agent used.

Vascular BedSpeciesPre-constricting AgentEC50 (nM)Emax (%)Reference
AortaRatPhenylephrine7.5Not Reported
Renal ArteryRatPhenylephrineConcentration-dependent relaxation observedNot Reported[1]

Note: Further research is required to determine EC50 and Emax values in other critical vascular beds such as coronary and mesenteric arteries.

Signaling Pathway of this compound-Induced Vasodilation

This compound primarily exerts its vasodilatory effect through the activation of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells (VSMCs). The binding of this compound to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, specifically SUR2A and SUR2B, is a critical initiating step that requires the presence of ATP.[2] This binding event triggers a conformational change in the channel, leading to its opening. The subsequent efflux of potassium ions (K+) down their electrochemical gradient causes hyperpolarization of the cell membrane. This change in membrane potential leads to the closure of voltage-dependent L-type calcium channels, thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration prevents the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and, consequently, smooth muscle relaxation and vasodilation.[3] Additionally, the regulation of vascular K-ATP channels can be modulated by the adenylyl cyclase/protein kinase A (PKA) signaling pathway, suggesting potential for cross-talk with other signaling cascades.[4][5]

P1075_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell P1075 This compound KATP_Channel K-ATP Channel (Kir6.1/SUR2B) P1075->KATP_Channel Binds to SUR2B Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibition Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca Decreased [Ca2+]i Ca_Influx->Intracellular_Ca MLCK Myosin Light Chain Kinase (inactive) Intracellular_Ca->MLCK Myosin_LC Myosin Light Chain Dephosphorylation MLCK->Myosin_LC Vasodilation Vasodilation Myosin_LC->Vasodilation AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->KATP_Channel Modulation Wire_Myography_Workflow A Aorta Isolation and Cleaning B Cut into 2-3 mm Rings A->B C Mount Rings in Myograph Chamber B->C D Equilibration (60 min at 37°C) C->D E Viability Test (KCl depolarization) D->E F Pre-contraction (Phenylephrine, 1 µM) E->F G Cumulative Addition of this compound F->G H Record Isometric Tension G->H I Data Analysis (EC50, Emax) H->I Patch_Clamp_Workflow A Cell Culture and Plating on Coverslips B Mount Coverslip in Recording Chamber A->B C Approach Cell with Patch Pipette B->C D Form Giga-ohm Seal C->D E Rupture Membrane (Whole-cell configuration) D->E F Voltage-Clamp Protocol (e.g., holding at -60 mV) E->F G Apply this compound F->G H Record K+ Currents G->H I Data Analysis H->I InVivo_BP_Workflow A Anesthetize Rat B Cannulate Carotid Artery (for BP measurement) A->B C Cannulate Jugular Vein (for drug administration) A->C D Stabilize Baseline Blood Pressure B->D C->D E Administer this compound (i.v.) D->E F Continuously Record Blood Pressure and Heart Rate E->F G Data Analysis (Change in MAP) F->G

References

Troubleshooting & Optimization

improving the solubility of P-1075 for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of P-1075 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a potent activator of ATP-sensitive potassium (KATP) channels, specifically targeting the SUR2B-Kir6.x subunit complex.[1] Its hydrophobic nature can lead to poor solubility in aqueous solutions, such as cell culture media and physiological buffers, which is a critical issue for achieving accurate and reproducible results in in vitro assays. Poor solubility can result in compound precipitation, leading to inaccurate dosing and misleading experimental outcomes.

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2] However, the final concentration of these organic solvents in in vitro assays must be carefully controlled to avoid cellular toxicity.

Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. What should I do?

A3: This is a common issue known as "crashing out." To prevent this, it is recommended to use a serial dilution approach. Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into your pre-warmed aqueous buffer. Adding the stock solution dropwise while gently vortexing can also help.

Q4: Can the type of physiological buffer I use affect the solubility of this compound?

A4: Yes, the choice of buffer can significantly impact the solubility and precipitation of compounds. Studies have shown that physiological bicarbonate buffers can have different effects on drug solubility and supersaturation compared to more commonly used phosphate buffers.[2][3][4][5][6] It is advisable to test the solubility of this compound in the specific buffer system you plan to use for your experiments.

Q5: Are there any excipients that can improve the solubility of this compound for in vitro use?

A5: While specific data on excipients for this compound is limited, general approaches for improving the solubility of poorly soluble drugs can be applied. These include the use of surfactants or polymers.[7][8][9] However, it is crucial to first test the compatibility of any excipient with your specific cell line and assay, as they can have their own biological effects.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Issue: this compound Precipitation in Aqueous Solutions

Potential Cause Troubleshooting Step Detailed Protocol
High final concentration exceeds solubility limit.Determine the maximum soluble concentration in your specific experimental medium.Protocol: Prepare a serial dilution of your this compound stock solution in the final experimental buffer. Visually inspect for precipitation at each concentration after a set incubation time (e.g., 1, 4, and 24 hours) at the experimental temperature. The highest concentration that remains clear is your working maximum.
Rapid dilution from organic solvent to aqueous buffer.Utilize a serial dilution method and control the rate of addition.Protocol: 1. Prepare a high-concentration stock of this compound in 100% DMSO. 2. Create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium or buffer. 3. Add this intermediate dilution to the final volume of pre-warmed medium dropwise while gently vortexing.
Low temperature of the aqueous medium.Always use pre-warmed media and buffers.Protocol: Before preparing your final this compound solution, ensure that your cell culture medium or experimental buffer is pre-warmed to the experimental temperature (typically 37°C).
Interaction with components in the cell culture medium.Test solubility in a simpler buffer system first.Protocol: Before testing in complete cell culture medium (which contains salts, amino acids, and proteins that can cause precipitation), assess the solubility of this compound in a simple physiological buffer (e.g., PBS, HBSS). This can help identify if media components are the primary cause of precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventConcentrationReference
DMSO< 100 mM[2]
Ethanol< 50 mM[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for In Vitro Experiments

  • Materials: this compound DMSO stock solution, pre-warmed (37°C) cell culture medium or experimental buffer.

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you could first prepare a 1:100 dilution in medium to get a 100 µM intermediate solution.

    • Gently vortex the intermediate dilution.

    • Add the required volume of the intermediate dilution to your final experimental volume to achieve the desired final concentration.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application P1075_powder This compound Powder Stock_Solution 10 mM Stock in DMSO P1075_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Stock_Solution->Intermediate_Dilution Prewarmed_Media Pre-warmed (37°C) Experimental Medium Prewarmed_Media->Intermediate_Dilution Final_Solution Final Working Solution (e.g., 10 µM) Intermediate_Dilution->Final_Solution Cell_Culture In Vitro Experiment (Cell Culture) Final_Solution->Cell_Culture

Caption: Workflow for preparing this compound working solutions.

signaling_pathway P1075 This compound KATP_Channel ATP-Sensitive K+ Channel (SUR2B/Kir6.x) P1075->KATP_Channel Activates Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization K+ Efflux Calcium_Channels Voltage-Gated Ca2+ Channels Membrane_Hyperpolarization->Calcium_Channels Inhibits Calcium_Influx Decreased Ca2+ Influx Calcium_Channels->Calcium_Influx Leads to Cellular_Response Cellular Response (e.g., Vasodilation, Hair Growth) Calcium_Influx->Cellular_Response Results in

Caption: this compound signaling pathway.

References

Technical Support Center: Overcoming P-1075 Delivery Challenges in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo administration of P-1075.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent ATP-sensitive potassium channel (KATP) opener.[1][2] It functions by activating these channels, which leads to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle, among other effects.[3] It is a cyanoguanidine derivative and a more potent analogue of pinacidil.[2] this compound is of particular interest because it does not require enzymatic conversion to an active form, unlike some other potassium channel openers like minoxidil.[1]

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenges with this compound, similar to many guanidine-containing compounds, revolve around its physicochemical properties which can affect its solubility and stability in physiological solutions. Key challenges include:

  • Limited Aqueous Solubility: this compound has poor solubility in aqueous solutions at neutral pH, which can lead to precipitation upon dilution of stock solutions in physiological buffers.

  • Potential for Vehicle-Related Toxicity: The use of high concentrations of organic co-solvents to dissolve this compound can introduce vehicle-related toxicity in animal studies.

  • Lack of Oral Bioavailability Data: There is limited publicly available data on the oral bioavailability of this compound, suggesting that oral administration may be challenging.[4]

  • Potential for Side Effects: As a potent vasodilator, off-target effects such as a drop in diastolic pressure and reflex tachycardia may occur, especially at higher doses.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[5][6] It is sparingly soluble in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Formulation
  • Symptom: Your this compound solution, initially clear in a stock solvent like DMSO, becomes cloudy or forms a precipitate when diluted with aqueous vehicles like saline or phosphate-buffered saline (PBS).

  • Cause: This is likely due to the poor aqueous solubility of this compound at physiological pH.

  • Solutions:

    • Optimize Vehicle Composition: A multi-component vehicle system can improve and maintain the solubility of this compound. A common approach for intravenous administration in mice is to use a mixture of co-solvents.[3]

    • pH Adjustment: The stability of some pharmaceutical compounds is pH-dependent.[7] While specific data for this compound is limited, exploring slightly acidic pH for the vehicle might improve solubility, but this needs to be tested for stability and compatibility with the animal model.

    • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins, which can encapsulate hydrophobic drugs and improve their aqueous solubility.

Issue 2: Inconsistent Efficacy or High Variability in Animal Responses
  • Symptom: You observe a wide range of responses in your animal cohort, or the expected therapeutic effect is not consistently achieved.

  • Cause: This could be due to inconsistent drug exposure resulting from formulation issues, or inherent biological variability.

  • Solutions:

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.

    • Refine Dosing Technique: For intravenous injections, particularly in the tail vein of rodents, ensure proper technique to avoid extravasation, which can lead to incomplete dosing.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose range for your specific animal model and disease state.[8][9][10]

    • Monitor Animal Health: Underlying health issues in individual animals can affect drug metabolism and response. Ensure all animals are healthy before starting the experiment.

Issue 3: Adverse Events in Animals Post-Administration
  • Symptom: Animals exhibit signs of distress, such as lethargy, ataxia, or a significant drop in blood pressure, shortly after dosing.

  • Cause: This could be due to the pharmacological action of this compound (vasodilation), toxicity of the vehicle, or a combination of both. Guanidine compounds can have side effects, including neurotoxicity at high doses.[1]

  • Solutions:

    • Reduce Vehicle Concentration: If using high percentages of co-solvents like DMSO, try to reduce the concentration to the lowest effective level.

    • Administer Dose Slower: For intravenous injections, a slower infusion rate can help to mitigate acute toxicities.

    • Dose Adjustment: The observed adverse events may be dose-dependent. Consider reducing the dose of this compound.

    • Monitor Vital Signs: In larger animal models, monitoring blood pressure and heart rate can help to correlate adverse events with the drug's known pharmacological effects.

Data Presentation

Table 1: this compound Solubility Data

SolventSolubilityReference
DMSO~250 mg/mL[6]
Ethanol<50 mM[5]
WaterSparingly soluble-

Table 2: Recommended Vehicle Compositions for Preclinical Studies

Route of AdministrationVehicle CompositionAnimal ModelNotesReference
Intravenous (IV)20% DMSO, 40% PEG 400, 30% Citrate Buffer (pH 3.0), 10% SolutolMouseThis vehicle was used for a poorly soluble compound and may be a good starting point for this compound.[11]
Intravenous (IV)30% PEG 400, 5% DMSO, 65% PBSRodentsA common vehicle for compounds with modest water solubility.[3]
Oral (PO)PEG 400:Labrasol® (1:1 v/v)RatThis formulation significantly improved the oral bioavailability of a poorly soluble compound.[4]
Intraperitoneal (IP)0.5% - 5% DMSO in PBSMouse/RatLower concentrations of DMSO are generally well-tolerated for IP injections.[12]
Subcutaneous (SC)Vehicle should be isotonic and non-irritating. Consider co-solvents at low concentrations.Mouse/RatThe volume and irritancy of the formulation are critical for this route.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Mice

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile filtered

    • Polyethylene Glycol 400 (PEG 400), sterile

    • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

    • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Prepare the vehicle by mixing 5% DMSO, 30% PEG 400, and 65% PBS (v/v/v). For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG 400, and 650 µL of PBS.

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure complete dissolution. Gentle warming (to no more than 40°C) may aid dissolution.

    • Visually inspect the solution for any precipitation. If the solution is not clear, sonication may be attempted.

    • Filter the final solution through a sterile 0.22 µm syringe filter before injection.

Protocol 2: Oral Gavage Administration of this compound in Rats

This protocol is a general guideline and may require optimization.

  • Materials:

    • This compound powder

    • PEG 400

    • Labrasol®

    • Sterile tubes and oral gavage needles

  • Procedure:

    • Prepare the vehicle by mixing PEG 400 and Labrasol® in a 1:1 (v/v) ratio.

    • Weigh the required amount of this compound.

    • Add the vehicle to the this compound powder and vortex until a clear solution is formed.

    • Administer the formulation to the rats using a suitable oral gavage needle. The volume should be based on the animal's body weight.

Visualizations

P1075_Signaling_Pathway P1075 This compound SURx Sulfonylurea Receptor (SURx) P1075->SURx Binds to KATP_Channel ATP-Sensitive K+ Channel (KATP) SURx->KATP_Channel Activates Kir6x Inwardly Rectifying K+ Channel (Kir6.x) Kir6x->KATP_Channel Forms pore Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Increases K+ efflux Smooth_Muscle_Relaxation Smooth Muscle Relaxation Hyperpolarization->Smooth_Muscle_Relaxation

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle (e.g., DMSO/PEG400/PBS) B->C D Sterile Filtration C->D G Administer Formulation D->G E Select Animal Model (e.g., Mouse, Rat) E->G F Choose Route of Administration (IV, IP, PO, SC) F->G H Monitor for Adverse Events G->H I Collect Samples (Blood, Tissue) G->I K Efficacy Assessment G->K J Pharmacokinetic Analysis I->J

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Encounter Delivery Issue Precipitation Precipitation in Formulation? Start->Precipitation Variability High Variability in Response? Precipitation->Variability No Optimize_Vehicle Optimize Vehicle (Co-solvents, Excipients) Precipitation->Optimize_Vehicle Yes Toxicity Adverse Events Observed? Variability->Toxicity No Check_Dosing Check Formulation Homogeneity & Dosing Technique Variability->Check_Dosing Yes Dose_Response Conduct Dose-Response Study Variability->Dose_Response If still variable Reduce_Vehicle_Tox Reduce Vehicle Concentration & Slow Infusion Toxicity->Reduce_Vehicle_Tox Yes Adjust_Dose Adjust this compound Dose Toxicity->Adjust_Dose If toxicity persists

Caption: Logical workflow for troubleshooting this compound delivery issues.

References

Technical Support Center: Optimizing P-1075 Concentration for Maximal Hair Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing P-1075 concentration for maximal hair growth stimulation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in hair growth?

A1: this compound is a high-potency cyanoguanidine and a potent potassium channel opener, derived from pinacidil.[1] Its primary mechanism of action in stimulating hair growth is believed to be the opening of potassium channels in the hair follicle cells.[2][3][4] Unlike minoxidil, which requires conversion to its active sulfate form by sulfotransferase enzymes in the skin, this compound is directly active.[1] This direct action means that follicular cells are immediately exposed to the active compound, which may offer an advantage in individuals with low sulfotransferase activity who may not respond well to minoxidil.[1] By opening potassium channels, this compound is thought to hyperpolarize the cell membrane, which may promote the entry and prolongation of the anagen (growth) phase of the hair cycle.

Q2: What is the evidence for this compound's efficacy in stimulating hair growth?

A2: The primary evidence for this compound's efficacy comes from a 1992 study by Buhl, Waldon, and Conrad.[1][2] This research involved both in vitro and in vivo experiments.

  • In Vitro: In cultured mouse whisker follicles, this compound was shown to be one of the most potent potassium channel openers for stimulating hair growth, as measured by the incorporation of radiolabeled [35S]cysteine into the hair shaft.[1][2]

  • In Vivo: In balding stumptail macaques, a well-established model for human androgenetic alopecia, topical application of this compound resulted in significant hair regrowth, measured by the weight of shaved hair.[1][2] In these studies, this compound was found to be a more potent hair growth stimulant than minoxidil.[1]

Q3: What are the key signaling pathways involved in hair follicle growth that may be modulated by this compound?

A3: While the direct downstream signaling of potassium channel opening by this compound in hair follicles is not fully elucidated, it is understood to influence the complex signaling networks that govern hair follicle cycling. Key pathways involved in hair growth that may be indirectly modulated include:

  • Wnt/β-catenin Signaling: This is a crucial pathway for initiating and maintaining the anagen phase.[5][6][7][8][9][10] Activation of this pathway leads to the proliferation and differentiation of hair follicle stem cells.[6][11]

  • Sonic Hedgehog (Shh) Signaling: The Shh pathway is critical for hair follicle morphogenesis and for the communication between the dermal papilla and epithelial cells.[2][11][12] It plays a role in the proliferation of hair matrix cells.

  • Bone Morphogenetic Protein (BMP) Signaling: BMP signaling is generally considered inhibitory to hair growth, promoting the telogen (resting) phase. The balance between BMP and activating signals like Wnt is critical for the hair cycle.

It is hypothesized that by altering the membrane potential, this compound may influence ion-sensitive enzymes and signaling cascades that interact with these core hair follicle signaling pathways.

Data Presentation

In Vitro Efficacy of Potassium Channel Openers

The following table summarizes the qualitative results of the in vitro study by Buhl, Waldon, and Conrad (1992), which measured the incorporation of [35S]cysteine into cultured mouse whisker follicles as an indicator of hair growth stimulation.

CompoundClassRelative Efficacy in [35S]cysteine Incorporation
This compound Potassium Channel Opener Very Strong
MinoxidilPotassium Channel OpenerStrong
CromakalimPotassium Channel OpenerStrong
PinacidilPotassium Channel OpenerModerate
NicorandilPotassium Channel OpenerModerate
RP-49,356Potassium Channel OpenerWeak
DiazoxidePotassium Channel OpenerIneffective (limited by solubility)

Source: Buhl, Waldon, and Conrad, 1992.[1][2]

In Vivo Efficacy of Potassium Channel Openers

The table below outlines the results from the in vivo study on balding stumptail macaques. Hair growth was assessed by the monthly measurement of shaved hair weight over a 4-5 month period.

CompoundClassSignificant Increase in Hair Weight
This compound Potassium Channel Opener Yes
MinoxidilPotassium Channel OpenerYes
CromakalimPotassium Channel OpenerYes
RP-49,356Potassium Channel OpenerNo

Source: Buhl, Waldon, and Conrad, 1992.[2][4]

Experimental Protocols

Key Experiment: In Vitro Hair Growth Stimulation Assay (Mouse Whisker Follicle Culture)

This protocol is based on the methodology described in the 1992 study by Buhl, Waldon, and Conrad for assessing the effect of this compound on hair growth in vitro.

Objective: To determine the dose-dependent effect of this compound on the growth of isolated mouse whisker hair follicles by measuring the incorporation of [35S]cysteine.

Materials:

  • C57BL/6 or C3H mice (anagen phase of the hair cycle)

  • Williams E medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • L-glutamine

  • Insulin

  • This compound (and other test compounds)

  • [35S]cysteine

  • Scintillation fluid

  • Dissecting microscope and tools

  • Culture dishes

  • Incubator (37°C, 5% CO2)

  • Scintillation counter

Procedure:

  • Follicle Isolation:

    • Euthanize mice in the anagen phase of the hair cycle.

    • Under a dissecting microscope, carefully dissect individual whisker follicles from the mystacial pad. Ensure the dermal papilla at the base of the follicle remains intact.

  • Follicle Culture:

    • Place isolated follicles in culture dishes containing Williams E medium supplemented with 10% FBS, penicillin-streptomycin, L-glutamine, and insulin.

    • Culture the follicles for 24 hours to allow for stabilization.

  • Treatment Application:

    • Prepare a range of this compound concentrations in the culture medium. A vehicle control (e.g., DMSO) should also be prepared.

    • After the 24-hour stabilization period, replace the medium with the treatment-containing medium.

  • Radiolabeling:

    • Add [35S]cysteine to each culture dish.

    • Incubate the follicles with the test compounds and [35S]cysteine for 3 days.

  • Measurement of [35S]cysteine Incorporation:

    • After the incubation period, harvest the hair follicles.

    • Separate the newly formed hair shaft from the follicle.

    • Dissolve the hair shafts and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the counts per minute (CPM) of the this compound treated groups to the vehicle control group to determine the stimulation of hair growth.

    • Plot the concentration-response curve to identify the optimal concentration for maximal stimulation.

Troubleshooting Guides

Issue 1: Low Viability or Poor Growth of Cultured Hair Follicles

  • Possible Cause: Damage to the hair follicle during dissection, particularly the dermal papilla.

    • Solution: Refine the microdissection technique to ensure the entire follicle, including the dermal papilla and connective tissue sheath, remains intact. Use fine, sharp instruments.

  • Possible Cause: Suboptimal culture conditions.

    • Solution: Ensure the culture medium is fresh and properly supplemented. Maintain optimal temperature and CO2 levels in the incubator. Some studies suggest that lower temperatures (e.g., 31°C) and higher oxygen levels can improve the maintenance of normal hair follicle morphology in culture.[8][12]

  • Possible Cause: Follicles are not in the anagen phase.

    • Solution: Use mice at an age when the majority of their hair follicles are in the anagen phase (e.g., C57BL/6 mice at 6-8 weeks of age).

Issue 2: High Variability in Experimental Results

  • Possible Cause: Inconsistent follicle quality.

    • Solution: Standardize the dissection process to ensure that follicles of a similar size and developmental stage are used for each experimental group.

  • Possible Cause: Inaccurate drug concentrations.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Ensure proper dissolution of the compound in the culture medium.

  • Possible Cause: Insufficient sample size.

    • Solution: Increase the number of follicles per treatment group to improve statistical power.

Issue 3: Difficulty in Measuring Hair Growth

  • Possible Cause: Low incorporation of [35S]cysteine.

    • Solution: Ensure the specific activity of the [35S]cysteine is adequate. Optimize the concentration of the radiolabel in the culture medium.

  • Possible Cause: Incomplete separation of the hair shaft from the follicle.

    • Solution: Use a dissecting microscope to carefully separate the newly synthesized hair shaft from the rest of the follicular tissue before analysis.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Isolate Mouse Whisker Follicles B Culture Follicles (24h Stabilization) A->B D Add this compound and [35S]cysteine to Cultures B->D C Prepare this compound Concentrations C->D E Incubate for 3 Days D->E F Harvest Follicles and Isolate Hair Shafts E->F G Measure [35S]cysteine Incorporation F->G H Analyze Data and Determine Optimal Concentration G->H

Caption: Experimental workflow for the in vitro hair growth stimulation assay.

Signaling_Pathways cluster_activation Stimulatory Signals cluster_inhibition Inhibitory Signals cluster_outcome Cellular Response P1075 This compound K_Channel Potassium Channel Opening P1075->K_Channel Wnt Wnt/β-catenin Pathway K_Channel->Wnt Modulates Shh Shh Pathway K_Channel->Shh Modulates Proliferation Hair Follicle Stem Cell Proliferation & Differentiation Wnt->Proliferation Shh->Proliferation BMP BMP Signaling Telogen Telogen Phase (Resting) BMP->Telogen Anagen Anagen Phase (Growth) Anagen->Telogen Cycle Telogen->Anagen Cycle Proliferation->Anagen

References

P-1075 Technical Support Center: Addressing Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of P-1075 in experimental settings. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to aid in troubleshooting and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells, which are not expected to express KATP channels, are showing a response to this compound. What could be the cause?

A1: This observation suggests potential off-target effects of this compound. While this compound is a potent activator of SUR2-Kir6 KATP channels, it is crucial to experimentally verify its specificity in your system.[1] The observed response could be due to interactions with other ion channels or cellular proteins.

Troubleshooting Steps:

  • Confirm the absence of KATP channels: Use RT-qPCR and/or Western blotting to confirm the absence of SURx and Kir6.x subunit expression in your cell line.

  • Pharmacological blockade: Pre-incubate your cells with a non-selective KATP channel blocker like glibenclamide.[1][2] If the response to this compound persists in the presence of glibenclamide, it is likely an off-target effect.

  • Investigate other potassium channels: this compound-induced relaxation of rat renal artery has been shown to be partially inhibited by 4-aminopyridine (4-AP), a non-selective blocker of voltage-gated K+ (KV) channels, and margatoxin, a potent inhibitor of KV1.3 channels.[1] This suggests that this compound might interact with certain KV channels. Test for the involvement of other potassium channels using specific blockers relevant to your cell type.

  • Unbiased off-target identification: If the effect is significant and reproducible, consider employing advanced techniques for off-target profiling, such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (proteome-wide CETSA) or chemical proteomics approaches.

Q2: I am observing a weaker or stronger effect of this compound than expected based on published EC50 values. What could be the reason?

A2: Discrepancies between observed and published potency can arise from several factors:

  • Subunit composition of KATP channels: this compound exhibits different affinities for different SUR subtypes.[3][4] The specific combination of SUR and Kir6.x subunits in your experimental system will influence the compound's potency. For example, this compound has a higher affinity for SUR2B than SUR2A.[3][4]

  • Intracellular ATP concentrations: The activity of KATP channels is regulated by the intracellular ATP/ADP ratio.[5][6] Different cell types and metabolic states will have varying ATP levels, which can modulate the effect of KATP channel openers.

  • Experimental conditions: Assay conditions such as temperature, buffer composition, and the presence of divalent cations (e.g., Mg2+) can influence this compound binding and channel activation.[3][4]

  • Off-target effects: The observed cellular response may be a composite of on-target and off-target effects, leading to a deviation from the expected potency.

Troubleshooting and Validation Workflow

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Data Interpretation A Unexpected Phenotype with this compound B Confirm KATP Channel Expression (RT-qPCR, Western Blot) A->B Investigate On-Target E Test for Involvement of Other Ion Channels (Specific Blockers) A->E Investigate Off-Target C Patch-Clamp Electrophysiology B->C Functional Confirmation D Pharmacological Blockade (e.g., Glibenclamide) C->D Specificity Check D->E If response persists H Characterize On- and Off-Target Contributions D->H If response is blocked F Cellular Thermal Shift Assay (CETSA) E->F If specific channel involvement is unclear G Chemical Proteomics F->G For unbiased profiling G->H

Figure 1. Troubleshooting workflow for unexpected this compound effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: this compound Binding Affinities and Potencies

ParameterSubunit/SystemValueReference
Binding Affinity (Kd)
[3H]P1075SUR2B12 nM[7]
SUR2A3-5 fold lower than SUR2B[4]
Channel Activation (EC50)
SUR2B/Kir6.245 nM[7]
Mitochondrial KATP (rabbit heart)60-90 nM[8]

Table 2: Comparative Potency of KATP Channel Openers

CompoundSubunit/SystemEC50Reference
This compound SUR2B/Kir6.245 nM[7]
Pinacidil SUR2B/Kir6.20.68 µM[7]
Levcromakalim SUR2B/Kir6.23.1 µM[7]
Diazoxide SUR2B/Kir6.258 µM[7]

Key Experimental Protocols

Protocol 1: Validating On-Target Activity using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to confirm that this compound activates KATP channels in your cells of interest.

Signaling Pathway of KATP Channel Activation

G P1075 This compound SUR2 SUR2 Subunit P1075->SUR2 Binds to Kir6 Kir6.x Subunit SUR2->Kir6 Conformational Change K_efflux K+ Efflux Kir6->K_efflux Opens Channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Vasodilation, Reduced Excitability) Hyperpolarization->Cellular_Response G A Treat Cells with this compound or Vehicle (DMSO) B Heat Shock at a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble Fraction from Precipitated Proteins (Centrifugation) C->D E Quantify Soluble Target Protein (Western Blot or Mass Spectrometry) D->E F Plot Thermal Stability Curve E->F

References

troubleshooting inconsistent results in P-1075 hair growth assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P-1075 in hair growth assays. Inconsistent results can arise from various factors, from experimental setup to data interpretation. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results

This section addresses specific problems you may encounter during your this compound hair growth experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I observing high variability in hair shaft elongation between individual follicles treated with this compound?

Possible Causes:

  • Follicle Viability: Hair follicles may have been damaged during the isolation process.

  • Hair Cycle Stage: Follicles may not have been synchronized in the anagen (growth) phase at the start of the culture.[1]

  • Inconsistent Drug Concentration: Issues with this compound solubility or stability in the culture medium can lead to inconsistent exposure.

  • Measurement Inconsistency: Lack of a standardized method for measuring hair shaft length.

Solutions:

SolutionDetailed Steps
Improve Follicle Isolation Technique Handle tissue gently during microdissection to avoid trauma to the hair bulb. Ensure follicles are intact with a visible dermal papilla.
Synchronize Hair Cycle (In Vivo Models) For animal studies, induce a synchronized anagen phase by depilation of the dorsal skin. Monitor for the re-entry into anagen before isolating follicles.
Ensure Consistent this compound Concentration Prepare a high-concentration stock solution of this compound in sterile DMSO.[2] For cell culture, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid toxicity.[3][4] When diluting the DMSO stock in aqueous solutions like PBS or culture media, add the stock solution to the aqueous solution dropwise while vortexing to prevent precipitation.[3][5] Prepare fresh dilutions for each experiment to ensure stability.
Standardize Hair Shaft Measurement Use a calibrated inverted microscope with imaging software.[2] On day 0 and at each subsequent time point, capture an image of each follicle and measure the length from the base of the bulb to the tip of the hair shaft.[2]

Question 2: My this compound-treated dermal papilla cells are not showing a significant increase in proliferation compared to the vehicle control. What could be the reason?

Possible Causes:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a proliferative response or too high, leading to cytotoxicity.

  • Cell Seeding Density: The initial number of cells plated can influence their proliferative rate.

  • Cell Passage Number: Dermal papilla cells can lose their proliferative capacity and hair-inductive potential at higher passage numbers.[6]

  • Assay Sensitivity: The chosen proliferation assay may not be sensitive enough to detect subtle changes.

Solutions:

SolutionDetailed Steps
Optimize this compound Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[7]
Standardize Cell Seeding Determine the optimal seeding density for your dermal papilla cells to ensure they are in the logarithmic growth phase during the experiment.
Use Low-Passage Cells Whenever possible, use dermal papilla cells at a low passage number (ideally below passage 10) to maintain their physiological relevance.[6]
Select an Appropriate Proliferation Assay Consider using sensitive proliferation assays such as BrdU incorporation or Ki-67 staining in addition to metabolic assays like MTT.[8][9][10]

Question 3: I am observing inconsistent or no response to this compound in my hair follicle organ culture, even at concentrations reported to be effective.

Possible Causes:

  • Poor Follicle Viability: Follicles may be undergoing necrosis or apoptosis in culture.

  • Culture Medium Composition: The basal medium may lack essential nutrients or growth factors required for sustained hair growth in vitro.

  • This compound Inactivity: The compound may have degraded due to improper storage or handling.

Solutions:

SolutionDetailed Steps
Assess Follicle Viability At the end of the culture period, fix and section some follicles for histological analysis (e.g., H&E staining) to assess morphology and look for signs of necrosis or apoptosis.
Optimize Culture Medium Use a specialized medium for hair follicle culture, such as Williams' E medium, supplemented with insulin, hydrocortisone, and L-glutamine.[2] Ensure the pH and osmolarity of the medium are within the optimal range.
Proper Handling of this compound Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in promoting hair growth?

A1: this compound is a potent potassium channel opener.[11] By opening ATP-sensitive potassium channels (KATP channels) in the cell membranes of hair follicle cells, it is thought to hyperpolarize the cells. This action is believed to stimulate and prolong the anagen (growth) phase of the hair cycle.[7][12] Unlike minoxidil, this compound is directly active and does not require metabolic conversion to its active form.[11]

Q2: What is a recommended starting concentration for this compound in in vitro hair growth assays?

A2: Based on in vitro studies with other potassium channel openers, a starting concentration range of 0.1 µM to 100 µM is recommended for dose-response experiments.[7] The optimal concentration should be determined empirically for your specific assay system (e.g., isolated hair follicles or dermal papilla cells).

Q3: How should I prepare a this compound solution for my experiments?

A3: this compound should first be dissolved in a small amount of a non-polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2] This stock solution can then be serially diluted in your culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.[3][4]

Q4: For how long can I expect to see hair growth in an ex vivo hair follicle organ culture?

A4: Human hair follicles can be maintained in organ culture and show hair shaft elongation for up to 10-14 days.[2] However, the rate of elongation typically slows down after the first few days.

Q5: Can I use animal-derived hair follicles for this compound testing?

A5: Yes, mouse vibrissae (whisker) follicles are a commonly used and well-validated model for studying the effects of hair growth-promoting compounds in vitro.[11] They are readily available and their response to compounds like minoxidil is well-documented.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of potassium channel openers on hair growth from published studies.

Table 1: In Vitro Efficacy of Potassium Channel Openers on Hair Growth

CompoundModel SystemEndpointResult
This compound Cultured Mouse Vibrissae FolliclesCysteine IncorporationStrong increase, more potent than minoxidil[11]
Minoxidil Cultured Mouse Vibrissae FolliclesCysteine IncorporationSignificant increase[11]
Cromakalim Cultured Mouse Vibrissae FolliclesCysteine IncorporationSignificant increase[11]
Pinacidil Cultured Mouse Vibrissae FolliclesCysteine IncorporationModerate increase[11]
Nicorandil Cultured Mouse Vibrissae FolliclesCysteine IncorporationModerate increase[11]

Table 2: In Vivo Efficacy of Potassium Channel Openers on Hair Growth

CompoundModel SystemEndpointResult
This compound Balding Stumptail MacaquesHair WeightSignificant increase, most potent among tested compounds[11]
Minoxidil Balding Stumptail MacaquesHair WeightSignificant increase[11]
Cromakalim Balding Stumptail MacaquesHair WeightSignificant increase[11]
RP-49,356 Balding Stumptail MacaquesHair WeightNo significant effect[11]

Experimental Protocols

Protocol 1: Isolation and Culture of Human Hair Follicles

This protocol is adapted from established methods for ex vivo hair follicle organ culture.[2]

  • Tissue Source: Obtain human scalp skin samples with informed consent and ethical approval.

  • Microdissection: Under a dissecting microscope, use fine forceps and a scalpel to isolate individual anagen VI hair follicles from the subcutaneous fat.

  • Culture Setup: Place one intact follicle per well in a 24-well plate containing 1 mL of supplemented Williams' E medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentrations or a vehicle control (e.g., 0.1% DMSO).

  • Hair Shaft Measurement: Measure hair shaft elongation daily using a calibrated microscope and imaging software.

  • Endpoint Analysis: At the end of the experiment, follicles can be harvested for histological analysis, immunohistochemistry (e.g., Ki-67 staining), or gene expression analysis (RT-qPCR).[2]

Protocol 2: Dermal Papilla Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of human dermal papilla cells.[9][10]

  • Cell Culture: Culture human dermal papilla cells in a suitable growth medium, such as DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Assay:

    • MTT Assay: Add MTT reagent to each well, incubate, and then add solubilization solution. Measure the absorbance at 570 nm.

    • BrdU Assay: Add BrdU labeling solution to the wells, incubate, and then follow the manufacturer's protocol for the BrdU ELISA kit to measure absorbance.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Visualizations

Below are diagrams illustrating key concepts in this compound hair growth assays.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Follicle_Viability Assess Follicle Viability (Morphology, H&E Staining) Start->Check_Follicle_Viability Viability_OK Viability OK? Check_Follicle_Viability->Viability_OK Check_Hair_Cycle Verify Anagen Phase (Depilation Synchronization) Cycle_OK Anagen Phase Confirmed? Check_Hair_Cycle->Cycle_OK Check_Compound_Prep Review this compound Preparation (Solubility, Stability) Prep_OK Preparation Correct? Check_Compound_Prep->Prep_OK Check_Measurement Standardize Measurement (Calibrated Imaging Software) Measurement_OK Measurement Standardized? Check_Measurement->Measurement_OK Viability_OK->Check_Hair_Cycle Yes Solution_Viability Refine Isolation Technique Viability_OK->Solution_Viability No Cycle_OK->Check_Compound_Prep Yes Solution_Cycle Synchronize Hair Cycles Cycle_OK->Solution_Cycle No Prep_OK->Check_Measurement Yes Solution_Prep Prepare Fresh Solutions Prep_OK->Solution_Prep No Solution_Measurement Implement Standardized Protocol Measurement_OK->Solution_Measurement No End Consistent Results Measurement_OK->End Yes Solution_Viability->Start Solution_Cycle->Start Solution_Prep->Start Solution_Measurement->Start

Caption: Troubleshooting workflow for inconsistent results.

G cluster_workflow Experimental Workflow for this compound Hair Growth Assay Start Start: Obtain Tissue Isolation Hair Follicle Isolation (Microdissection) Start->Isolation Culture Hair Follicle Organ Culture (Williams' E Medium) Isolation->Culture Treatment This compound Treatment (Dose-Response) Culture->Treatment Measurement Daily Hair Shaft Length Measurement Treatment->Measurement Analysis Endpoint Analysis (Histology, IHC, RT-qPCR) Measurement->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for hair follicle assays.

G cluster_pathway This compound Signaling Pathway in Hair Follicle Cells P1075 This compound KATP_Channel ATP-sensitive Potassium Channel (KATP) P1075->KATP_Channel opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Ca2_Influx Decreased Ca2+ Influx Hyperpolarization->Ca2_Influx Wnt_BetaCatenin Wnt/β-catenin Pathway Ca2_Influx->Wnt_BetaCatenin activates ERK_Akt ERK/Akt Pathway Ca2_Influx->ERK_Akt activates Cell_Proliferation Dermal Papilla Cell Proliferation Wnt_BetaCatenin->Cell_Proliferation ERK_Akt->Cell_Proliferation Anagen_Prolongation Anagen Phase Prolongation Cell_Proliferation->Anagen_Prolongation Hair_Growth Hair Growth Anagen_Prolongation->Hair_Growth

Caption: this compound's proposed signaling cascade in hair follicles.

References

P-1075 Technical Support Center for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the P-1075 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in refining the dosage and application of this compound for cardiovascular research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experimental success.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or No Vasorelaxant Effect 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. 2. Degraded this compound Stock Solution: Improper storage may have led to the degradation of the compound. 3. Issues with Vascular Ring Preparation: The integrity of the aortic rings may be compromised. 4. Endothelial Dysfunction: The vasorelaxant effect of this compound can be endothelium-dependent.1. Concentration Optimization: Perform a dose-response curve to determine the optimal EC50 for your specific tissue and experimental conditions. 2. Fresh Stock Preparation: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 3. Refine Dissection Technique: Ensure careful dissection and handling of aortic rings to maintain their viability and responsiveness. 4. Assess Endothelial Integrity: Verify the presence of a functional endothelium by testing the response to an endothelium-dependent vasodilator (e.g., acetylcholine) before applying this compound.
Unexpected Hypertensive Effect 1. Off-Target Effects: At high concentrations, this compound might exhibit off-target effects. 2. Reflex Tachycardia: In vivo, a drop in blood pressure can trigger a reflex increase in heart rate and cardiac output.1. Lower Concentration: Use the lowest effective concentration of this compound as determined by your dose-response studies. 2. Monitor Heart Rate: In in-vivo studies, concurrently monitor heart rate and blood pressure to assess for reflex responses.
Poor Solubility of this compound 1. Incorrect Solvent: this compound may not be fully dissolved in the chosen solvent. 2. Precipitation in Aqueous Buffer: The compound may precipitate when the stock solution is diluted in aqueous experimental buffers.1. Use Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][2][3][4] 2. Incremental Dilution & Vortexing: When diluting the DMSO stock in aqueous solutions, add it dropwise while vortexing to prevent precipitation. Consider using a carrier solvent or pluronic F-127 to improve solubility in aqueous media.
Variable Cardioprotective Effects 1. Differences in Ischemia/Reperfusion Injury Model: The severity and duration of ischemia can influence the outcome.[5][6][7][8][9][10] 2. Timing of this compound Administration: The timing of drug delivery (before ischemia, at reperfusion) is critical for observing protective effects.1. Standardize Ischemia Protocol: Strictly control the duration of ischemia and reperfusion in your experimental model to ensure consistency. 2. Optimize Treatment Window: Test different administration timings of this compound to determine the optimal window for cardioprotection in your model.
Difficulty Interpreting Data 1. Lack of Appropriate Controls: Absence of vehicle controls or positive/negative controls can make data interpretation challenging. 2. Complex Signaling Pathways: this compound acts on KATP channels which are involved in multiple downstream pathways.1. Include Comprehensive Controls: Always include a vehicle control (e.g., DMSO in buffer) and consider using a known KATP channel blocker (e.g., glibenclamide) as a negative control to confirm the specificity of the this compound effect. 2. Pathway Analysis: Refer to the signaling pathway diagram below and consider investigating key downstream effectors to better understand the mechanism of action in your specific model.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent activator of ATP-sensitive potassium (KATP) channels. It specifically targets the sulfonylurea receptor (SUR) subunit of the channel, with a high affinity for SUR2 subtypes which are prominently expressed in cardiovascular tissues. By opening these channels, this compound leads to potassium efflux from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation (vasodilation) and cardioprotective effects.

2. What is the recommended starting concentration for in vitro experiments?

For in vitro experiments such as vasorelaxation studies in isolated aortic rings, a starting concentration range of 1 nM to 10 µM is recommended to establish a dose-response curve. The reported EC50 for vasorelaxation in rat aorta is approximately 7.5 nM.

3. What is a suitable in vivo dosage for rodent models of cardiovascular disease?

In vivo dosage will vary depending on the animal model and the specific research question. For studies on blood pressure in rats, intravenous administration of this compound has been shown to cause a dose-dependent hypotensive effect. It is crucial to perform a dose-escalation study to determine the optimal dose that provides the desired cardiovascular effect without causing significant adverse effects.

4. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3][4] For storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of compounds in DMSO can be affected by water content, so using anhydrous DMSO is preferable.[11]

5. Can this compound be used in Langendorff isolated heart preparations?

Yes, this compound is well-suited for use in Langendorff-perfused heart models to study its direct effects on cardiac function, such as coronary flow, heart rate, and contractility, independent of systemic influences.[12][13][14] A detailed protocol is provided below.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various cardiovascular research studies.

Table 1: In Vitro Efficacy of this compound

Parameter Tissue/Cell Type Species Value Reference
EC50 (Vasorelaxation) AortaRat7.5 nM(Not explicitly cited, general knowledge from multiple sources)
IC50 (Displacing [3H]P1075 binding) Aortic StripsRat~3 nM[15]

Table 2: In Vivo Dosage and Effects of this compound

Animal Model Dose Route of Administration Observed Effect Reference
Normotensive Rats Dose-dependentIntravenousHypotension[16]
Hypertensive Rats Not specifiedNot specifiedReduced blood pressure[17][18]

Experimental Protocols

Protocol 1: Vasorelaxation Assay in Isolated Rat Aortic Rings

Objective: To determine the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • DMSO

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and fat in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, cumulatively add this compound (e.g., from 1 nM to 10 µM) to the organ bath.

  • Record the changes in isometric tension.

  • Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Langendorff Isolated Perfused Rat Heart

Objective: To assess the direct cardiac effects of this compound on an isolated rat heart.

Materials:

  • Male Wistar rats (300-350g)

  • Heparin

  • Krebs-Henseleit solution

  • This compound

  • Langendorff perfusion system

  • Pressure transducer and data acquisition system

Methodology:

  • Anesthetize the rat and administer heparin (1000 IU/kg, IP).

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) at a constant pressure (e.g., 70-80 mmHg).

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Record baseline cardiac parameters: left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).

  • Introduce this compound into the perfusion solution at the desired concentration.

  • Continuously monitor and record the changes in cardiac parameters for the duration of the experiment.

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

P1075_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular P1075 This compound KATP_channel KATP Channel (Kir6.x + SUR2) P1075->KATP_channel Activates Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization K+ efflux leads to VGCC Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Hyperpolarization->VGCC Inhibits opening of Ca_concentration Decreased Intracellular [Ca2+] Ca_influx->Ca_concentration Vasorelaxation Vasorelaxation Ca_concentration->Vasorelaxation Leads to

Caption: Signaling pathway of this compound leading to vasorelaxation.

General Experimental Workflow for this compound Cardiovascular Studies

P1075_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation prep_p1075 Prepare this compound Stock Solution (in DMSO) treatment Administer this compound (Dose-Response) prep_p1075->treatment prep_model Prepare Experimental Model (e.g., Isolated Aorta, Langendorff Heart) equilibration Equilibration/ Baseline Measurement prep_model->equilibration equilibration->treatment data_acq Data Acquisition treatment->data_acq data_analysis Data Analysis (e.g., EC50 Calculation) data_acq->data_analysis interpretation Interpretation of Results (Consider Controls) data_analysis->interpretation

Caption: General workflow for in vitro cardiovascular studies with this compound.

References

minimizing cytotoxicity of P-1075 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Cytotoxicity in Cell Culture Applications

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the ATP-sensitive potassium (KATP) channel opener, P-1075, in cell culture experiments. By offering detailed protocols and insights into its mechanism of action, this guide aims to help users optimize their experimental conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule opener of ATP-sensitive potassium (KATP) channels.[1] Its chemical name is N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine.[2] this compound binds with high affinity to the sulfonylurea receptor (SUR) subunits, specifically SUR2A and SUR2B, which are regulatory components of the KATP channel complex.[3] This binding event promotes the opening of the associated inwardly rectifying potassium channel (Kir6.x) pore, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it less excitable. KATP channels are crucial in linking the metabolic state of a cell to its electrical activity.[4]

Q2: Is this compound expected to be cytotoxic?

The primary action of this compound, opening KATP channels, is generally considered a cytoprotective mechanism, particularly in tissues like the heart and brain.[4] However, unexpected cytotoxicity in cell culture can arise from several factors, including:

  • High Concentrations: Excessive concentrations can lead to off-target effects or extreme physiological changes that are detrimental to the cell.

  • Prolonged Exposure: Continuous, long-term exposure may disrupt normal cellular ion homeostasis and metabolic functions.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Cell-Type Specificity: The expression and physiological role of KATP channels can vary significantly between different cell types, making some cell lines more sensitive to modulation by this compound.

  • Compound Instability: Degradation of the compound in culture media could potentially lead to the formation of toxic byproducts.

Q3: How do I determine the optimal non-toxic concentration of this compound for my experiments?

The ideal concentration of this compound should be empirically determined for each specific cell line and experimental endpoint. A dose-response experiment is the most effective method. It is recommended to test a wide range of concentrations, starting from well below the reported EC50 (e.g., 7.5 nM for relaxation of rat aorta) to concentrations that are several orders of magnitude higher.[3] The goal is to identify a concentration that elicits the desired biological effect without significantly impacting cell viability.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

This guide addresses common issues of unexpected cell death or poor cell health following treatment with this compound.

Issue Potential Cause Recommended Action
High cell death across all concentrations Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is in a non-toxic range for your cell line (typically <0.1% to 0.5%). Run a vehicle-only control (cells treated with the same concentration of solvent used for the highest this compound dose) to assess solvent-induced cytotoxicity.
Compound Contamination or Degradation Purchase this compound from a reputable supplier. Store the compound as recommended by the manufacturer, typically as a powder at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
General Cell Culture Issues Rule out other common causes of cell death such as microbial contamination, poor quality reagents, or incubator malfunctions (incorrect CO2, temperature, or humidity).[5]
Cytotoxicity observed only at high concentrations Off-Target Effects High concentrations of a small molecule can lead to binding to unintended cellular targets.[6] Try to use the lowest effective concentration determined from your dose-response curve. If possible, use a structurally different KATP channel opener as a control to see if the effect is specific to this compound or a general consequence of KATP channel opening.
Exaggerated Pharmacological Effect Excessive and prolonged opening of KATP channels can severely alter cellular ion gradients and membrane potential, which may trigger apoptosis or other forms of cell death in certain cell types. Reduce the concentration of this compound or decrease the exposure time.
Inconsistent cytotoxicity between experiments Variability in Cell Health and Density Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments. Inconsistent cell seeding density can lead to variability in the response to a compound.
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is suspected, consider preparing fresh dilutions or using a different solubilization method, while keeping the final solvent concentration low.
Cell morphology changes without immediate cell death Impact on Cell Proliferation or Differentiation This compound has been shown to stimulate hair growth in cultured follicles, indicating it can affect proliferation and differentiation in specific cell types.[7] Assess cell proliferation using methods like MTT or cell counting. The observed "cytotoxicity" might be a reduction in proliferation rather than an increase in cell death.
Metabolic Stress By opening KATP channels, this compound can alter the metabolic state of the cell. This could lead to oxidative stress in some contexts. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the observed effects.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve

This protocol describes how to perform a dose-response experiment to identify the optimal concentration range of this compound for your cell line.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to create a range of working concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control. Include an untreated control group with fresh medium only.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance with a plate reader. Normalize the data to the untreated control (representing 100% viability) and plot cell viability against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed.

Protocol 2: Assessing Off-Target vs. On-Target Cytotoxicity

This protocol helps to distinguish if the observed cytotoxicity is due to the intended opening of KATP channels or to off-target effects.

Materials:

  • Your cell line of interest

  • This compound

  • Glibenclamide (a KATP channel blocker)

  • Another KATP channel opener with a different chemical structure (e.g., Pinacidil or Diazoxide)

  • Cell viability assay reagents

Procedure:

  • Experimental Setup: Design your experiment to include the following conditions:

    • Untreated control

    • Vehicle control

    • This compound at a cytotoxic concentration

    • Glibenclamide alone

    • This compound + Glibenclamide (pre-incubate with Glibenclamide for 1-2 hours before adding this compound)

    • The alternative KATP channel opener at an equipotent concentration

  • Execution: Follow the cell seeding, treatment, and incubation steps as described in Protocol 1.

  • Data Analysis: Measure cell viability.

    • Interpretation 1: If Glibenclamide rescues the cells from this compound-induced cytotoxicity, it suggests the cytotoxicity is an "on-target" effect resulting from excessive KATP channel opening.

    • Interpretation 2: If Glibenclamide does not rescue the cells, and the alternative KATP channel opener does not cause similar cytotoxicity, the effect is likely an "off-target" effect specific to the this compound molecule.

Visualizing Key Concepts

This compound Mechanism of Action and Potential for Cytotoxicity

P1075_Mechanism cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects P1075 This compound KATP_channel ATP-Sensitive K+ Channel (Kir6.x + SUR2) P1075->KATP_channel Binds & Activates K_efflux K+ Efflux KATP_channel->K_efflux Opens K_ion K+ Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Cytoprotection Cytoprotection (Intended Effect) Hyperpolarization->Cytoprotection Excessive_Hyperpolarization Excessive Hyperpolarization Hyperpolarization->Excessive_Hyperpolarization Ion_Imbalance Ionic Imbalance Excessive_Hyperpolarization->Ion_Imbalance Metabolic_Stress Metabolic Stress Ion_Imbalance->Metabolic_Stress Cytotoxicity Cytotoxicity Ion_Imbalance->Cytotoxicity Metabolic_Stress->Cytotoxicity Off_Target Off-Target Effects (High Concentration) Off_Target->Cytotoxicity Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Solvent Run Vehicle Control (e.g., DMSO only) Start->Check_Solvent Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic Yes Solvent_OK Solvent Not Toxic Check_Solvent->Solvent_OK No Reduce_Solvent Reduce final solvent concentration (<0.1%) Solvent_Toxic->Reduce_Solvent Dose_Response Perform Dose-Response (Protocol 1) Solvent_OK->Dose_Response Cytotoxicity_Dose_Dependent Is cytotoxicity dose-dependent? Dose_Response->Cytotoxicity_Dose_Dependent Yes_Dose_Dependent Yes Cytotoxicity_Dose_Dependent->Yes_Dose_Dependent Yes No_Dose_Dependent No Cytotoxicity_Dose_Dependent->No_Dose_Dependent No On_Target_Test On-Target vs Off-Target Test (Protocol 2) Yes_Dose_Dependent->On_Target_Test Check_Culture Check for contamination, reagent quality, incubator issues No_Dose_Dependent->Check_Culture Glibenclamide_Rescue Does Glibenclamide rescue cells? On_Target_Test->Glibenclamide_Rescue Yes_Rescue Yes Glibenclamide_Rescue->Yes_Rescue Yes No_Rescue No Glibenclamide_Rescue->No_Rescue No On_Target_Cytotoxicity On-Target Cytotoxicity: Reduce concentration or exposure time Yes_Rescue->On_Target_Cytotoxicity Off_Target_Cytotoxicity Off-Target Cytotoxicity: Use lowest effective dose. Consider alternative compounds. No_Rescue->Off_Target_Cytotoxicity

References

a long-term stability and storage of P-1075 for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of P-1075 for research use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] It is also advisable to protect it from light and moisture by storing it in a tightly sealed, opaque container.[2]

Q2: How should I store this compound once it is in solution?

The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not induce toxicity.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my this compound solution over time.

  • Possible Cause: The compound may be degrading in solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][3]

    • Avoid Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, this may have contributed to its degradation. Prepare fresh aliquots from a new stock solution.

    • Check Solvent Purity: The use of impure or inappropriate solvents can accelerate compound degradation. Use high-purity, anhydrous solvents.

    • Perform a Stability Check: If possible, assess the purity of your this compound solution using an analytical technique like HPLC (see Experimental Protocols section).

Issue 2: My experimental results with this compound are inconsistent.

  • Possible Cause: Inconsistent results can arise from improper handling, storage, or experimental technique.

  • Troubleshooting Steps:

    • Ensure Accurate Pipetting: this compound is a potent compound, and small variations in concentration can lead to significant differences in activity.[1][3] Use calibrated pipettes and proper pipetting techniques.

    • Standardize Solution Preparation: Prepare fresh working solutions from a single, well-characterized stock solution for each set of experiments to minimize variability.

    • Control Experimental Parameters: Factors such as cell density, incubation time, and temperature can influence the effects of this compound. Ensure these parameters are consistent across experiments.

    • Consider Compound Adsorption: Small molecules can sometimes adsorb to plasticware. Consider using low-adhesion microplates or glass vials for preparing and storing dilute solutions.

Issue 3: I suspect my this compound has degraded. What are the likely degradation products?

  • Possible Degradation Pathway: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups (guanidine, pyridine) can be susceptible to hydrolysis and oxidation. A potential degradation pathway could involve the hydrolysis of the cyano-guanidine group.

    P1075_Degradation_Pathway P1075 This compound Hydrolysis_Product Hydrolysis Product (e.g., Urea derivative) P1075->Hydrolysis_Product Hydrolysis (Moisture, pH extremes) Oxidation_Product Oxidation Product (e.g., Pyridine N-oxide) P1075->Oxidation_Product Oxidation (Air, Peroxides)

    Potential degradation pathways of this compound.

Stability Data

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationReference
Solid-20°C≥ 4 years[1]
Solution (in DMSO)-80°C≤ 6 months[3]
Solution (in DMSO)-20°C≤ 1 month[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to assess the purity and degradation of this compound.

Objective: To quantify the amount of intact this compound and separate it from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Sample Preparation: Prepare samples of this compound that have been subjected to stability testing (e.g., stored under different conditions) by dissolving them in the mobile phase to a similar concentration as the standard solution.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 239 nm (based on the UV absorbance maximum of this compound)[1]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the standard solution to determine the retention time and peak area of intact this compound.

    • Inject the test samples.

    • Compare the chromatograms of the test samples to the standard. The appearance of new peaks or a decrease in the peak area of this compound indicates degradation.

    • The percentage of this compound remaining can be calculated by comparing the peak area in the test sample to the initial (time zero) sample.

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare this compound Standard Solution HPLC_System Inject into HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare this compound Test Sample Prep_Sample->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Analyze_Peaks Identify and Quantify This compound Peak Chromatogram->Analyze_Peaks Assess_Degradation Identify Degradation Products Analyze_Peaks->Assess_Degradation Calculate_Purity Calculate Purity and % Degradation Assess_Degradation->Calculate_Purity

    Experimental workflow for HPLC-based stability testing.

Signaling Pathway

This compound is an activator of ATP-sensitive potassium (KATP) channels.[1][3] These channels are crucial in linking cellular metabolism to electrical excitability in various tissues, including pancreatic beta-cells, cardiac and smooth muscle, and neurons. The opening of KATP channels leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP_Channel KATP Channel (Kir6.x + SURx) K_efflux K+ Efflux KATP_Channel->K_efflux Opens to allow P1075 This compound P1075->KATP_Channel Activates ATP Intracellular ATP ATP->KATP_Channel Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Simplified signaling pathway of this compound via KATP channels.

References

Validation & Comparative

P-1075 Versus Minoxidil: A Comparative Analysis of Hair Regrowth in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of P-1075 and minoxidil in promoting hair regrowth, based on available data from animal studies. The information is intended to assist researchers and professionals in the field of drug development for alopecia.

Executive Summary

Both this compound and minoxidil are potassium channel openers that have demonstrated efficacy in stimulating hair growth in animal models. This compound, a potent analog of pinacidil, has shown superior performance in both in vitro and in vivo studies compared to minoxidil. A key differentiator is that this compound acts directly, whereas minoxidil requires conversion to its active form, minoxidil sulfate, by sulfotransferase enzymes in the skin. This suggests this compound may have a more consistent effect in individuals with varying levels of this enzyme.

Quantitative Data Comparison

While the precise quantitative data from the seminal 1992 comparative study by Buhl, Waldon, and Conrad is not fully available in the public domain, descriptive findings from this research provide a clear indication of the relative efficacy of this compound and minoxidil.

In Vitro Hair Growth Stimulation

Experimental Model: Cultured mouse vibrissae (whisker) follicles. Primary Endpoint: Incorporation of radiolabeled cysteine into the hair shaft, a measure of new hair protein synthesis.

CompoundRelative Efficacy
This compound Consistently demonstrated one of the strongest responses in stimulating cysteine incorporation.
Minoxidil Showed significant stimulatory activity, but was less effective than this compound.
Cromakalim Also stood out as one of the most effective compounds, comparable to this compound and minoxidil.
Pinacidil & Nicorandil Exhibited moderate activity.
RP-49,356 Showed weak activity.
Diazoxide Ineffective, likely due to poor solubility in the culture medium.

Table 1: Qualitative summary of in vitro hair growth stimulation by various potassium channel openers. Data is based on descriptive reports of a 1992 study by Buhl, Waldon, and Conrad.[1][2]

In Vivo Hair Regrowth

Experimental Model: Balding stumptail macaques, a well-established model for human androgenetic alopecia. Primary Endpoint: Weight of shaved hair from treated scalp sites, measured monthly.

CompoundHair Regrowth Efficacy
This compound Identified as the most potent hair growth stimulant among the tested compounds.
Minoxidil Produced significant increases in hair weight.
Cromakalim Also led to significant increases in hair weight.
RP-49,356 Did not result in a significant increase in hair weight.

Table 2: Qualitative summary of in vivo hair regrowth in balding stumptail macaques. Data is based on descriptive reports of a 1992 study by Buhl, Waldon, and Conrad.[1][2]

Experimental Protocols

In Vitro Mouse Vibrissae Follicle Culture
  • Animal Model: C3H or C57BL mice.

  • Follicle Isolation: Vibrissae follicles were isolated from the mystacial pads of the mice.

  • Culture Conditions: Follicles were cultured for 3 days in a suitable medium.

  • Drug Application: The culture medium was supplemented with various potassium channel openers, including this compound and minoxidil.

  • Efficacy Measurement: Hair growth was assessed by metabolic labeling, specifically by measuring the incorporation of radiolabeled cysteine into the hair shafts.[2][3] This method quantifies the synthesis of keratin, the primary protein component of hair.

In Vivo Balding Stumptail Macaque Study
  • Animal Model: Balding stumptail macaques (Macaca arctoides), which exhibit a pattern of hair loss similar to androgenetic alopecia in humans.[4][5][6]

  • Treatment Protocol: Test compounds, including this compound and minoxidil, were administered topically to defined sites on the balding scalps of the macaques.

  • Dosing Frequency: Applications were made once daily.

  • Treatment Duration: The study was conducted over a period of 4 to 5 months.

  • Efficacy Measurement: The amount of regrown hair was quantified by monthly measurements of the weight of shaved hair from the treated areas.[2][3]

Signaling Pathways and Mechanism of Action

Both this compound and minoxidil exert their hair growth-promoting effects primarily by opening ATP-sensitive potassium (KATP) channels in the hair follicle cells. However, there are key differences in their activation and the specificity of the channels they target.

This compound Signaling Pathway

This compound is a direct-acting potassium channel opener, meaning it does not require metabolic conversion to become active.[1][2] It is a potent activator of the SUR2B/Kir6.1 subtype of the KATP channel, which is expressed in the dermal papilla and sheath of human hair follicles.[7][8] The opening of these channels leads to hyperpolarization of the cell membrane. The precise downstream signaling cascade is not as extensively elucidated as for minoxidil, but it is hypothesized to involve the stimulation of growth factors and other signaling molecules that promote the anagen (growth) phase of the hair cycle. Some evidence also suggests that this compound can open mitochondrial KATP channels, leading to the generation of reactive oxygen species (ROS), which may act as signaling molecules to trigger cardioprotective pathways, and could potentially play a role in hair follicle stimulation.[2][9]

P1075_Pathway P1075 This compound KATP_Channel SUR2B/Kir6.1 KATP Channel (in Dermal Papilla) P1075->KATP_Channel Direct Activation Mito Mitochondrial KATP Channel P1075->Mito Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Downstream Downstream Signaling (Hypothesized) Hyperpolarization->Downstream Anagen Anagen Phase Prolongation Downstream->Anagen ROS Reactive Oxygen Species (ROS) Mito->ROS Signaling Intracellular Signaling ROS->Signaling Signaling->Anagen

This compound Mechanism of Action
Minoxidil Signaling Pathway

Minoxidil is a prodrug that must be converted to its active metabolite, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 present in the outer root sheath of the hair follicle.[1][2] Minoxidil sulfate then opens the SUR2B/Kir6.1 KATP channels in the dermal papilla cells. This leads to a cascade of downstream effects, including:

  • Increased Blood Flow: Vasodilation of the blood vessels surrounding the hair follicle.

  • Upregulation of Growth Factors: Increased expression of Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor 1 (IGF-1).

  • Prostaglandin Synthesis: Stimulation of Prostaglandin E2 (PGE2) synthesis.

  • Activation of Signaling Cascades: Activation of the ERK and Akt signaling pathways, which promote cell proliferation and inhibit apoptosis (programmed cell death).

These combined effects lead to a shortening of the telogen (resting) phase and a prolongation of the anagen (growth) phase of the hair cycle, resulting in increased hair follicle size and hair shaft diameter.

Minoxidil_Pathway Minoxidil Minoxidil (Prodrug) SULT1A1 SULT1A1 Enzyme (Outer Root Sheath) Minoxidil->SULT1A1 Minoxidil_Sulfate Minoxidil Sulfate (Active) SULT1A1->Minoxidil_Sulfate Conversion KATP_Channel SUR2B/Kir6.1 KATP Channel (Dermal Papilla) Minoxidil_Sulfate->KATP_Channel Activation Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization VEGF ↑ VEGF Hyperpolarization->VEGF PGE2 ↑ Prostaglandin E2 Hyperpolarization->PGE2 Growth_Factors ↑ HGF, IGF-1 Hyperpolarization->Growth_Factors ERK_Akt ↑ ERK/Akt Signaling Hyperpolarization->ERK_Akt Anagen Anagen Phase Prolongation VEGF->Anagen PGE2->Anagen Growth_Factors->Anagen Proliferation ↑ Cell Proliferation ERK_Akt->Proliferation Apoptosis ↓ Apoptosis ERK_Akt->Apoptosis Proliferation->Anagen Apoptosis->Anagen

Minoxidil Mechanism of Action

Conclusion

Based on the available animal model data, this compound demonstrates a more potent hair growth-stimulating effect than minoxidil. Its direct mechanism of action, which bypasses the need for enzymatic activation, suggests it could be a more consistently effective therapeutic agent. Further research, particularly clinical trials in humans, would be necessary to confirm these preclinical findings and to fully elucidate the downstream signaling pathways of this compound in hair follicle biology. This information highlights this compound as a promising candidate for further investigation in the development of novel treatments for alopecia.

References

A Comparative Analysis of P-1075 and Other Potassium Channel Openers in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of P-1075 with other prominent potassium channel openers, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of these compounds for their studies.

Introduction to Potassium Channel Openers

Potassium channel openers (KCOs) are a class of drugs that facilitate the opening of potassium channels in cell membranes. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and resulting in smooth muscle relaxation.[1] Consequently, they have been investigated for a wide range of therapeutic applications, including the treatment of hypertension, angina pectoris, and alopecia.[2][3] This guide focuses on the comparative efficacy of this compound, a potent ATP-sensitive potassium (K-ATP) channel opener, against other well-known KCOs such as minoxidil, diazoxide, pinacidil, cromakalim, and nicorandil.

Mechanism of Action: The Role of ATP-Sensitive Potassium Channels

This compound and the other compounds discussed in this guide primarily exert their effects by activating ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[4][5] The specific subunit composition of the K-ATP channel varies between tissues, conferring different pharmacological properties.[5]

The activation of K-ATP channels by openers like this compound is a complex process that is dependent on intracellular nucleotides, particularly ATP and ADP.[6] The binding of these openers to the SUR subunit facilitates a conformational change in the channel, leading to its opening and the subsequent efflux of potassium ions. This hyperpolarizes the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately leads to smooth muscle relaxation.[7]

Below is a diagram illustrating the signaling pathway of ATP-sensitive potassium channel openers.

KATP_Channel_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCO Potassium Channel Opener (e.g., this compound) SUR Sulfonylurea Receptor (SUR) KCO->SUR Binds to Kir6 Kir6.x Subunit SUR->Kir6 Regulates K_ion K+ Kir6->K_ion Allows Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Blocks Influx Relaxation Smooth Muscle Relaxation Ca_ion_out Ca2+ ATP ATP ATP->SUR Inhibits ADP ADP ADP->SUR Activates Hyperpolarization->Ca_channel Closes

Caption: Signaling pathway of ATP-sensitive potassium channel openers.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other potassium channel openers in activating K-ATP channels and promoting hair growth.

Activation of SUR2B/Kir6.2 Channels

The SUR2B/Kir6.2 isoform of the K-ATP channel is predominantly found in vascular smooth muscle, making it a key target for vasodilatory drugs. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.

CompoundEC50 (µM) for SUR2B/Kir6.2 ActivationReference
This compound 0.045 [2][8][9]
Pinacidil0.68[2]
Levcromakalim (Cromakalim)3.1[2]
Diazoxide58[2]
Nicorandil~10[10]
Minoxidil SulfateBiphasic inhibition (0.50 µM and 0.77 mM)[2]

Note: The data for minoxidil sulfate indicates a more complex interaction with the channel.

Hair Growth Stimulation

The efficacy of potassium channel openers in stimulating hair growth has been evaluated in both in vitro and in vivo models. While direct quantitative comparisons from a single study are limited, the available data provides a strong indication of their relative potencies.

CompoundIn Vitro Efficacy (Cysteine Incorporation in Mouse Whisker Follicles)In Vivo Efficacy (Hair Weight Increase in Balding Stumptail Macaques)Reference
This compound Strongest response Most potent growth stimulant [11][12]
MinoxidilMost effectiveSignificant increase in hair weight[11][12]
CromakalimMost effectiveSignificant increase in hair weight[11][12]
PinacidilModerate activityNot reported in this study[11][12]
NicorandilModerate activityNot reported in this study[11][12]
DiazoxideWeak (limited by solubility)Not reported in this study[11][12]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Electrophysiological Assessment of K-ATP Channel Activation (Patch-Clamp)

Objective: To determine the potency of potassium channel openers in activating specific K-ATP channel isoforms (e.g., SUR2B/Kir6.2).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or COS-7 cells are cultured and transiently co-transfected with the cDNAs encoding the desired Kir6.x and SUR subunits.

  • Patch-Clamp Recording: The inside-out patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then excised, exposing the intracellular face of the ion channels to the bath solution.

  • Solution Composition: The pipette solution typically contains a high concentration of potassium to measure the outward current. The bath solution (intracellular) contains ATP to maintain the channels in a closed state, and various concentrations of the potassium channel opener being tested are added.

  • Data Acquisition and Analysis: The current flowing through the K-ATP channels is recorded at a fixed membrane potential. The increase in current in response to the application of the KCO is measured. Dose-response curves are generated by plotting the current increase against the drug concentration, and the EC50 value is calculated using a suitable fitting equation (e.g., the Hill equation).

Below is a workflow diagram for the patch-clamp experiment.

Patch_Clamp_Workflow A Cell Culture & Transfection (Kir6.x/SUR) B Pipette Seal Formation A->B C Membrane Patch Excision (Inside-out Configuration) B->C D Application of ATP (Channel Closure) C->D E Application of KCO (Varying Concentrations) D->E F Record K+ Current E->F G Data Analysis (Dose-Response Curve & EC50) F->G

Caption: Workflow for a patch-clamp experiment to assess KCO efficacy.

In Vitro Hair Follicle Growth Assay

Objective: To assess the direct effect of potassium channel openers on hair follicle growth.

Methodology:

  • Follicle Isolation: Vibrissae (whisker) follicles are isolated from mice.

  • Organ Culture: The isolated follicles are cultured individually in a serum-free medium.

  • Drug Treatment: The potassium channel openers are added to the culture medium at various concentrations.

  • Metabolic Labeling: [35S]-cysteine, a radiolabeled amino acid, is added to the medium. As the hair shaft grows, it incorporates the radiolabeled cysteine into keratin.

  • Measurement of Growth: After a set culture period (e.g., 3 days), the amount of incorporated [35S]-cysteine is measured using techniques like scintillation counting. An increase in cysteine incorporation is indicative of increased hair shaft growth.[11][12]

In Vivo Hair Growth Assay in Stumptail Macaques

Objective: To evaluate the efficacy of potassium channel openers in a relevant animal model for androgenetic alopecia.

Methodology:

  • Animal Model: Balding stumptail macaques, which exhibit a pattern of hair loss similar to human male pattern baldness, are used.

  • Test Sites: Defined areas on the balding scalp of the monkeys are selected as test sites.

  • Topical Application: The potassium channel openers, formulated in a suitable vehicle, are applied topically to the test sites once daily for a period of several months.

  • Hair Growth Measurement: The hair at the test sites is shaved at regular intervals (e.g., monthly), and the weight of the shaved hair is measured. An increase in hair weight over time indicates a stimulation of hair growth.[11][12]

Conclusion

The available data strongly suggests that this compound is a highly potent potassium channel opener, demonstrating significantly greater efficacy in activating SUR2B/Kir6.2 channels compared to other established KCOs like pinacidil, cromakalim, and diazoxide. Furthermore, in both in vitro and in vivo models of hair growth, this compound has shown superior or among the most potent stimulatory effects. This comprehensive comparison, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of pharmacology and drug development. The distinct potency and efficacy profile of this compound warrants its consideration for further investigation in relevant therapeutic areas.

References

A Comparative Analysis of P-1075's Mechanism of Action in Hair Follicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of P-1075's performance with other hair loss treatments, supported by available experimental data. We will delve into the mechanism of action of this compound and compare it with established alternatives, Minoxidil and Finasteride, as well as emerging therapies. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and visualizes signaling pathways and workflows to facilitate a comprehensive understanding.

Executive Summary

This compound, a potent potassium channel opener, has demonstrated significant potential as a hair growth stimulant in preclinical studies. Its direct mechanism of action, which does not require metabolic activation, distinguishes it from Minoxidil, another widely used potassium channel opener. This guide will explore the experimental evidence supporting this compound's efficacy and compare its mechanistic profile with that of Minoxidil and Finasteride, a 5-alpha-reductase inhibitor.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for this compound in promoting hair growth is through the opening of potassium channels in the hair follicle cells. This action is compared with other key treatments for androgenetic alopecia.

This compound: Direct Potassium Channel Opener

This compound is a cyanoguanidine derivative of pinacidil and acts as a high-potency, direct-acting potassium channel opener.[1] Unlike Minoxidil, it does not require enzymatic conversion to an active form.[1] This direct action ensures that the follicular cells are immediately exposed to the active compound, which could be beneficial for individuals with low levels of the sulfotransferase enzyme required to activate Minoxidil.[1] The opening of potassium channels leads to hyperpolarization of the cell membrane, which is thought to stimulate and prolong the anagen (growth) phase of the hair cycle.

Minoxidil: ATP-Sensitive Potassium Channel Opener

Minoxidil, in its sulfated form (minoxidil sulfate), also functions by opening ATP-sensitive potassium channels (KATP channels) in the vascular smooth muscle and hair follicles.[2] This action is believed to increase blood flow to the hair follicles, enhance the delivery of oxygen and nutrients, and stimulate the production of vascular endothelial growth factor (VEGF).[3][4] Minoxidil can also reverse the miniaturization of hair follicles, stimulate their movement into the anagen phase, and extend the duration of this growth phase.[3] However, its efficacy is dependent on the presence of the sulfotransferase enzyme in the hair follicles to convert it to its active form.[1]

Finasteride: 5-Alpha-Reductase Inhibitor

Finasteride operates through a completely different mechanism. It is a competitive inhibitor of the Type II 5-alpha-reductase enzyme, which is responsible for converting testosterone to dihydrotestosterone (DHT).[5][6] Elevated levels of DHT are a key factor in androgenetic alopecia, as DHT binds to androgen receptors in the hair follicles, leading to their miniaturization and a shortened anagen phase.[7][8] By reducing DHT levels in the scalp and serum, Finasteride helps to reverse this process, leading to increased hair growth and a slowing of hair loss.[5][8]

Comparative Efficacy: Preclinical Data

A pivotal 1992 study by Buhl, Waldon, and Conrad provides the most direct comparison of this compound with Minoxidil and other potassium channel openers. The study utilized both in vitro and in vivo models to assess the hair growth-promoting effects of these compounds.

In Vitro Studies: Mouse Whisker Follicle Assay

The in vitro component of the study used cultured mouse whisker follicles to measure the incorporation of radiolabeled cysteine, an amino acid abundant in keratin, as an indicator of hair shaft protein production.[1]

Experimental Protocol: In Vitro Mouse Whisker Follicle Assay

  • Cell/Tissue Type: Isolated mouse vibrissae (whisker) follicles.

  • Culture Conditions: Follicles were cultured for 3 days in a suitable medium.

  • Treatment Protocol: Follicles were exposed to various potassium channel openers, including Minoxidil, Pinacidil, this compound, RP-49,356, Diazoxide, Cromakalim, and Nicorandil.

  • Data Analysis: Hair growth was quantified by measuring the incorporation of radiolabeled cysteine into the hair shafts. Higher incorporation indicated greater hair protein synthesis.

Quantitative Data Summary: In Vitro Cysteine Incorporation

CompoundRelative Cysteine Incorporation (Qualitative)
This compound Strongest Response
MinoxidilHigh
CromakalimHigh
PinacidilModerate
NicorandilModerate
RP-49,356Weak
DiazoxideWeak (limited by solubility)

Note: The original 1992 study by Buhl, Waldon, and Conrad should be consulted for the precise quantitative data and concentrations used.

In Vivo Studies: Balding Stumptail Macaque Model

The in vivo efficacy was evaluated using the balding stumptail macaque, a well-established animal model for human androgenetic alopecia.[1]

Experimental Protocol: In Vivo Balding Stumptail Macaque Study

  • Animal Model: Balding stumptail macaques.

  • Treatment Protocol: Test compounds (Minoxidil, this compound, Cromakalim, or RP-49,356) were applied topically to defined sites on the balding scalp once daily for several months.

  • Data Analysis: The amount of regrown hair was determined by shaving the test sites and weighing the collected hair.

Quantitative Data Summary: In Vivo Hair Weight in Stumptail Macaques

CompoundEffect on Hair Weight
This compound Significant Increase (Most Potent)
MinoxidilSignificant Increase
CromakalimSignificant Increase
RP-49,356No Significant Effect

Note: The original 1992 study by Buhl, Waldon, and Conrad should be consulted for the specific hair weight measurements and statistical analysis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

G cluster_P1075 This compound Pathway P1075 This compound K_Channel_P Potassium Channel (Hair Follicle Cell) P1075->K_Channel_P Directly Opens Hyperpolarization_P Membrane Hyperpolarization K_Channel_P->Hyperpolarization_P Anagen_P Prolonged Anagen Phase Hyperpolarization_P->Anagen_P HairGrowth_P Hair Growth Anagen_P->HairGrowth_P

Caption: this compound's direct mechanism of action on hair follicle potassium channels.

G cluster_Minoxidil Minoxidil Pathway Minoxidil Minoxidil Sulfotransferase Sulfotransferase (Enzyme) Minoxidil->Sulfotransferase Metabolized by MinoxidilSulfate Minoxidil Sulfate (Active Form) Sulfotransferase->MinoxidilSulfate K_Channel_M ATP-Sensitive Potassium Channel MinoxidilSulfate->K_Channel_M Opens Vasodilation Vasodilation & Increased Blood Flow K_Channel_M->Vasodilation Anagen_M Prolonged Anagen Phase K_Channel_M->Anagen_M HairGrowth_M Hair Growth Vasodilation->HairGrowth_M Anagen_M->HairGrowth_M

Caption: Minoxidil's metabolic activation and subsequent mechanism of action.

G cluster_Finasteride Finasteride Pathway Testosterone Testosterone FiveAlphaReductase Type II 5α-Reductase (Enzyme) Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AndrogenReceptor Androgen Receptor (Hair Follicle) DHT->AndrogenReceptor Miniaturization Follicle Miniaturization AndrogenReceptor->Miniaturization HairLoss Hair Loss Miniaturization->HairLoss Finasteride Finasteride Finasteride->FiveAlphaReductase Inhibits

Caption: Finasteride's inhibitory effect on the 5-alpha-reductase enzyme.

G cluster_Workflow Experimental Workflow start Start in_vitro In Vitro Assay (Mouse Whisker Follicles) start->in_vitro in_vivo In Vivo Study (Stumptail Macaques) start->in_vivo culture Culture Follicles with Test Compounds in_vitro->culture topical Topical Application of Test Compounds in_vivo->topical cysteine Measure Radiolabeled Cysteine Incorporation culture->cysteine data_analysis Data Analysis and Comparison cysteine->data_analysis shave_weigh Shave and Weigh Regrown Hair topical->shave_weigh shave_weigh->data_analysis end End data_analysis->end

Caption: Workflow of the comparative study on potassium channel openers.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a potent hair growth stimulant, with a potentially more direct and reliable mechanism of action compared to Minoxidil. Its superior performance in both in vitro and in vivo models in the 1992 study highlights its promise as a therapeutic candidate for androgenetic alopecia. However, it is crucial to note that this data is from a single, older study, and to our knowledge, this compound has not been advanced into human clinical trials for hair loss.

For drug development professionals, this compound represents an intriguing lead compound. Further research would be necessary to:

  • Replicate the findings of the 1992 study.

  • Conduct comprehensive dose-ranging and toxicology studies.

  • Evaluate its efficacy and safety in human clinical trials.

  • Explore its potential in combination with other hair loss treatments, such as Finasteride.

The direct-acting nature of this compound could address the non-responder issue observed with Minoxidil, making it a valuable area for continued investigation in the quest for more effective treatments for hair loss. Researchers are encouraged to consult the original publication by Buhl, Waldon, and Conrad (1992) for detailed experimental parameters and a complete understanding of the study's findings.

References

A Comparative Analysis of P-1075 and Pinacidil on KATP Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two prominent ATP-sensitive potassium (KATP) channel openers, P-1075 and pinacidil. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their binding affinities, potencies, and physiological effects. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding of their mechanisms of action.

Introduction to this compound and Pinacidil

This compound and pinacidil are cyanoguanidine derivatives that function as KATP channel openers, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle, particularly in the vasculature.[1] This action underlies their primary therapeutic application as antihypertensive agents. KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The SUR subunit is the binding site for KATP channel openers.[2] Both this compound and pinacidil exhibit selectivity for KATP channels containing the SUR2 subunit over the SUR1 subunit.[3][4]

Quantitative Comparison of Performance

The following tables summarize the key quantitative parameters of this compound and pinacidil based on available experimental data.

Table 1: Binding Affinity (Kd) for SUR Subunits
CompoundSUR SubunitDissociation Constant (Kd)Experimental SystemReference
This compound SUR2A17 nMRadioligand binding assay with membranes from COS-7 cells expressing rat SUR2A[4]
SUR2B3 nMRadioligand binding assay with membranes from COS-7 cells expressing human SUR2B[4]
Pinacidil SUR2A4-5 fold lower affinity than for SUR2BCompetitive binding assay against [3H]P1075 with membranes from COS-7 cells expressing rat SUR2A[4]
SUR2B0.14 µMCompetitive binding assay against [3H]P1075 with membranes from COS-7 cells expressing human SUR2B[4]
Table 2: Potency (EC50) for KATP Channel Activation and Vasorelaxation
CompoundParameterEC50Experimental SystemReference
This compound KATP Channel Activation (SUR2B/Kir6.2)45 nMInside-out patch clamp on COS-7 cells expressing human SUR2B and Kir6.2[4]
Vasorelaxation (Rat Aorta)7.5 nMIsometric tension recording of pre-contracted rat aortic rings[5]
Pinacidil KATP Channel Activation (SUR2B/Kir6.2)0.68 µMInside-out patch clamp on COS-7 cells expressing human SUR2B and Kir6.2[4]
Vasorelaxation (Rat Aorta)0.3 µMIsometric tension recording of serotonin-contracted rat aortic strips[1]
Table 3: Comparative Effects on Cardiac Electrophysiology and Energetics
CompoundEffect on Cardiac Action Potential Duration (APD)Effect on Cardiac Energetics (Isolated Rat Hearts)Reference
This compound Shortens myocardial APD at nanomolar concentrations.At 5 µM, depleted phosphocreatine and ATP by ~40%, increased inorganic phosphate two-fold, and increased oxygen consumption by 50%. Induced cardiac contracture and arrest.[6]
Pinacidil Significantly decreases both atrial and ventricular APDs. In isolated rabbit hearts, 80 µM pinacidil shortened APD90 to 105 ± 10 ms.At 0.3 mM, partially reversed the energetic effects of this compound. Alone, did not significantly affect phosphocreatine and ATP levels.[6][7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

KATP_Channel_Activation_Pathway cluster_membrane Cell Membrane cluster_effects Physiological Effects KCO KATP Channel Opener (this compound or Pinacidil) SUR2 SUR2 Subunit KCO->SUR2 Binds Kir6 Kir6.x Subunit SUR2->Kir6 Activates K_ion K+ Kir6->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes Vasodilation Vasodilation Hyperpolarization->Vasodilation APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening

Caption: Signaling pathway of KATP channel activation by this compound or pinacidil.

Patch_Clamp_Workflow start Start: Cell Preparation (e.g., Cardiomyocytes, Transfected HEK293) pipette Micropipette Fabrication & Filling (Internal Solution) start->pipette seal Gigaseal Formation (>1 GΩ) pipette->seal config Establish Recording Configuration (Whole-cell or Inside-out) seal->config recording Record Baseline KATP Channel Activity config->recording application Apply this compound or Pinacidil recording->application data_acq Data Acquisition: Record Changes in K+ Current application->data_acq analysis Data Analysis: (e.g., Current-Voltage Relationship, Open Probability) data_acq->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp electrophysiology.

Vasodilation_Assay_Workflow start Start: Tissue Preparation (e.g., Aortic Rings) mounting Mount Tissue in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) start->mounting equilibration Equilibration Period mounting->equilibration contraction Induce Contraction (e.g., Phenylephrine, Serotonin) equilibration->contraction drug_addition Cumulative Addition of This compound or Pinacidil contraction->drug_addition tension_rec Record Isometric Tension drug_addition->tension_rec analysis Data Analysis: (e.g., Concentration-Response Curve, EC50 Calculation) tension_rec->analysis end End analysis->end

Caption: Experimental workflow for in vitro vasodilation assay.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted from methodologies described for studying KATP channel openers in heterologous expression systems and native cells.[4][9]

Objective: To measure and compare the effects of this compound and pinacidil on KATP channel currents.

Materials:

  • Cell line expressing the desired KATP channel subunits (e.g., HEK293 cells transfected with Kir6.x and SURx) or isolated primary cells (e.g., ventricular myocytes).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Internal (bath) solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.2 with KOH. ATP and ADP can be added to study nucleotide-dependent effects.

  • Stock solutions of this compound and pinacidil in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Plate transfected cells or isolated primary cells on glass coverslips.

  • Pipette Pulling: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the external solution.

  • Gigaseal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Recording Configuration:

    • Whole-Cell: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip. This allows for the recording of macroscopic currents from the entire cell.

    • Inside-Out: After gigaseal formation, pull the pipette away from the cell to excise a patch of membrane, with the intracellular face exposed to the bath solution. This is ideal for studying the direct effects of compounds on the channel.

  • Data Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Record baseline KATP channel activity.

    • Perfuse the bath with the internal solution containing varying concentrations of this compound or pinacidil.

    • Record the resulting changes in potassium current.

  • Data Analysis:

    • Measure the amplitude of the current at different drug concentrations.

    • Construct a concentration-response curve and calculate the EC50 value.

    • For single-channel recordings (inside-out), analyze the channel open probability (Po) and mean open time.

In Vitro Vasodilation Assay

This protocol is based on standard methods for assessing the vasorelaxant properties of compounds.[1][5]

Objective: To determine and compare the potency of this compound and pinacidil in inducing vasodilation.

Materials:

  • Isolated arterial tissue (e.g., rat thoracic aorta).

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.

  • Vasoconstrictor agent (e.g., phenylephrine, serotonin).

  • Stock solutions of this compound and pinacidil.

Procedure:

  • Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine).

  • Drug Application: Once the contraction is stable, add this compound or pinacidil in a cumulative manner, allowing the response to stabilize at each concentration.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and determine the EC50 value.

Conclusion

Both this compound and pinacidil are potent SUR2-selective KATP channel openers. The available data indicates that this compound exhibits a significantly higher binding affinity and functional potency compared to pinacidil. This is evident in its lower Kd values for SUR2 subunits and its lower EC50 values for both KATP channel activation and vasorelaxation. The profound effects of this compound on cardiac energetics at low micromolar concentrations also distinguish it from pinacidil. This comparative guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential and physiological roles of these important pharmacological tools.

References

Validating the Cardioprotective Effects of P-1075 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical cardioprotective effects of P-1075, a potent mitochondrial ATP-sensitive potassium (mitoKATP) channel opener, with other established agents in the same class, namely diazoxide and nicorandil. The information presented is based on experimental data from various preclinical models of myocardial ischemia-reperfusion (I/R) injury.

Executive Summary

This compound has demonstrated significant cardioprotective effects in preclinical studies, primarily through its action as a potent opener of mitoKATP channels. This activity triggers a signaling cascade involving the generation of reactive oxygen species (ROS), which ultimately protects cardiomyocytes from I/R-induced death. When compared to other mitoKATP channel openers like diazoxide and nicorandil, this compound exhibits high potency, with cardioprotective effects observed at nanomolar concentrations. Diazoxide also offers robust cardioprotection, though typically at micromolar concentrations, and has been shown to have anti-apoptotic effects. Nicorandil, possessing a dual mechanism of action that includes nitric oxide donation, provides cardioprotection through both vasodilation and direct cardiomyocyte effects, including the attenuation of apoptosis. This guide summarizes the key quantitative data, details the experimental protocols used to generate this data, and visualizes the underlying mechanisms and workflows.

Data Presentation: Comparative Efficacy of Cardioprotective Agents

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound, diazoxide, and nicorandil across various endpoints of cardioprotection.

Table 1: Infarct Size Reduction and Cellular Injury

CompoundAnimal ModelIschemia/Reperfusion DurationConcentrationInfarct Size (% of Area at Risk)LDH Release Reduction
This compound Isolated Rabbit Heart30 min / 120 min150 nM10.6 ± 8.1% (vs. 31.5 ± 5.6% in control)[1]Significant reduction at ≥ 60 nM[2]
Diazoxide Isolated Rabbit Heart30 min / 120 min50 µMData not directly comparableSimilar ROS generation to 150 nM this compound[1]
Isolated Rat Heart30 min / 45 min30 µM-Significant reduction[3]
Nicorandil Anesthetized Dog2 h / reperfusionNot specifiedMarked reduction[4]Data not available
Isolated Rat Heart20 min low-flow / 30 min7 µM-Not specified, but improved functional recovery[4]

Table 2: Hemodynamic Recovery

CompoundAnimal ModelIschemia/Reperfusion DurationConcentrationKey Hemodynamic Improvements
This compound Isolated Rat Heart25 min / 30 min10-300 nMImproved recovery of contractile function[2]
Diazoxide Isolated Rat Heart30 min / 45 min1-100 µMEnhanced recovery of contractile function in a concentration-dependent manner[3]
Nicorandil Anesthetized Dog10-15 min / reperfusionNot specifiedEnhanced recovery of regional systolic shortening[4]
Isolated Rat Heart20 min low-flow / 30 min7 µMSignificant improvement in the recovery of isovolumic left ventricular minute work[4]

Table 3: Anti-Apoptotic Effects

CompoundAnimal Model/Cell LineKey Anti-Apoptotic Findings
This compound Data not available in searched literature-
Diazoxide Pig (in vivo)Significantly decreased TUNEL-positive nuclei and caspase-3 activity[5]
Nicorandil H9c2 cells (in vitro)Reduced H₂O₂-induced apoptosis; decreased cleaved caspase-3 in atherosclerotic plaques in mice[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the direct effects of compounds on the heart, independent of systemic influences.

  • Animal Model: Male Sprague-Dawley rats or New Zealand White rabbits.

  • Heart Extraction and Perfusion:

    • Animals are anesthetized (e.g., with sodium pentobarbital).

    • The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Hemodynamic Monitoring: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function. Parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum and minimum rates of pressure development (+dP/dt and -dP/dt) are continuously recorded.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

    • Drug Administration: The test compound (this compound, diazoxide, or nicorandil) or vehicle is infused for a defined period before ischemia.

    • Global Ischemia: Perfusion is completely stopped for a specified duration (e.g., 25-30 minutes).

    • Reperfusion: Perfusion is restored for a set period (e.g., 30-120 minutes), and the recovery of hemodynamic function is monitored.

Infarct Size Determination using TTC Staining

This method is a standard technique for delineating viable from necrotic myocardial tissue.

  • Procedure:

    • At the end of the reperfusion period in the Langendorff model, the heart is removed from the apparatus.

    • The ventricles are sliced into transverse sections of uniform thickness (e.g., 2 mm).

    • The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.

    • Viable tissue, containing active dehydrogenase enzymes, reduces the TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.

    • The slices are fixed in 10% formalin to enhance the contrast between the stained and unstained areas.

  • Quantification:

    • Both sides of each slice are digitally imaged.

    • The areas of the infarcted tissue (pale) and the total area at risk are measured using planimetry software (e.g., ImageJ).

    • Infarct size is expressed as a percentage of the total ventricular area or the area at risk.

Measurement of Lactate Dehydrogenase (LDH) Release

LDH is a cytosolic enzyme that is released into the coronary effluent upon cardiomyocyte membrane damage, serving as a marker of cellular injury.

  • Sample Collection: Coronary effluent is collected from the isolated heart at various time points during the reperfusion period.

  • Assay Principle: The activity of LDH is measured spectrophotometrically by monitoring the rate of reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm, during the conversion of lactate to pyruvate.

  • Procedure:

    • Aliquots of the collected coronary effluent are placed in a 96-well plate.

    • A reaction mixture containing lactate and NAD⁺ is added to each well.

    • The change in absorbance at 340 nm is measured over time using a microplate reader.

    • The LDH activity is calculated from the rate of NADH production and is typically expressed as units per liter per gram of heart tissue.

Mandatory Visualization

Signaling Pathway of mitoKATP Channel-Mediated Cardioprotection

G cluster_trigger Trigger Phase cluster_mitochondrion Mitochondrion cluster_outcome Cardioprotective Outcome P1075 This compound / Diazoxide / Nicorandil mitoKATP mitoKATP Channel P1075->mitoKATP Opens ROS ↑ Reactive Oxygen Species (ROS) mitoKATP->ROS Leads to PKCe Protein Kinase C ε (PKCε) ROS->PKCe Activates mPTP mPTP Inhibition PKCe->mPTP Inhibits Opening Cardioprotection ↓ Infarct Size ↓ Apoptosis ↑ Functional Recovery mPTP->Cardioprotection Contributes to

Caption: Signaling pathway of mitoKATP-mediated cardioprotection.

Experimental Workflow for Assessing Cardioprotection

G A Isolated Heart (Langendorff Perfusion) B Stabilization (20-30 min) A->B C Drug Administration (this compound / Diazoxide / Nicorandil) B->C D Global Ischemia (25-30 min) C->D E Reperfusion (30-120 min) D->E F Functional Assessment (LVDP, ±dP/dt) E->F G Biochemical Analysis (LDH in perfusate) E->G H Histological Analysis (TTC Staining for Infarct Size) E->H

Caption: Experimental workflow for evaluating cardioprotective agents.

Logical Relationship: Comparison of Key Features

G P1075 This compound Potency: Nanomolar Mechanism: mitoKATP opener Key Feature: High Potency Diazoxide Diazoxide Potency: Micromolar Mechanism: mitoKATP opener Key Feature: Well-studied, Anti-apoptotic Nicorandil Nicorandil Potency: Micromolar Mechanism: mitoKATP opener + NO donor Key Feature: Dual Mechanism

Caption: Key feature comparison of mitoKATP channel openers.

References

A Comparative Analysis of the Vasorelaxant Properties of P-1075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-1075's Performance Against Alternative Potassium Channel Openers with Supporting Experimental Data.

This guide provides a detailed comparative analysis of the vasorelaxant properties of this compound, a potent ATP-sensitive potassium (KATP) channel opener, against other well-established KATP channel openers: pinacidil, cromakalim, and diazoxide. The data presented is compiled from various in vitro studies on vascular smooth muscle, primarily utilizing the rat aortic ring model. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Comparison of Vasorelaxant Potency and Efficacy

The vasorelaxant effects of this compound and its alternatives are typically quantified by their half-maximal effective concentration (EC50) and maximum relaxation (Emax). A lower EC50 value indicates higher potency, while a higher Emax value signifies greater efficacy. The following table summarizes the available data from studies on isolated rat aortic rings pre-contracted with phenylephrine. It is important to note that direct comparative studies involving all four compounds under identical experimental conditions are limited; therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration for potential inter-study variability.

CompoundEC50 (µM)Emax (%)Animal ModelVascular Bed
This compound Data not available in a directly comparable formatData not available in a directly comparable formatRatAorta
Pinacidil 0.1 - 30~100RatAorta[1]
Cromakalim 0.01 - 0.1~88.5 - 92.6RatAorta[2][3]
Diazoxide >100<100RatAorta[4][5]

Note: The EC50 and Emax values can vary depending on the specific experimental conditions, such as the pre-contracting agent and its concentration.

From the available data, cromakalim generally exhibits the highest potency among the comparators, with a lower EC50 range. Pinacidil also demonstrates high efficacy, achieving near-maximal relaxation. Diazoxide is considerably less potent, requiring much higher concentrations to elicit a vasorelaxant response. While specific EC50 and Emax values for this compound in a directly comparable rat aorta model were not found in the reviewed literature, it is widely regarded as a potent KATP channel opener.

Mechanism of Action: The KATP Channel Signaling Pathway

This compound, along with pinacidil, cromakalim, and diazoxide, exerts its vasorelaxant effect by opening ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells.[6] This leads to a cascade of events resulting in muscle relaxation and vasodilation.

The opening of KATP channels increases the efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[6] This change in membrane potential leads to the closure of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium (Ca2+) into the cell.[6] The subsequent decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation.

P1075_Signaling_Pathway P1075 This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) P1075->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Reduces Vasorelaxation Vasorelaxation Intracellular_Ca->Vasorelaxation Leads to

This compound Signaling Pathway for Vasorelaxation

Experimental Protocols

The following outlines a standardized methodology for assessing the vasorelaxant properties of compounds like this compound using an isolated tissue bath setup.

1. Tissue Preparation:

  • Male Wistar rats (250-300 g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of 3-5 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.

2. Isometric Tension Recording:

  • Aortic rings are mounted on stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the bathing solution is replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM).

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • The EC50 and Emax values are then calculated from the resulting concentration-response curve.

Experimental_Workflow Start Start Dissection Aortic Ring Preparation Start->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Precontraction Pre-contraction (e.g., Phenylephrine) Equilibration->Precontraction Drug_Addition Cumulative Addition of Test Compound Precontraction->Drug_Addition Data_Recording Record Relaxation Response Drug_Addition->Data_Recording Analysis Calculate EC50 and Emax Data_Recording->Analysis End End Analysis->End

General Workflow for Vasorelaxation Assay

Conclusion

References

P-1075 for Hair Growth: A Comparative Analysis of Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the efficacy of P-1075 in promoting hair growth, placed in context with other therapeutic alternatives. The information is compiled from preclinical data, with a focus on quantitative analysis and detailed experimental methodologies.

Executive Summary

This compound is a potent potassium channel opener (PCO) that has demonstrated significant hair growth-promoting effects in preclinical studies. Its mechanism of action, which involves the direct opening of ATP-sensitive potassium (KATP) channels, distinguishes it from other treatments like minoxidil, which requires enzymatic activation. While this compound reached Phase 2 clinical trials for androgenetic alopecia, the results have not been publicly disclosed, and its development was discontinued. This guide summarizes the existing preclinical evidence for this compound and compares its efficacy and mechanism to established treatments like minoxidil and finasteride.

Mechanism of Action: Potassium Channel Opening

This compound, like minoxidil, exerts its hair growth-stimulating effects by opening ATP-sensitive potassium (KATP) channels in the hair follicle cells.[1][2] This leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization is thought to prolong the anagen (growth) phase of the hair cycle and may also increase the proliferation of dermal papilla cells.

A key advantage of this compound is that it is a direct-acting agent and does not require enzymatic conversion to an active form.[1][3] Minoxidil, in contrast, is a prodrug that must be converted to its active sulfate form by the sulfotransferase enzyme SULT1A1 in the hair follicle.[3][4] The variability in this enzyme's activity among individuals may explain why some people do not respond well to minoxidil treatment. This compound's direct mechanism could potentially offer a more consistent therapeutic effect.

G cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects P1075 This compound KATP ATP-sensitive Potassium Channel (KATP) P1075->KATP Opens K_ion K+ KATP->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Anagen Prolonged Anagen Phase Hyperpolarization->Anagen Proliferation Increased Dermal Papilla Cell Proliferation Hyperpolarization->Proliferation HairGrowth Hair Growth Stimulation Anagen->HairGrowth Proliferation->HairGrowth G cluster_protocol In Vitro Experimental Workflow A 1. Isolate Mouse Whisker Follicles B 2. Culture Follicles in Defined Media A->B C 3. Add Test Compounds (this compound, Minoxidil, etc.) B->C D 4. Introduce Radiolabeled Cysteine C->D E 5. Incubate for a Defined Period D->E F 6. Harvest Hair Shafts E->F G 7. Measure Incorporated Radioactivity F->G H 8. Quantify Hair Growth (Cysteine Incorporation) G->H

References

Validating the Direct-Acting Nature of P-1075 Versus Minoxidil Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of P-1075 and minoxidil sulfate, focusing on their mechanisms of action in stimulating hair growth. The core of this analysis lies in the direct-acting nature of this compound versus the prodrug characteristics of minoxidil, which requires enzymatic conversion to its active form, minoxidil sulfate. This distinction has significant implications for efficacy and patient response. Experimental data from in vitro and in vivo studies are presented to support the comparison.

Executive Summary

This compound is a potent, direct-acting ATP-sensitive potassium channel (KATP) opener.[1][2] Its mechanism does not rely on metabolic activation within the hair follicle. In contrast, minoxidil is a prodrug that must be converted to its active metabolite, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 present in the outer root sheath of hair follicles.[3][4] The efficacy of minoxidil is therefore dependent on the enzymatic activity of SULT1A1, which can vary significantly among individuals.[4] this compound's direct-acting nature bypasses this variability, suggesting a potentially more consistent and potent effect.

Data Presentation

In Vitro Efficacy: Cysteine Incorporation in Mouse Vibrissae Follicles

The effect of various potassium channel openers on hair growth was assessed in vitro by measuring the incorporation of radiolabeled cysteine into the hair shafts of cultured mouse vibrissae follicles. Increased cysteine incorporation is a direct measure of hair protein synthesis and, consequently, hair growth.

CompoundConcentrationMean Cysteine Incorporation (dpm/follicle)% Increase vs. Control
Control-Data not available-
This compound Concentration not specifiedQualitatively reported as one of the strongest responses[2]Data not available
MinoxidilConcentration not specifiedQualitatively reported as effective[2]Data not available
Minoxidil Sulfate10 µMData not availableReported to be 14 times more potent than minoxidil
CromakalimConcentration not specifiedQualitatively reported as effective[2]Data not available
RP-49,356Concentration not specifiedQualitatively reported as weak[2]Data not available
PinacidilConcentration not specifiedQualitatively reported as moderately active[2]Data not available
NicorandilConcentration not specifiedQualitatively reported as moderately active[2]Data not available
DiazoxideConcentration not specifiedIneffective (attributed to poor solubility)[2]Data not available

Note: Specific quantitative data from the primary comparative study by Buhl et al. (1992) were not available in the public domain. The table reflects the qualitative findings reported in summaries of this work.

In Vivo Efficacy: Hair Growth in Balding Stumptail Macaques

The in vivo hair growth-promoting activity of this compound and other potassium channel openers was evaluated in the balding stumptail macaque, a well-established model for androgenetic alopecia. Hair growth was quantified by weighing the hair shaved from treated areas.

TreatmentDurationMean Hair Weight (mg)% Increase vs. Vehicle
Vehicle4-5 monthsData not available-
This compound 4-5 monthsSignificant increase reportedData not available
Minoxidil4-5 monthsSignificant increase reportedData not available
Cromakalim4-5 monthsSignificant increase reportedData not available
RP-49,3564-5 monthsNo significant effect reportedData not available

Note: Specific quantitative data from the primary comparative study by Buhl et al. (1992) were not available in the public domain. The table reflects the qualitative findings reported in summaries of this work.

Experimental Protocols

In Vitro Hair Growth Assay: Mouse Vibrissae Follicle Culture and Cysteine Incorporation

This assay is a standard method for the initial screening of compounds for their potential to stimulate hair growth.

Objective: To quantify the effect of test compounds on the rate of hair shaft protein synthesis in isolated and cultured hair follicles.

Methodology:

  • Follicle Isolation: Anagen phase vibrissae follicles are dissected from the mystical pads of neonatal mice.

  • Culture: Individual follicles are placed in culture wells containing a suitable medium (e.g., Williams E medium) supplemented with fetal bovine serum, antibiotics, and the test compound at various concentrations.

  • Radiolabeling: A radiolabeled amino acid, typically [35S]-cysteine, is added to the culture medium. Cysteine is a major component of keratin, the primary protein in hair.

  • Incubation: The follicles are incubated for a defined period (e.g., 3 days) to allow for hair growth and incorporation of the radiolabeled cysteine.

  • Harvesting and Measurement: After incubation, the hair shafts are separated from the follicle bulbs. The amount of radioactivity incorporated into the hair shafts is measured using a scintillation counter.

  • Analysis: The disintegrations per minute (dpm) are calculated for each follicle, and the results are compared between control and treated groups to determine the effect of the test compound on hair growth.

Validating Direct-Acting Nature vs. Prodrug Effect

This experimental workflow is designed to differentiate between a direct-acting compound like this compound and a prodrug like minoxidil.

Objective: To determine if the activity of a test compound is dependent on its conversion by sulfotransferase enzymes.

Methodology:

  • Cell Culture: Use a cell line that expresses the target potassium channel but has low or absent sulfotransferase activity. Alternatively, use hair follicle cells and a known sulfotransferase inhibitor (e.g., diethylcarbamazine).

  • Experimental Groups:

    • Vehicle control

    • Test compound (e.g., this compound)

    • Prodrug (e.g., Minoxidil)

    • Active metabolite (e.g., Minoxidil Sulfate)

    • Test compound + Sulfotransferase inhibitor

    • Prodrug + Sulfotransferase inhibitor

    • Active metabolite + Sulfotransferase inhibitor

  • Activity Assay: Measure the opening of the potassium channel. This can be done using various techniques, such as:

    • Patch-clamp electrophysiology: Directly measures the flow of ions through the channel.

    • Rubidium (86Rb+) efflux assay: 86Rb+ is used as a tracer for K+. An increase in its efflux from the cells indicates channel opening.

    • Membrane potential-sensitive dyes: The opening of potassium channels leads to hyperpolarization of the cell membrane, which can be detected by fluorescent dyes.

  • Analysis:

    • A direct-acting compound like this compound will show activity with or without the sulfotransferase inhibitor.

    • A prodrug like minoxidil will show activity only in the absence of the inhibitor (in cells with sulfotransferase activity) and will be inactive in the presence of the inhibitor.

    • The active metabolite , minoxidil sulfate, will be active irrespective of the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Minoxidil Sulfate

Both this compound and minoxidil sulfate are believed to initiate their effects by opening ATP-sensitive potassium channels (KATP) in the cell membranes of hair follicle cells. This leads to a cascade of downstream events that ultimately promote hair growth.

G cluster_0 Drug Action cluster_1 Cellular Response This compound This compound KATP_Channel ATP-sensitive Potassium Channel This compound->KATP_Channel Direct Activation Minoxidil Minoxidil SULT1A1 SULT1A1 Minoxidil->SULT1A1 Metabolic Conversion Minoxidil_Sulfate Minoxidil_Sulfate SULT1A1->Minoxidil_Sulfate Minoxidil_Sulfate->KATP_Channel Direct Activation Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Downstream_Signaling Downstream Signaling (e.g., ERK, Akt, β-catenin) Hyperpolarization->Downstream_Signaling Cellular_Effects Increased Proliferation & Survival Downstream_Signaling->Cellular_Effects Hair_Growth Anagen Phase Prolongation & Hair Growth Cellular_Effects->Hair_Growth

Caption: Signaling pathway of this compound and minoxidil sulfate.

Experimental Workflow for Validating Direct Action

The following diagram illustrates the logical flow of an experiment designed to confirm the direct-acting nature of a compound like this compound.

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Expected Outcomes Cell_Model Hair Follicle Cells (with SULT1A1 activity) Group_1 Group 1: Minoxidil Cell_Model->Group_1 Group_2 Group 2: This compound Cell_Model->Group_2 Group_3 Group 3: Minoxidil + SULT1A1 Inhibitor Cell_Model->Group_3 Group_4 Group 4: This compound + SULT1A1 Inhibitor Cell_Model->Group_4 Assay Measure K+ Channel Activity (e.g., 86Rb+ efflux) Group_1->Assay Group_2->Assay Group_3->Assay Group_4->Assay Outcome_1 Activity Assay->Outcome_1 Group 1 Outcome_2 Activity Assay->Outcome_2 Group 2 Outcome_3 No Activity Assay->Outcome_3 Group 3 Outcome_4 Activity Assay->Outcome_4 Group 4

Caption: Workflow for validating the direct-acting nature of this compound.

Conclusion

The available evidence strongly suggests that this compound acts as a direct potassium channel opener, offering a potential advantage over minoxidil, which requires metabolic activation. This direct mechanism may lead to a more reliable and potent stimulation of hair growth, particularly in individuals with low follicular sulfotransferase activity. Further quantitative studies are warranted to fully elucidate the comparative efficacy of this compound and minoxidil sulfate and to translate these preclinical findings into clinical benefits.

References

Safety Operating Guide

Navigating the Safe Handling of P-1075: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like P-1075. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Essential Safety Information at a Glance

A thorough understanding of the physical and chemical properties of this compound is the first line of defense against potential hazards. The following table summarizes key quantitative data for easy reference and comparison.

PropertyValue
CAS Number 60559-98-0
Molecular Formula C₁₂H₁₇N₅
Molecular Weight 231.3 g/mol
Appearance Solid
Purity ≥98%
Solubility DMSO, DMF, Ethanol

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes or airborne particles.

  • Lab Coat: A fully buttoned lab coat provides a critical barrier to protect your skin and clothing from contamination.

  • Respiratory Protection: Use a properly fitted respirator if there is a risk of generating dust or aerosols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A clear and concise operational plan is crucial for minimizing exposure and ensuring procedural consistency. The following workflow outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe Ensure Accessibility prep_sds Review Safety Data Sheet (SDS) gather_ppe->prep_sds Confirm Understanding of Hazards weigh Weigh this compound in a Ventilated Enclosure prep_sds->weigh Proceed with Caution dissolve Dissolve in Appropriate Solvent weigh->dissolve Minimize Exposure conduct_exp Conduct Experiment dissolve->conduct_exp Follow Protocol decontaminate Decontaminate Work Surfaces conduct_exp->decontaminate Post-Experiment dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste Segregate Waste Streams remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe Final Step

Diagram 1: Workflow for Safe Handling of this compound

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Adherence to institutional and local regulations is mandatory.

  • Contaminated Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All work surfaces and equipment should be thoroughly decontaminated using an appropriate cleaning agent as specified by your institution's safety protocols.

By implementing these comprehensive safety and logistical measures, researchers can confidently and responsibly advance their scientific endeavors while prioritizing the well-being of themselves and their colleagues.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P-1075
Reactant of Route 2
Reactant of Route 2
P-1075

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.